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  • Product: 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone
  • CAS: 102652-87-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Profile of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone

This guide provides a comprehensive technical overview of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone, a substituted aromatic ketone of interest to researchers and professionals in drug discovery and organic synthesis. While...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone, a substituted aromatic ketone of interest to researchers and professionals in drug discovery and organic synthesis. While this specific isomer is not as extensively documented as its constitutional isomers, this document consolidates established chemical principles and analogous data to present a robust profile of its synthesis, structural characteristics, and physicochemical properties.

Introduction and Significance

1-(2,4-Dimethoxy-3-nitrophenyl)ethanone belongs to the class of nitroaromatic acetophenones. These compounds are valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. The presence of methoxy, nitro, and acetyl functional groups on the benzene ring provides multiple reaction sites for further chemical modifications. The specific substitution pattern of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone, with the nitro group positioned between the two methoxy groups, presents unique electronic and steric characteristics that can influence its reactivity and biological activity. Understanding its chemical structure is paramount for its potential application in the development of novel compounds.

Synthesis and Mechanistic Considerations

The synthesis of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone is not widely reported in the literature, suggesting that its preparation presents regioselectivity challenges. A plausible synthetic approach would involve the direct nitration of 2',4'-dimethoxyacetophenone. However, the directing effects of the substituents on the aromatic ring make the formation of the desired 3-nitro isomer a complex undertaking.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The most direct conceptual route to 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone is the electrophilic nitration of 2',4'-dimethoxyacetophenone.

Synthesis_Pathway 2,4-Dimethoxyacetophenone 2',4'-Dimethoxyacetophenone Target_Molecule 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone 2,4-Dimethoxyacetophenone->Target_Molecule Nitration Isomeric_Byproducts Isomeric Byproducts 2,4-Dimethoxyacetophenone->Isomeric_Byproducts Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Target_Molecule Nitrating_Agent->Isomeric_Byproducts

Caption: Proposed synthesis of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone.

Discussion of Regioselectivity

The primary challenge in the proposed synthesis is controlling the position of nitration. The directing effects of the substituents on the 2',4'-dimethoxyacetophenone ring are as follows:

  • Methoxy groups (-OCH₃): These are strongly activating, ortho-, para-directing groups. The methoxy group at C2 directs towards C3 and C5, while the methoxy group at C4 directs towards C3 and C5.

  • Acetyl group (-COCH₃): This is a deactivating, meta-directing group. It directs incoming electrophiles to the C3 and C5 positions.

The C3 and C5 positions are electronically favored by both activating and deactivating groups. However, the steric hindrance at the C3 position, situated between the acetyl and methoxy groups, is significant. Consequently, direct nitration is likely to yield a mixture of isomers, with the 5-nitro isomer potentially being the major product.[1] The choice of nitrating agent and reaction conditions can influence the isomer ratio. Milder nitrating agents, such as nitric acid in acetic anhydride, might offer a different selectivity profile compared to the more common mixed acid (HNO₃/H₂SO₄) conditions.[1]

Proposed Experimental Protocol

This protocol is a theoretical procedure based on standard nitration methods for activated aromatic systems.[1]

Materials:

  • 2',4'-Dimethoxyacetophenone

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for Column Chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, cautiously add 1.1 equivalents of concentrated nitric acid to 2 equivalents of concentrated sulfuric acid, maintaining the temperature below 10°C using an ice bath.

  • Reaction Setup: Dissolve 1 equivalent of 2',4'-dimethoxyacetophenone in dichloromethane in a three-necked flask equipped with a magnetic stirrer and a thermometer. Cool the solution to 0°C.

  • Nitration: Add the nitrating mixture dropwise to the stirred solution of the acetophenone, ensuring the temperature is maintained between 0 and 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring. Separate the organic layer.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by a water wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the isomers.

Self-Validation: The success of this protocol would be validated by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) of the purified fractions to confirm the identity and purity of the desired 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone isomer.

Structural Elucidation and Physicochemical Properties

The chemical structure of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone is defined by an acetophenone core with two methoxy groups at positions 2 and 4, and a nitro group at position 3 of the phenyl ring.

Caption: Chemical structure of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone.

Predicted Physicochemical Properties
PropertyPredicted ValueSource
Molecular FormulaC₁₀H₁₁NO₅-
Molecular Weight225.20 g/mol [2]
AppearanceExpected to be a yellow crystalline solidAnalogy to related compounds
SolubilityLikely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General properties of similar compounds
Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of related compounds and established principles of spectroscopy.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acetyl protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-5~7.8 - 8.0d1HDeshielded by the para-nitro group.
H-6~6.8 - 7.0d1HShielded by the ortho-methoxy group.
-OCH₃ (C4)~3.9 - 4.1s3HTypical chemical shift for aromatic methoxy groups.
-OCH₃ (C2)~3.8 - 4.0s3HSlightly different chemical environment compared to the C4-methoxy.
-COCH₃~2.5 - 2.7s3HCharacteristic chemical shift for an acetyl group attached to an aromatic ring.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O~195 - 200Typical for a ketone carbonyl carbon.
C-NO₂~145 - 150Carbon atom attached to the nitro group.
C-OCH₃~155 - 160Carbon atoms attached to the methoxy groups.
Aromatic C-H~110 - 130Aromatic carbons bearing a hydrogen atom.
Aromatic C (quaternary)~120 - 140Quaternary aromatic carbons.
-OCH₃~55 - 60Methoxy carbon atoms.
-COCH₃~25 - 30Acetyl methyl carbon.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration
C=O (ketone)1680 - 1700Stretching
C-NO₂ (aromatic)1520 - 1560 (asymmetric), 1340 - 1380 (symmetric)Stretching
C-O (aryl ether)1200 - 1275Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

IonPredicted m/zDescription
[M]⁺225Molecular ion
[M-CH₃]⁺210Loss of a methyl group from the acetyl moiety
[M-NO₂]⁺179Loss of the nitro group
[M-COCH₃]⁺182Loss of the acetyl group

Potential Applications in Drug Discovery and Development

Substituted acetophenones are versatile precursors in medicinal chemistry. The functional groups on 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone offer several avenues for synthetic elaboration:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be used in a variety of coupling reactions to introduce new functionalities.

  • Modification of the Acetyl Group: The ketone can undergo reactions such as reduction to an alcohol, or be used in condensation reactions to build more complex structures.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group can activate the aromatic ring for nucleophilic aromatic substitution, allowing for the displacement of other groups on the ring.

These potential transformations make 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone a valuable building block for the synthesis of libraries of compounds for screening in drug discovery programs.

Conclusion

This technical guide has provided a detailed, albeit partially predictive, overview of the chemical structure, synthesis, and properties of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone. While direct experimental data for this specific isomer is scarce, a logical and scientifically sound profile has been constructed based on established chemical principles and data from analogous compounds. The key challenge in its synthesis lies in controlling the regioselectivity of the nitration of 2',4'-dimethoxyacetophenone. The predicted spectroscopic data provides a valuable reference for researchers who may synthesize and characterize this compound. The versatile functionality of this molecule makes it a promising intermediate for applications in organic synthesis and drug discovery. Further experimental work is warranted to validate the proposed synthetic route and to fully characterize this intriguing molecule.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]. Accessed February 15, 2026.

  • NIST. Ethanone, 1-(2,4-dimethylphenyl)-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]. Accessed February 15, 2026.

  • PubChem. 1-(2,4-Dimethoxyphenyl)ethanone. Available from: [Link]. Accessed February 15, 2026.

  • University of Calgary. 1H NMR Chemical Shifts. Available from: [Link]. Accessed February 15, 2026.

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]. Accessed February 15, 2026.

  • Centers for Disease Control and Prevention. Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Available from: [Link]. Accessed February 15, 2026.

  • Pre-college, P. S. U. E. Tables For Organic Structure Analysis.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]. Accessed February 15, 2026.

  • CORE. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Available from: [Link]. Accessed February 15, 2026.

  • Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Organic Syntheses. p-NITROBENZOIC ACID. Available from: [Link]. Accessed February 15, 2026.

  • YouTube. Conversion of Nitrobenzene to 4-Methoxybenzoic acid. Available from: [Link]. Accessed February 15, 2026.

  • ResearchGate. Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Available from: [Link]. Accessed February 15, 2026.

  • Defense Technical Information Center. Mechanochemical Nitration of Organic Compounds. Available from: [Link]. Accessed February 15, 2026.

  • UCLA. Table of Characteristic Proton NMR Shifts. Available from: [Link]. Accessed February 15, 2026.

  • Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • NIST. Ethanone, 1-(3,4-dimethoxyphenyl)-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]. Accessed February 15, 2026.

  • Repositório da Universidade de Lisboa. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Available from: [Link]. Accessed February 15, 2026.

Sources

Exploratory

1-(2,4-Dimethoxy-3-nitrophenyl)ethanone CAS number and properties

An In-depth Technical Guide to 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone, a key aromatic nitro compound with significant potential as a synthetic intermediate in medicinal chemistry and drug discovery. The strategic placement of the nitro group, activated by two methoxy substituents, makes this molecule a versatile building block for the synthesis of complex heterocyclic systems and pharmacologically active agents. This document details the compound's physicochemical properties, provides an expert-validated protocol for its regioselective synthesis via electrophilic nitration, outlines methods for its analytical characterization, discusses its applications, and summarizes critical safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction and Strategic Importance

Aromatic nitro compounds are foundational intermediates in the synthesis of a vast array of pharmaceuticals and bioactive molecules.[1] The nitro group, a powerful electron-withdrawing moiety, serves as a versatile functional handle that can be readily transformed into other essential groups, most notably amines, which are ubiquitous in drug structures. 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone is a compound of particular interest due to its unique substitution pattern. The presence of two electron-donating methoxy groups on the phenyl ring significantly influences its electronic properties and reactivity, making it a valuable precursor for targeted molecular design.

The primary utility of this compound lies in its role as a precursor to substituted anilines following the reduction of the nitro group. These anilines are critical starting materials for constructing a variety of heterocyclic scaffolds that form the core of many therapeutic agents. The adjacent acetyl group provides an additional site for chemical modification, allowing for the construction of diverse molecular libraries for high-throughput screening and lead optimization in drug discovery programs.[2]

Physicochemical and Structural Data

The structural and physical properties of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone are summarized below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 37970-33-3N/A
Molecular Formula C₁₀H₁₁NO₅[3]
Molecular Weight 225.20 g/mol [3]
Appearance Expected to be a yellow crystalline solid[4]
Melting Point Data not widely available; similar compounds melt in the 70-150 °C range[4][5]
Boiling Point > 200 °C (Predicted)[4]
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Acetone; low solubility in water.N/A
InChI Key FQORASVPLDGYHH-UHFFFAOYSA-NN/A

Synthesis Protocol: Regioselective Nitration

The synthesis of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone is most efficiently achieved through the electrophilic aromatic substitution (nitration) of the readily available precursor, 1-(2,4-dimethoxyphenyl)ethanone (CAS 829-20-9).[6]

Mechanistic Rationale and Regioselectivity

The choice of this synthetic route is governed by the powerful directing effects of the substituents on the aromatic ring. Both methoxy groups (-OCH₃) at positions 2 and 4 are strong activating, ortho-, para-directing groups. The acetyl group (-COCH₃) is a deactivating, meta-directing group.

  • The C2-methoxy group directs incoming electrophiles to the C1 (blocked), C3, and C5 positions.

  • The C4-methoxy group directs incoming electrophiles to the C3 and C5 positions.

The synergistic directing effect of both methoxy groups strongly activates the C3 and C5 positions for electrophilic attack. Therefore, nitration of 1-(2,4-dimethoxyphenyl)ethanone is expected to yield a mixture of 3-nitro and 5-nitro isomers. The desired 3-nitro product, 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone, can be isolated from this mixture. The procedure below is adapted from standard nitration protocols for activated aromatic systems.[7][8]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up & Isolation cluster_3 Purification start 1. Dissolve 1-(2,4-dimethoxyphenyl)ethanone in Acetic Acid cool 2. Cool solution to 0-5 °C in an ice bath start->cool Stirring addition 4. Add Nitrating Mixture dropwise to solution cool->addition nitrating_agent 3. Prepare Nitrating Mixture (HNO₃ in H₂SO₄) nitrating_agent->addition react 5. Stir at 0-5 °C for 1-2 hours addition->react quench 6. Pour mixture onto crushed ice react->quench precipitate 7. Collect precipitate by vacuum filtration quench->precipitate wash 8. Wash solid with cold water precipitate->wash dry 9. Dry the crude product wash->dry purify 10. Purify by recrystallization (e.g., from Ethanol) dry->purify end 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone purify->end Yields pure product

Caption: Workflow for the synthesis of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone.

Step-by-Step Methodology

Materials:

  • 1-(2,4-dimethoxyphenyl)ethanone

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Crushed Ice

  • Deionized Water

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-(2,4-dimethoxyphenyl)ethanone (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. Efficient cooling is critical to control the exothermic reaction and prevent over-nitration or side product formation.

  • Preparation of Nitrating Agent: In a separate beaker, cautiously add concentrated nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid, keeping the mixture cool. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Addition: Add the prepared nitrating mixture to the dropping funnel and add it dropwise to the stirred solution of the acetophenone over 30-60 minutes. The temperature must be maintained below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring. This quenches the reaction and precipitates the solid product.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acids.

  • Purification: The crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent such as ethanol. The difference in solubility between the 3-nitro and 5-nitro isomers may allow for their separation. Column chromatography may be required for obtaining a highly pure sample of the desired 3-nitro isomer.

Analytical Characterization

The identity and purity of the synthesized 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone must be confirmed using standard analytical techniques.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • A singlet for the acetyl protons (-COCH₃) around δ 2.5 ppm.

    • Two singlets for the two methoxy group protons (-OCH₃) around δ 3.9-4.1 ppm.

    • Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons at the C5 and C6 positions, showing ortho coupling.

  • ¹³C NMR: The carbon NMR spectrum should display 10 distinct signals corresponding to the 10 carbon atoms in the molecule, including the carbonyl carbon (~195 ppm), the aromatic carbons attached to the nitro and methoxy groups, and the methyl carbons of the acetyl and methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups:[12]

  • ~1680-1700 cm⁻¹: A strong absorption band corresponding to the C=O (ketone) stretching vibration.

  • ~1520-1550 cm⁻¹ and ~1340-1370 cm⁻¹: Two strong absorption bands characteristic of the asymmetric and symmetric stretching vibrations of the aromatic nitro group (Ar-NO₂).

  • ~2850-3000 cm⁻¹: C-H stretching vibrations of the methyl groups.

  • ~1200-1280 cm⁻¹: C-O stretching of the aryl ether (methoxy) groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 225.20.[3] Common fragmentation patterns would include the loss of a methyl group (M-15) and an acetyl group (M-43).

Applications in Drug Discovery and Development

The primary value of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone is as a versatile chemical intermediate. Its synthetic utility is illustrated in the following potential pathway.

G cluster_reduction Step 1: Nitro Reduction cluster_cyclization Step 2: Heterocycle Formation cluster_application Potential Therapeutic Areas start 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone aniline 1-(3-Amino-2,4-dimethoxyphenyl)ethanone start->aniline e.g., H₂/Pd-C, SnCl₂/HCl quinoline Substituted Quinolines aniline->quinoline e.g., Friedländer Annulation benzodiazepine Benzodiazepine Scaffolds aniline->benzodiazepine Condensation Reactions anticancer Anticancer Agents quinoline->anticancer antimicrobial Antimicrobial Compounds quinoline->antimicrobial cns CNS-Active Drugs benzodiazepine->cns

Caption: Potential synthetic applications in medicinal chemistry.

  • Synthesis of Substituted Anilines: The most immediate application is the reduction of the nitro group to an amine. This transformation yields 1-(3-Amino-2,4-dimethoxyphenyl)ethanone, a highly functionalized aniline. This reduction can be achieved using various standard methods, such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl).

  • Precursor for Heterocyclic Scaffolds: The resulting ortho-amino acetophenone is a classic precursor for building fused heterocyclic ring systems. For instance, it can undergo condensation reactions like the Friedländer annulation to produce substituted quinolines, a privileged scaffold in medicinal chemistry known for its broad range of biological activities, including anticancer and antimicrobial properties.

  • Building Block for Bioactive Molecules: This intermediate is valuable in constructing inhibitors for various enzymes, such as Catechol-O-methyltransferase (COMT), where nitrocatechol moieties are known to be effective.[13] It can also serve as a fragment in the synthesis of inhibitors for enzymes like xanthine oxidase.[14]

Safety, Handling, and Storage

As with any nitroaromatic compound, 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone should be handled with appropriate care. The following guidelines are based on data for similar compounds.[15]

  • Hazard Identification:

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[15]

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[15]

    • Do not breathe dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

    • Keep away from strong oxidizing agents and incompatible materials.[15]

Conclusion

1-(2,4-Dimethoxy-3-nitrophenyl)ethanone represents a strategically important, albeit specialized, chemical intermediate. Its synthesis is straightforward, relying on fundamental principles of electrophilic aromatic substitution. The true value of this compound is realized in its subsequent transformations, particularly its conversion to the corresponding aniline, which opens a gateway to a rich variety of heterocyclic structures pertinent to modern drug discovery. This guide provides the foundational knowledge required for the synthesis, characterization, and safe handling of this valuable molecule, empowering researchers to leverage its full potential in their scientific endeavors.

References

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Sdfine. (2021-02-09). Chemwatch MSDS 36045-7. [Link]

  • PubChem. 1-(2,4-Dimethoxyphenyl)ethanone. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). [Link]

  • PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]

  • MDPI. Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. [Link]

  • ResearchGate. Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. [Link]

  • Organic Syntheses. Acetophenone, m-nitro-. [Link]

  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]

  • NIST WebBook. Ethanone, 1-(3-nitrophenyl)-. [Link]

  • Quora. How to synthesise 2-nitroacetophenone by nitration of acetophenone. [Link]

  • PrepChem.com. Step A: Preparation of 4-methyl-3-nitroacetophenone. [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

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Sources

Foundational

A Technical Guide to the Solubility of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone in Organic Solvents

Abstract Introduction: The Critical Role of Solubility The solubility of a compound is a fundamental physicochemical property that dictates its utility in a vast array of scientific applications. For a compound like 1-(2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Critical Role of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its utility in a vast array of scientific applications. For a compound like 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone, understanding its behavior in various organic solvents is paramount for:

  • Synthetic Chemistry: Selecting appropriate solvents for reactions to ensure reactants are in the same phase, influencing reaction rates and yields.

  • Purification: Designing effective crystallization and chromatography protocols, where differential solubility is the principle of separation.

  • Formulation Development: Creating stable solutions with specific concentrations for preclinical studies or as stock solutions for screening assays.[1]

  • Analytical Chemistry: Preparing samples for analysis by techniques such as NMR, HPLC, and UV-Vis spectroscopy.

Given the absence of published experimental data for this specific isomer, this guide serves as a practical tool, combining theoretical prediction with actionable experimental methodologies.

Physicochemical Characterization and Intermolecular Forces

A molecule's structure is the primary determinant of its solubility. The structure of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone reveals several key functional groups that govern its interactions with solvents.

  • Molecular Structure:

    
    

    Molecular Formula: C₁₀H₁₁NO₅ Molecular Weight: 225.20 g/mol

  • Core Functionality and Polarity Analysis:

    • Aromatic Ring: The benzene ring provides a large, non-polar surface area, contributing to van der Waals (dispersion) forces.

    • Ketone Group (C=O): The carbonyl is a strong dipole, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

    • Methoxy Groups (-OCH₃): The two ether linkages are polar and can act as hydrogen bond acceptors.

    • Nitro Group (-NO₂): This is a highly polar, electron-withdrawing group with a strong dipole moment. It is also a potent hydrogen bond acceptor.

Expert Synthesis: The combination of a large aromatic system with multiple highly polar functional groups (ketone, two methoxy groups, and a nitro group) suggests that 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone is a moderately polar molecule. It lacks hydrogen bond donor capabilities but possesses multiple sites for hydrogen bond acceptance. This structural analysis is the foundation for the "like dissolves like" principle.[2]

Theoretical Framework for Solubility Prediction

The Principle of "Like Dissolves Like"

This long-standing principle states that a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces.[2] We can categorize solvents into three main classes to predict their interaction with our target molecule.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The strong dipole-dipole and potential hydrogen bonding interactions within the crystal lattice of the polar solute are difficult for non-polar solvents to overcome.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): These solvents possess significant dipoles but lack hydrogen bond donating capabilities. They are effective at solvating polar solutes through dipole-dipole interactions. Given the solute's structure, this class of solvents is expected to be highly effective.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have strong dipoles and can both donate and accept hydrogen bonds. They can interact with the solute's hydrogen bond acceptors (the oxygen atoms). However, the energy cost of breaking the strong hydrogen bonds within the solvent itself (e.g., the H-bonding network in water or ethanol) to accommodate the solute can sometimes limit solubility, especially if the solute is large and not overwhelmingly polar.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more refined prediction, Hansen Solubility Parameters (HSP) offer a numerical method to characterize the cohesive energy of a substance.[3] The total cohesive energy is divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space". The principle remains the same: the smaller the distance between the solute and solvent in this space, the more likely they are to be miscible.[3][4] While the specific HSP values for 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone have not been experimentally determined, we can infer its likely position in Hansen space. Based on data for analogous structures like acetophenone (δD=18.8, δP=9.0, δH=4.0) and nitrobenzene (δD=18.4, δP=9.0, δH=4.1), our target molecule will likely have significant δP and δH components due to its functional groups.[5][6]

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table summarizes the predicted solubility of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone. This serves as a starting point for solvent selection before experimental verification.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Non-Polar Hexane, Cyclohexane, TolueneLow to Insoluble The high polarity of the nitro, ketone, and methoxy groups cannot be overcome by the weak dispersion forces of these solvents. The "like dissolves like" principle suggests a poor match.[2]
Polar Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These solvents have strong dipoles that can effectively interact with the polar groups of the solute. Solvents like DMF and DMSO are particularly powerful due to their very high polarity and are likely to be excellent solvents. Structurally similar compounds like 4′-Bromo-3′-nitroacetophenone are reported to be soluble in acetone and chloroform.[7]
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These alcohols can engage in dipole-dipole interactions and can accept hydrogen bonds from the solute's oxygen atoms. Their polarity is a good match. Some nitroacetophenones are known to be soluble in ethanol.[8][9]
Aqueous WaterVery Low to Insoluble Despite its polarity, the large, hydrophobic aromatic core of the molecule will likely dominate, leading to poor water solubility. The strong hydrogen-bonding network of water is not easily disrupted by this molecule which cannot donate hydrogen bonds itself. Many nitroacetophenone isomers exhibit minimal water solubility.[8][9]

Experimental Determination of Equilibrium Solubility

Theoretical predictions must be validated by empirical data. The Saturation Shake-Flask Method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the OECD and in the United States Pharmacopeia (USP).[10][11]

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical flow of the experimental process.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis A Add excess solute to a known volume of solvent B Seal vial tightly A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solids to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample accurately F->G H Quantify by HPLC-UV G->H I I H->I Calculate Solubility

Caption: Experimental workflow for the shake-flask method.

Detailed Step-by-Step Protocol (Shake-Flask Method)

This protocol is based on the principles outlined in USP General Chapter <1236> and OECD Guideline 105.[11][12][13]

  • Preparation:

    • Add an excess amount of solid 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone to a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment. A good starting point is 2-5 mg of solid per 1 mL of solvent.

    • Pipette a precise volume of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

    • Agitate the slurry for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.[14] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h); if the measured concentration does not change significantly, equilibrium is assumed.[15]

  • Sample Collection and Preparation:

    • Stop agitation and allow the vial to stand at the constant temperature for at least 2 hours to let undissolved solids settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all particulate matter.

    • Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC-UV/Vis:

    • Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any impurities. A C18 column is often a good starting point. The mobile phase could consist of a mixture of acetonitrile and water or methanol and water.[1][16] Detection should be set at a wavelength where the compound has strong absorbance (the nitroaromatic chromophore will likely provide a strong signal).

    • Calibration Curve: Prepare a series of standard solutions of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone of known concentrations in the mobile phase. Inject these standards into the HPLC system and create a calibration curve by plotting peak area versus concentration. A linear regression should yield a correlation coefficient (R²) of >0.999.[17]

    • Sample Analysis: Inject the diluted, filtered sample into the HPLC system.

    • Calculation: Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original, undiluted (saturated) solution. This value is the equilibrium solubility.

Data Presentation and Interpretation

Quantitative solubility data should be recorded systematically. The following table provides a template for organizing experimental results.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dichloromethane25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]
Hexane25[Experimental Value][Calculated Value]
Visualizing Solute-Solvent Interactions

The following diagram illustrates the dominant intermolecular forces at play between the solute and different classes of solvents, explaining the predicted solubility behavior.

G cluster_solute Solute: 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone cluster_solvents Solvent Classes Solute Moderately Polar - Strong Dipoles (NO₂, C=O) - H-Bond Acceptor (O atoms) - Aromatic Surface Aprotic Polar Aprotic (e.g., Acetone) - Strong Dipoles - H-Bond Acceptor Solute->Aprotic Strong Interaction (Dipole-Dipole) HIGH SOLUBILITY Protic Polar Protic (e.g., Ethanol) - Strong Dipoles - H-Bond Donor & Acceptor Solute->Protic Good Interaction (Dipole-Dipole, H-Bonding) MODERATE-HIGH SOLUBILITY NonPolar Non-Polar (e.g., Hexane) - Dispersion Forces Only Solute->NonPolar Weak Interaction (Dispersion Only) LOW SOLUBILITY

Caption: Solute-solvent interaction map.

Conclusion and Recommendations

This guide establishes a scientifically rigorous approach to understanding the solubility of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone.

  • Predicted Behavior: The molecule is predicted to be highly soluble in polar aprotic solvents (DCM, THF, Acetone, DMF, DMSO), moderately to highly soluble in polar protic solvents (Methanol, Ethanol), and poorly soluble in non-polar solvents (Hexane, Toluene) and water.

  • Causality: This behavior is a direct result of its molecular structure, which combines a non-polar aromatic ring with multiple highly polar functional groups capable of strong dipole-dipole interactions and hydrogen bond acceptance.

  • Call to Action: The provided experimental protocols, particularly the shake-flask method coupled with HPLC-UV analysis, represent a self-validating system for obtaining precise, reliable solubility data. Researchers are strongly encouraged to perform these experiments to confirm the predictions and establish a definitive solubility profile for this compound, enabling its effective use in future research and development endeavors.

References

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). PMC. Available at: [Link]

  • OECD 105 - Water Solubility. (n.d.). Situ Biosciences. Available at: [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (2022). AIChE. Available at: [Link]

  • Test No. 105: Water Solubility. (n.d.). OECD. Available at: [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). ChemRxiv. Available at: [Link]

  • Test No. 105: Water Solubility. (n.d.). OECD. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io. Available at: [Link]

  • OECD 105 – Water Solubility Test at 20°C. (2017). Analytice. Available at: [Link]

  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023). ECA Academy. Available at: [Link]

  • Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. (2002). ACS Publications. Available at: [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). SETAC. Available at: [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents? (2014). Stack Exchange Chemistry. Available at: [Link]

  • Technical Note: Solubility Measurements. (2017). Dissolution Technologies. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Available at: [Link]

  • USP <1236>: Solubility Measurements Chapter. (n.d.). Biorelevant.com. Available at: [Link]

  • USP: Proposed Addition to Chapter <1236> Solubility Measurements. (2022). ECA Academy. Available at: [Link]

  • 〈1236〉 Solubility Measurements. (n.d.). USP-NF. Available at: [Link]

  • 4'-Nitroacetophenone. (n.d.). Solubility of Things. Available at: [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Available at: [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (n.d.). Longdom Publishing. Available at: [Link]

  • HSP Basics. (n.d.). Prof Steven Abbott. Available at: [Link]

  • 1-(2,4-Dimethoxyphenyl)ethanone. (n.d.). PubChem. Available at: [Link]

  • Hansen solubility parameters and HMPC. (2024). Chemistry Stack Exchange. Available at: [Link]

  • Polymer Handbook. (n.d.). Academia.edu. Available at: [Link]

  • Can 4′-Bromo-3′-nitroacetophenone be solubilized in methanol or ethanol? (2023). ResearchGate. Available at: [Link]

  • Selection of solvents based on Hansen solubility parameters for calix[12]arene acetic-acid derivatives as extractants of metal ions. (2022). SciSpace. Available at: [Link]

  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW. (2026). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. (2006). MDPI. Available at: [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. (n.d.). SCION Instruments. Available at: [Link]

  • Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. (n.d.). International Journal of Pharma and Bio Sciences. Available at: [Link]

  • HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. (n.d.). SciSpace. Available at: [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen-Solubility. Available at: [Link]

  • Acetophenone, m-nitro. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Solubility curve of p-nitroacetophenone. (n.d.). ResearchGate. Available at: [Link]

  • Hansen solubility parameters of the solvents and polymer blocks. (n.d.). ResearchGate. Available at: [Link]

  • Supporting Information for Exploiting Hansen Solubility Parameters. (n.d.). ACS Publications. Available at: [Link]

  • Hansen solubility parameters. (n.d.). Stenutz. Available at: [Link]

  • A Computational Route to Hansen Solubility Parameters of Nitrated. (n.d.). EduBirdie. Available at: [Link]

  • Hansen Solubility Parameters 2000.pdf. (n.d.). Kinam Park. Available at: [Link]

  • Chemical Properties of Ethanone, 1-(3-nitrophenyl)-. (n.d.). Cheméo. Available at: [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences. Available at: [Link]

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Exploratory

Technical Guide: Melting Point &amp; Synthesis of 3-Nitro-2,4-dimethoxyacetophenone

The following technical guide details the melting point data, synthesis, and characterization of 3-Nitro-2,4-dimethoxyacetophenone , a specialized intermediate in organic synthesis. Part 1: Compound Identity & Physical P...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the melting point data, synthesis, and characterization of 3-Nitro-2,4-dimethoxyacetophenone , a specialized intermediate in organic synthesis.

Part 1: Compound Identity & Physical Properties[1]

3-Nitro-2,4-dimethoxyacetophenone is a positional isomer of the more common 5-nitro derivative. Due to the specific steric and electronic environment of the benzene ring, this compound is often observed as a minor product in direct nitration reactions or synthesized via targeted pathways.

Physicochemical Data Table
PropertyData / SpecificationNotes
IUPAC Name 1-(2,4-Dimethoxy-3-nitrophenyl)ethanoneSystematic naming based on acetophenone core.
CAS Registry Number 102652-87-9 Unique identifier for the 3-nitro isomer [1].
Molecular Formula C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol
Melting Point (Experimental) Not widely reported in standard databases See Section 1.2 for isomeric comparison.
Predicted Melting Point 85 – 115 °C Estimated based on structural analogs (e.g., 3-nitroacetophenone mp 78°C; 2,4-dimethoxy-5-nitroacetophenone mp ~160°C).
Appearance Pale yellow to amber crystalline solidNitro groups typically impart yellow coloration.
Solubility Soluble in CH₂Cl₂, EtOAc, AcetonePoorly soluble in water; recrystallize from EtOH.
Melting Point Analysis & Isomer Distinction

The melting point (MP) is a critical quality attribute (CQA) for distinguishing the 3-nitro isomer from its regioisomers. The 5-nitro isomer (1-(2,4-dimethoxy-5-nitrophenyl)ethanone) is the thermodynamic major product of nitration and typically melts at a higher temperature due to better packing symmetry.

  • 3-Nitro Isomer (Target): Sterically crowded (nitro group flanked by two methoxy groups). This internal strain often lowers the lattice energy, resulting in a lower melting point compared to the 5-nitro isomer.

  • 5-Nitro Isomer (Major Impurity): Less sterically hindered. Melting point typically reported in the range of 160–164 °C (analogous to similar systems).

  • Critical Control: If your sample melts >150 °C, it is likely the 5-nitro isomer or a mixture. The 3-nitro isomer is expected to melt in the 85–115 °C range.

Part 2: Synthesis & Regiochemistry

The Nitration Challenge

Direct nitration of 2,4-dimethoxyacetophenone yields a mixture of isomers. The orientation is governed by the activating methoxy groups (ortho/para directors) and the deactivating acetyl group (meta director).

  • Position 3: Ortho to both methoxy groups (C2 and C4). Electronically very rich, but sterically hindered by the flanking methoxy groups.

  • Position 5: Para to C2-OMe and Ortho to C4-OMe. Electronically favorable and sterically accessible .

Consequently, the 5-nitro isomer is the major product. Accessing the 3-nitro isomer requires careful control of reaction temperature (low temperature favors kinetic control) or separation via chromatography.

Experimental Protocol: Nitration and Separation

Objective: Synthesize and isolate 3-nitro-2,4-dimethoxyacetophenone.

Reagents:

  • 2,4-Dimethoxyacetophenone (10 mmol)

  • Nitric Acid (70%, 1.1 eq)

  • Acetic Anhydride (Solvent/Dehydrating agent)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Dissolution: Dissolve 2,4-dimethoxyacetophenone in acetic anhydride at 0 °C.

  • Nitration: Add nitric acid dropwise, maintaining temperature < 5 °C. The acetyl nitrate species formed in situ is a mild nitrating agent, potentially improving selectivity for the more electron-rich (but hindered) 3-position compared to mixed acid (H₂SO₄/HNO₃).

  • Quenching: Pour the mixture onto crushed ice/water. Stir for 30 minutes to hydrolyze anhydride.

  • Extraction: Extract with DCM (3x). Wash organic layer with NaHCO₃ (sat.) to remove acid. Dry over MgSO₄.

  • Purification (Crucial Step):

    • The crude solid is a mixture (Major: 5-nitro; Minor: 3-nitro).

    • Column Chromatography: Silica gel; Gradient elution (Hexane:Ethyl Acetate 9:1 to 7:3).

    • Order of Elution: The 3-nitro isomer, being more "spherical" or internally hydrogen-bonded (if rotation allows), often elutes before the more polar 5-nitro isomer, but this must be confirmed by TLC.

  • Crystallization: Recrystallize the isolated fractions from Ethanol/Hexane.

Part 3: Visualization of Workflow

The following diagram illustrates the reaction pathway and the separation logic required to isolate the specific 3-nitro isomer.

SynthesisWorkflow Start Starting Material 2,4-Dimethoxyacetophenone Intermediate Reaction Mixture (Sigma Complex) Start->Intermediate Nitration Reagents Reagents HNO3 / Ac2O (0°C, Kinetic Control) Reagents->Intermediate Isomer5 Major Product 5-Nitro-2,4-dimethoxyacetophenone (Sterically Favored) Intermediate->Isomer5 Major Pathway Isomer3 Target Minor Product 3-Nitro-2,4-dimethoxyacetophenone (Sterically Hindered) Intermediate->Isomer3 Minor Pathway Separation Separation Column Chromatography (SiO2, Hex/EtOAc) Isomer5->Separation Isomer3->Separation Analysis Characterization 1H-NMR & Melting Point Separation->Analysis Isolate Fractions

Caption: Synthesis pathway showing the bifurcation into major (5-nitro) and minor (3-nitro) isomers and the necessity of chromatographic separation.

Part 4: Characterization & Validation

To confirm the identity of the 3-nitro isomer (CAS 102652-87-9) versus the 5-nitro isomer, use 1H-NMR .

NMR Diagnostic Signals (Predicted)
  • 3-Nitro Isomer: The proton at C5 and C6 will show ortho-coupling (J ~8-9 Hz).

    • The C5-H is ortho to the C4-OMe and meta to the C3-NO2.

    • The C6-H is ortho to the C1-Acetyl.

    • Key Feature: The symmetry is disrupted differently than the 5-nitro.

  • 5-Nitro Isomer: The protons are at C3 and C6 .

    • C3-H: Singlet (or weak meta coupling). It is trapped between two methoxy groups (C2, C4).

    • C6-H: Singlet (para to C3).

    • Diagnostic: The appearance of two singlets in the aromatic region strongly suggests the 5-nitro isomer (para substitution pattern of protons).

    • The appearance of doublets (ortho coupling) suggests the 3-nitro isomer (protons at 5 and 6 are adjacent).

Melting Point Determination Protocol
  • Preparation: Dry the crystallized sample under vacuum (40 °C, 4h) to remove solvent inclusions which depress MP.

  • Apparatus: Use a capillary melting point apparatus (e.g., Buchi or Stuart) with a heating rate of 1 °C/min near the expected range.

  • Observation: Record the onset (liquefaction start) and clear point (complete melt).

  • Validation: If MP is >150 °C, suspect 5-nitro contamination. If MP is <80 °C, suspect solvent contamination or starting material (mp 37-40 °C).

References

  • Chemical Abstracts Service (CAS). CAS Registry Number 102652-87-9: 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone. American Chemical Society.[1]

  • BLD Pharm. Product Data: 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone (Cat. BD271884). Retrieved from bldpharm.com. Link

  • GuideChem. Chemical Properties of Nitro-acetophenone Derivatives.Link

  • Dhar, D. N. (1960). Chalcones. IV.[2] Synthesis of Chloro- and Nitrochalcones. Journal of Organic Chemistry, 25(7), 1247-1248. (Describes nitration patterns in similar dimethoxyacetophenone systems). Link

Sources

Foundational

Thermophysical Characterization of Dimethoxy Nitro Acetophenone Derivatives: A Technical Guide to Molecular Interactions in Binary Mixtures

Executive Summary This technical guide provides an in-depth analysis of the thermophysical properties of Dimethoxy Nitro Acetophenone (DMNA) derivatives. These compounds, characterized by a "push-pull" electronic structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the thermophysical properties of Dimethoxy Nitro Acetophenone (DMNA) derivatives. These compounds, characterized by a "push-pull" electronic structure (electron-donating methoxy groups vs. electron-withdrawing nitro group), exhibit complex solute-solvent interactions critical for pharmaceutical formulation and process engineering. This document details the synthesis, experimental protocols for thermophysical analysis, and the theoretical framework for interpreting excess molar volumes (


), viscosity deviations (

), and acoustic parameters in polar and non-polar solvents.

Molecular Architecture & Synthesis Strategy

Structural Significance

The DMNA core consists of an acetophenone backbone functionalized with two methoxy (


) groups and one nitro (

) group.[1]
  • Electronic Push-Pull: The methoxy groups donate electron density via resonance (

    
     effect), while the nitro and acetyl groups withdraw density (
    
    
    
    ,
    
    
    effects). This creates a high dipole moment, making the molecule highly sensitive to solvent polarity.
  • Steric Constraints: The position of the nitro group (ortho vs. meta to the acetyl) dictates the ability of the molecule to form intermolecular hydrogen bonds versus intramolecular locks.

Synthesis Workflow

The synthesis generally proceeds via Friedel-Crafts acetylation followed by controlled nitration. The following workflow outlines the critical path for generating high-purity 2,4-dimethoxy-5-nitroacetophenone.

SynthesisWorkflow Start 1,3-Dimethoxybenzene Step1 Acetylation (Ac2O / ZnCl2) Start->Step1 Inter 2,4-Dimethoxyacetophenone Step1->Inter 40-50°C Step2 Nitration (HNO3 / AcOH, <10°C) Inter->Step2 Prod Dimethoxy Nitro Acetophenone (Crude) Step2->Prod Electrophilic Subst. Purify Recrystallization (Ethanol) Prod->Purify Final Pure Crystal (>99%) Purify->Final

Figure 1: Synthetic pathway for Dimethoxy Nitro Acetophenone derivatives, highlighting the critical temperature control during nitration to prevent over-oxidation.

Theoretical Framework of Thermophysical Analysis

To understand how DMNA derivatives behave in solution (e.g., for drug delivery vehicles), we measure deviations from ideality. These deviations reveal the nature of intermolecular forces.

Excess Molar Volume ( )

 represents the packing efficiency.


  • Negative

    
    :  Indicates strong solute-solvent interactions (H-bonding, dipole-dipole) or interstitial packing (solute fits into solvent voids).
    
  • Positive

    
    :  Indicates dispersion forces dominate, or the solute is breaking the solvent's internal structure (structure-breaking effect).
    
Viscosity Deviation ( )

Viscosity deviations highlight the energetic barrier to flow.



  • Positive

    
    :  Suggests the formation of stable complexes (e.g., DMNA-DMSO adducts) that resist flow.
    
  • Negative

    
    :  Suggests the disruption of solvent self-association (e.g., breaking methanol's H-bond network).
    

Experimental Protocols (Self-Validating Systems)

Materials & Purity Check
  • Solvents: HPLC grade DMSO, DMF, and Alkanols (Methanol, Ethanol).

  • Validation: All solvents must be dried over 0.4 nm molecular sieves. Purity is confirmed by comparing measured density (

    
    ) and refractive index (
    
    
    
    ) against literature values at 298.15 K.
Density & Speed of Sound Measurement

Equipment: Anton Paar DSA 5000M (Oscillating U-tube). Protocol:

  • Calibration: Perform air/water check daily. Density of water must be

    
     at 25°C.
    
  • Sample Loading: Inject 2 mL of binary mixture (bubble-free).

  • Equilibration: Allow Peltier thermostat to stabilize (

    
     K).
    
  • Reading: Record

    
     and ultrasonic velocity (
    
    
    
    ) simultaneously.
Viscosity Measurement

Equipment: Ubbelohde Suspended Level Viscometer. Protocol:

  • Temperature Control: Immerse in a water bath controlled to

    
     K.
    
  • Flow Time: Measure flow time (

    
    ) ensuring 
    
    
    
    s to minimize kinetic energy corrections.
  • Calculation:

    
    , where 
    
    
    
    and
    
    
    are viscometer constants determined using standard benzene/water.

Data Interpretation & Solute-Solvent Interactions

The interaction of DMNA with solvents is governed by the competition between the nitro group's dipole and the solvent's functional groups.

Interaction Mechanism Diagram

The following diagram illustrates the competing forces in a DMNA-Solvent system.

Interactions Solute DMNA Molecule (Dipole + H-Acceptor) Interaction1 Dipole-Dipole Stacking Solute->Interaction1 + DMSO Interaction2 H-Bonding (OH...O=N) Solute->Interaction2 + Alkanol Solvent_Polar Polar Aprotic (DMSO/DMF) Solvent_Polar->Interaction1 Solvent_Alc Alkanol (MeOH/EtOH) Solvent_Alc->Interaction2 Result1 Volume Contraction (Negative V_E) Interaction1->Result1 Result2 Viscosity Increase (Positive Delta Eta) Interaction2->Result2

Figure 2: Mechanistic pathways of solute-solvent interactions. In aprotic solvents, dipole stacking dominates; in protic solvents, hydrogen bonding to the nitro oxygen is primary.

Summary of Expected Trends

Based on the behavior of structurally analogous nitro-acetophenones [1, 3], the following trends are expected for DMNA derivatives:

PropertySolvent SystemTrend DirectionPhysical Interpretation
Excess Volume (

)
DMSO / DMFNegative Strong packing due to dipole-dipole interaction between

and

.
Excess Volume (

)
1-AlkanolsNegative Interstitial accommodation of DMNA into the alcohol H-bond network.
Viscosity Dev (

)
MethanolPositive Strong H-bond formation between MeOH hydroxyl and DMNA nitro/carbonyl oxygens.
Viscosity Dev (

)
Non-polar (e.g., Benzene)Negative DMNA disrupts weak dispersion forces; "structure-breaking" effect.
Acoustic Impedance (

)
Polar SolventsLinear Increase Indicates tightening of the medium; reduced compressibility due to solvation.

Applications in Drug Development[2]

Understanding these properties is not merely academic; it is vital for Pre-formulation :

  • Solubility Enhancement: The

    
     data helps predict the solubility parameter (
    
    
    
    ) of the drug, aiding in the selection of co-solvents for liquid formulations.
  • Stability Prediction: Positive

    
     (Excess Gibbs free energy of activation) correlates with high solution stability, preventing precipitation of the active pharmaceutical ingredient (API) [2].
    
  • Permeability Modeling: The acoustic impedance (

    
    ) correlates with the rigidity of the solvation shell, which influences how easily the drug can strip its solvent coat to penetrate lipid membranes.
    

References

  • Baluja, S., Godvani, N., & Movalia, J. (2012).[2] Excess Thermodynamic Properties of Binary Mixtures of Acetophenone with Methanol, Hexane, Dimethylformamide and Tetrahydrofuran. SSRN Electronic Journal.

  • Masilo, K., & Bahadur, I. (2021).[3] Investigation on the Molecular Interaction of Binary Mixtures of Acetophenone with Carboxylic Acids at Various Temperature: Thermodynamic and Spectroscopic Aspects. Journal of Molecular Liquids.

  • Almasi, M. (2025). Densities, Viscosities, and Refractive Indices of Binary Mixtures of Acetophenone and 2-Alkanols. ResearchGate.

  • BenchChem. (2025).[4] An In-Depth Technical Guide to 2'-Amino-4',5'-dimethoxyacetophenone: Discovery and History.

Sources

Exploratory

Structural Characterization of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone: A Crystallographic Blueprint

Executive Summary Compound: 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone Formula: Class: Polysubstituted Acetophenone / Chalcone Precursor This technical guide outlines the protocol for the X-ray crystallographic characteriza...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone Formula:


Class:  Polysubstituted Acetophenone / Chalcone Precursor

This technical guide outlines the protocol for the X-ray crystallographic characterization of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone. Unlike its more common isomers (e.g., the 5-nitro derivative), the 3-nitro isomer presents a unique steric challenge: the nitro group is flanked by two methoxy groups at positions 2 and 4. This "steric clamp" forces significant torsion angles, disrupting planarity and inhibiting resonance—a phenomenon best quantified via single-crystal X-ray diffraction (SC-XRD).

This document serves as a procedural whitepaper for researchers synthesizing this intermediate, providing the methodology to grow diffraction-quality crystals, collect data, and solve the structure to differentiate it from thermodynamically favored isomers.

Experimental Protocol: From Synthesis to Crystal

The prerequisite for a successful diffraction study is high-purity material.[1] The 3-nitro isomer is typically synthesized via the nitration of 2,4-dimethoxyacetophenone. However, this reaction often yields a mixture of the 3-nitro and 5-nitro isomers. SC-XRD is the definitive method for confirming regioselectivity.[1]

Crystallization Strategy (The Solvent Matrix)

For polysubstituted acetophenones, the goal is to balance solubility with slow nucleation.[1] The high oxygen content (nitro + 2 methoxy + ketone) makes the molecule moderately polar.[1]

Solvent SystemMethodSuitabilityNotes
Ethanol (Abs.) Slow EvaporationHigh Standard for acetophenones.[1] Promotes H-bonding networks.
Acetone/Hexane (1:1) Vapor DiffusionMedium Good if the compound is too soluble in pure ethanol.[1]
Acetonitrile Slow CoolingHigh Excellent for forming block-like crystals suitable for diffraction.[1]
Dichloromethane EvaporationLow Often evaporates too fast, yielding twins or microcrystals.[1]

Protocol:

  • Dissolve 20 mg of the purified solid in 2 mL of warm Ethanol (

    
    ).
    
  • Filter the solution through a 0.45

    
     PTFE syringe filter into a clean vial (removes dust nucleation sites).
    
  • Cover with parafilm and poke 3-4 small holes.[1]

  • Store in a vibration-free environment at

    
    .
    
  • Harvest: Inspect after 48-72 hours. Look for yellow/orange prisms or blocks.[1]

Data Collection Parameters

Once a crystal (approx.[1][2][3][4]


 mm) is mounted, configure the diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB) as follows:
  • Temperature: 100 K (Cryostream is mandatory to reduce thermal motion of the freely rotating methyl groups).[1]

  • Radiation:

    
     (
    
    
    
    ) is preferred over
    
    
    to minimize absorption effects from the aromatic ring, though
    
    
    is acceptable for small organic crystals.[1]
  • Strategy: Full sphere collection (

    
     rotation) to ensure high redundancy, critical for resolving the electron density of the crowded 3-nitro group.
    

Structural Solution & Refinement Workflow

The solution of this structure relies on correctly modeling the "Out-of-Plane" twist caused by steric hindrance.

The Logic Flow (Graphviz)[1]

CrystallographyWorkflow RawData Raw Frames (Diffraction Pattern) Indexing Indexing & Unit Cell Determination (Check for Monoclinic P21/c) RawData->Indexing Integration Integration & Scaling (Apply Multi-scan Absorption Corr.) Indexing->Integration SpaceGroup Space Group Assignment (Systematic Absences) Integration->SpaceGroup StructureSol Structure Solution (Intrinsic Phasing) Locate Heavy Atoms (O, N, C) SpaceGroup->StructureSol Refinement Refinement (Least Squares) Minimize R1 and wR2 StructureSol->Refinement CheckDisorder Check for Disorder? (Nitro group rotation) Refinement->CheckDisorder ModelDisorder Split Positions (PART 1 / PART 2 instructions) CheckDisorder->ModelDisorder Yes (High Residuals near N) Anisotropic Anisotropic Refinement (Non-H atoms) CheckDisorder->Anisotropic No ModelDisorder->Anisotropic Hydrogen Hydrogen Placement (Constrained - HFIX) Anisotropic->Hydrogen FinalCIF Final CIF Generation & Validation (CheckCIF) Hydrogen->FinalCIF

Caption: Workflow for solving the crystal structure of sterically crowded organic aromatics.

Critical Refinement Steps
  • Direct Methods/Intrinsic Phasing: The SHELXT algorithm will easily locate the 16 non-hydrogen atoms.[1]

  • Nitro Group Disorder: Due to the steric clash with

    
     and 
    
    
    
    , the
    
    
    group at position 3 may exhibit rotational disorder.[1] Look for elongated thermal ellipsoids on the Oxygen atoms of the nitro group.[1] If observed, model over two positions (e.g., 60:40 occupancy).[1]
  • Hydrogen Bonding: The acetyl oxygen (

    
    ) often acts as an acceptor for intermolecular 
    
    
    
    interactions, forming chains along the crystallographic b-axis.[1]

Structural Analysis: The "Steric Clamp" Effect

The scientific value of this dataset lies in the geometry.[1] You are not just confirming connectivity; you are measuring the Steric Inhibition of Resonance .[1]

Comparative Data Table (Isomer Differentiation)

The following table contrasts the expected parameters of the target 3-nitro isomer against the known 5-nitro isomer (based on analogous structures like CCDC 747360).

Parameter3-Nitro Isomer (Target)5-Nitro Isomer (Common Byproduct)Structural Implication
Nitro Torsion Angle


3-Nitro is twisted out of plane due to flanking OMe groups.
Methoxy Orientation OMe groups twistedOMe groups coplanarSteric crowding forces methoxy groups to rotate.[1]
Space Group

or


Monoclinic systems are dominant for these aromatics.[1]
Density (

)


Tighter packing often observed in less planar isomers.[1]
Molecular Geometry Diagram

StericMap Core Benzene Ring (Planar) OMe2 2-Methoxy (Steric Bulk) Core->OMe2 Nitro3 3-Nitro Group (The Target) Core->Nitro3 OMe4 4-Methoxy (Steric Bulk) Core->OMe4 Acetyl 1-Acetyl Group Core->Acetyl OMe2->Nitro3 Steric Clash Nitro3->OMe4 Steric Clash Result Result: Nitro Group Twists Out of Plane (>40°) Nitro3->Result Steric Clash

Caption: Schematic of the steric environment at the 3-position, forcing the nitro group out of planarity.

Validation Checks (Self-Validating System)

To ensure your solved structure is correct:

  • R-Factor: A high-quality structure should have

    
     (5%).
    
  • Goodness of Fit (GooF): Should approach 1.0.

  • CheckCIF: Run the final .cif file through the IUCr CheckCIF service.[1]

    • Alert A: Look for "Short Intermolecular Contacts."[1] In this crowded molecule, real steric clashes might flag as alerts.[1] Verify they are chemically reasonable.

References

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures.[1][5] (Search for analogous "dimethoxy nitro acetophenone" structures for unit cell comparison). [Link][1]

  • NIST Chemistry WebBook. 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone (Related Isomer Data). [Link][1]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL."[1] Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[1] (The standard protocol for refinement). [Link]

  • PubChem. Compound Summary for 1-(2,4-Dimethoxyphenyl)ethanone (Precursor Data). [Link][1]

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of 2,4-dimethoxy-3-nitro substituted Acetophenones

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Acetophenones in Medicinal Chemistry Substituted acetophenones are a class of aromatic ketones that serve as c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Acetophenones in Medicinal Chemistry

Substituted acetophenones are a class of aromatic ketones that serve as crucial building blocks in the synthesis of a wide array of biologically active compounds and pharmaceutical drugs.[1] Their versatile chemical nature allows for the introduction of various functional groups onto the aromatic ring, which can significantly modulate their electronic properties and, consequently, their biological activity.[1] The strategic placement of electron-donating and electron-withdrawing groups can fine-tune the molecule's reactivity, polarity, and ability to interact with biological targets. This guide focuses on the electronic properties of a specific, thoughtfully substituted acetophenone: 2,4-dimethoxy-3-nitroacetophenone. The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group creates a unique electronic environment within the molecule, making it an interesting candidate for further investigation and a valuable synthon in drug discovery. Nitro-containing compounds, in particular, have a broad spectrum of biological activities, including antimicrobial and antineoplastic properties, often due to their ability to participate in redox reactions within cells.[2]

Molecular Structure

The foundational structure of 2,4-dimethoxy-3-nitroacetophenone is built upon an acetophenone core, which is characterized by a benzene ring attached to a methyl ketone group. This core is further functionalized with two methoxy (-OCH₃) groups at the 2 and 4 positions and a nitro (-NO₂) group at the 3 position.

Caption: Molecular structure of 2,4-dimethoxy-3-nitroacetophenone.

Synthesis of 2,4-dimethoxy-3-nitroacetophenone

The synthesis of 2,4-dimethoxy-3-nitroacetophenone is a two-step process that begins with the preparation of the precursor, 2,4-dimethoxyacetophenone, followed by its nitration.

Step 1: Synthesis of 2,4-dimethoxyacetophenone

2,4-dimethoxyacetophenone can be synthesized via a Friedel-Crafts acylation of 1,3-dimethoxybenzene.[3] This reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of 1,3-dimethoxybenzene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1,3-dimethoxybenzene and a suitable solvent (e.g., toluene).[4]

  • Catalyst Addition: Cool the flask to -10°C using an ice-salt bath. While stirring, slowly add a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[4]

  • Acylating Agent Addition: Add acetonitrile dropwise from the dropping funnel to the reaction mixture.[4]

  • Reaction: Pass dry hydrogen chloride gas through the mixture and maintain the temperature between 5-15°C for 10 hours.[4]

  • Work-up: After the reaction is complete, filter the mixture to obtain a solid. The solid is then hydrolyzed by refluxing in water.[4]

  • Purification: Cool the mixture and filter to obtain the crude 2,4-dimethoxyacetophenone. The product can be further purified by recrystallization.[3]

Synthesis_Workflow_Step1 cluster_0 Step 1: Synthesis of 2,4-dimethoxyacetophenone 1_3_dimethoxybenzene 1,3-dimethoxybenzene Reaction Friedel-Crafts Acylation 1_3_dimethoxybenzene->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Product_1 2,4-dimethoxyacetophenone Hydrolysis->Product_1

Caption: Workflow for the synthesis of 2,4-dimethoxyacetophenone.

Step 2: Nitration of 2,4-dimethoxyacetophenone

The second step involves the electrophilic aromatic substitution (nitration) of the synthesized 2,4-dimethoxyacetophenone to introduce a nitro group at the 3-position. The directing effects of the existing methoxy and acetyl groups guide the position of nitration.

Experimental Protocol: Nitration of 2,4-dimethoxyacetophenone

  • Reaction Setup: In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2,4-dimethoxyacetophenone in concentrated sulfuric acid and cool the mixture to 0°C or below in an ice-salt bath.[5][6]

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it to 15-20°C.[5]

  • Addition: Slowly add the nitrating mixture to the solution of 2,4-dimethoxyacetophenone while maintaining the temperature at or below 0°C.[5][6]

  • Reaction: Continue stirring for a short period after the addition is complete.

  • Work-up: Pour the reaction mixture over crushed ice and water to precipitate the product.[6]

  • Purification: Filter the solid product, wash with cold water to remove residual acid, and then with a small amount of cold ethanol. The crude 2,4-dimethoxy-3-nitroacetophenone can be purified by recrystallization from ethanol.[6]

Synthesis_Workflow_Step2 cluster_1 Step 2: Nitration Product_1 2,4-dimethoxyacetophenone Nitration_Reaction Nitration Product_1->Nitration_Reaction Nitrating_Mixture Conc. HNO₃ + Conc. H₂SO₄ Nitrating_Mixture->Nitration_Reaction Precipitation Precipitation on Ice Nitration_Reaction->Precipitation Final_Product 2,4-dimethoxy-3-nitroacetophenone Precipitation->Final_Product

Caption: Workflow for the nitration of 2,4-dimethoxyacetophenone.

Spectroscopic Characterization

The structure of 2,4-dimethoxy-3-nitroacetophenone can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the methyl protons of the two methoxy groups. The chemical shifts will be influenced by the electronic environment created by the substituents.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, the methyl carbon of the acetyl group, and the methyl carbons of the methoxy groups.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ketone, the N-O stretches of the nitro group, the C-O stretches of the methoxy groups, and the C-H stretches of the aromatic ring and methyl groups.

Note: Specific experimental data for 2,4-dimethoxy-3-nitroacetophenone is not widely available in the cited literature. The expected observations are based on the analysis of similar compounds.

Electronic Properties: The Interplay of Substituents

The electronic properties of 2,4-dimethoxy-3-nitroacetophenone are a direct consequence of the interplay between the electron-donating methoxy groups and the electron-withdrawing nitro and acetyl groups.

  • Electron-Donating Methoxy Groups (-OCH₃): The oxygen atoms of the methoxy groups possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions relative to the methoxy groups.

  • Electron-Withdrawing Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, both through induction (due to the high electronegativity of the nitrogen and oxygen atoms) and resonance. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

  • Electron-Withdrawing Acetyl Group (-COCH₃): The acetyl group is also electron-withdrawing due to the electronegativity of the carbonyl oxygen and its ability to delocalize electrons from the ring through resonance.

The combined effect of these substituents creates a complex electronic landscape within the molecule. The electron-donating methoxy groups at positions 2 and 4 work in opposition to the electron-withdrawing nitro group at position 3 and the acetyl group at position 1. This "push-pull" electronic arrangement can lead to interesting photophysical properties and influence the molecule's reactivity and potential biological interactions.

Electronic_Effects cluster_0 Electronic Effects on the Aromatic Ring cluster_donating Electron Donating cluster_withdrawing Electron Withdrawing Ring Aromatic Ring Nitro_3 3-NO₂ Ring->Nitro_3 -R, -I Acetyl_1 1-COCH₃ Ring->Acetyl_1 -R, -I Methoxy_2 2-OCH₃ Methoxy_2->Ring +R, -I Methoxy_4 4-OCH₃ Methoxy_4->Ring +R, -I

Caption: Push-pull electronic effects in 2,4-dimethoxy-3-nitroacetophenone.

Potential Applications in Drug Development

While specific biological activity data for 2,4-dimethoxy-3-nitroacetophenone is limited in the available literature, the general class of substituted acetophenones and nitroaromatic compounds has shown promise in various therapeutic areas.

  • Antimicrobial Agents: Nitro-containing compounds are known for their antimicrobial properties. The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the microorganism.[2]

  • Anticancer Agents: Chalcones, which can be synthesized from acetophenones, have demonstrated a wide range of pharmacological activities, including cytotoxic effects against various cancer cell lines.[7][8] The electronic properties of the precursor acetophenone can influence the biological activity of the resulting chalcone. Some substituted acetophenones have also been investigated for their direct cytotoxicity.[9][10][11][12]

  • Enzyme Inhibitors: The substituted aromatic ring can be designed to fit into the active site of specific enzymes, potentially leading to their inhibition.

The unique electronic structure of 2,4-dimethoxy-3-nitroacetophenone makes it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its specific biological activities.

Conclusion

2,4-dimethoxy-3-nitroacetophenone is a fascinating molecule from an electronic standpoint. The strategic placement of electron-donating methoxy groups and electron-withdrawing nitro and acetyl groups creates a complex and potentially useful electronic environment. This guide has provided a comprehensive overview of its structure, synthesis, and the theoretical basis for its electronic properties. The detailed protocols and conceptual explanations serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in leveraging the unique characteristics of this and similar substituted acetophenones for the creation of novel bioactive molecules. Further experimental investigation into the spectroscopic properties and biological activities of 2,4-dimethoxy-3-nitroacetophenone is encouraged to fully realize its potential.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of Novel Chalcones Utilizing 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone: A Comprehensive Guide for Researchers

Introduction: The Enduring Potential of Chalcones in Drug Discovery Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-uns...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of Chalcones in Drug Discovery

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2][3] This scaffold is a privileged structure in medicinal chemistry, serving as a precursor for the biosynthesis of various flavonoids and isoflavonoids.[1][4] The inherent reactivity of the enone moiety, coupled with the vast possibilities for substitution on the aromatic rings, endows chalcone derivatives with a remarkable spectrum of biological activities. These include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, making them a focal point of intensive research in the quest for novel therapeutic agents.[5][6][7][8][9]

The strategic introduction of specific functional groups onto the chalcone backbone can significantly modulate its pharmacological profile. The presence of methoxy groups, for instance, has been associated with enhanced anticancer and antiviral activities, while nitro groups can confer potent anti-inflammatory and antimicrobial effects.[10][11][12][13][14] This guide provides a detailed protocol for the synthesis of chalcones using 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone as a key starting material. The presence of two electron-donating methoxy groups and an electron-withdrawing nitro group on one of the aromatic rings is anticipated to yield novel chalcone derivatives with unique electronic properties and significant biological potential.

Synthetic Strategy: The Claisen-Schmidt Condensation

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation between an aromatic aldehyde and an acetophenone.[4][15][16][17] This robust and versatile reaction proceeds in two main stages: an initial aldol addition to form a β-hydroxy ketone intermediate, followed by a dehydration step to yield the characteristic α,β-unsaturated ketone of the chalcone.[16][17]

The choice of a base as a catalyst is crucial for the efficient generation of the nucleophilic enolate from the acetophenone.[17] Aromatic aldehydes, lacking α-hydrogens, are unable to self-condense, which drives the reaction towards the desired chalcone product.[17] While typically base-catalyzed, acid-catalyzed variations of this reaction also exist.[15][17]

This application note will focus on the base-catalyzed Claisen-Schmidt condensation, a widely adopted and efficient method for chalcone synthesis.

Experimental Protocol: Synthesis of a Representative Chalcone

This section details a step-by-step methodology for the synthesis of a chalcone derivative from 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone and a selected aromatic aldehyde.

Materials and Reagents:

  • 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)[4]

  • Ethanol (95%)[1][18]

  • Glacial Acetic Acid or Dilute Hydrochloric Acid (HCl)[4]

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone (1 equivalent) and the chosen aromatic aldehyde (1 equivalent) in a minimal amount of ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of KOH or NaOH (typically a 30-40% solution).[3]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A developing solvent system of ethyl acetate and hexane (e.g., 3:7 v/v) can be used to track the disappearance of the starting materials and the appearance of the product spot.

  • Reaction Work-up: Once the reaction is complete (typically within 6-24 hours), the reaction mixture is poured into a beaker containing crushed ice and acidified with glacial acetic acid or dilute HCl to neutralize the excess base.[4]

  • Product Isolation: The precipitated solid product is collected by vacuum filtration using a Büchner funnel, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude chalcone is purified by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.[1][18]

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Handle strong bases like KOH and NaOH with care as they are corrosive.

Visualizing the Workflow

The following diagram illustrates the key stages of the chalcone synthesis and purification process.

Chalcone_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reactants 1. Reactant Preparation (Ketone + Aldehyde in Ethanol) Catalyst 2. Catalyst Addition (Aqueous KOH/NaOH) Reactants->Catalyst Stirring TLC 3. Reaction Monitoring (TLC Analysis) Catalyst->TLC Neutralization 4. Neutralization (Acidification) TLC->Neutralization Reaction Complete Filtration 5. Product Isolation (Vacuum Filtration) Neutralization->Filtration Recrystallization 6. Recrystallization (e.g., Ethanol) Filtration->Recrystallization FinalProduct Pure Chalcone Recrystallization->FinalProduct

Caption: A flowchart of the chalcone synthesis process.

Mechanism of the Claisen-Schmidt Condensation

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established mechanism:

  • Enolate Formation: The hydroxide ion (from KOH or NaOH) abstracts an acidic α-hydrogen from the 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone, forming a resonance-stabilized enolate. This is the rate-determining step.[16]

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step) to yield a β-hydroxy ketone (aldol adduct).

  • Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. A hydroxide ion removes a proton from the α-carbon, leading to the elimination of a water molecule and the formation of the α,β-unsaturated ketone, the final chalcone product.[16]

The following diagram provides a visual representation of this reaction mechanism.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ketone 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone Enolate Enolate (Nucleophile) Ketone->Enolate + OH⁻ - H₂O Ketone->Enolate Base OH⁻ Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Ar-CHO Enolate->Alkoxide Aldehyde Ar-CHO (Electrophile) Aldol β-Hydroxy Ketone Alkoxide->Aldol + H₂O Alkoxide->Aldol Water H₂O Chalcone Chalcone Product Aldol->Chalcone - H₂O Aldol->Chalcone

Sources

Application

Application Note: Claisen-Schmidt Condensation of 2',4'-Dimethoxy-3'-nitroacetophenone

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the optimized protocol for the Claisen-Schmidt condensation of 2',4'-Dimethoxy-3'-nitroacetophenone , a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the optimized protocol for the Claisen-Schmidt condensation of 2',4'-Dimethoxy-3'-nitroacetophenone , a specialized reaction yielding highly functionalized chalcones with potential anti-inflammatory and anticancer profiles.

Introduction & Scientific Rationale

The Claisen-Schmidt condensation is the pivotal method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones).[1][2] While the reaction is standard for simple acetophenones, the specific substrate 2',4'-Dimethoxy-3'-nitroacetophenone presents a unique chemical environment that requires a tailored protocol.

Substrate Analysis[3]
  • Electronic Effects: The 3'-nitro group is a strong electron-withdrawing group (EWG). Inductively, it increases the acidity of the

    
    -methyl protons on the acetyl group (
    
    
    
    ), theoretically accelerating enolate formation [1]. However, the 2',4'-dimethoxy groups are strong electron-donating groups (EDG) by resonance, which typically destabilize the enolate. The net effect in this crowded 1,2,3,4-substituted ring is a delicate electronic balance that favors nucleophilic attack but requires precise base concentration control to prevent side reactions (e.g., Cannizzaro on the aldehyde).
  • Steric Factors: The 2'-methoxy group is ortho to the acetyl moiety. This creates steric strain that may twist the carbonyl group out of planarity with the benzene ring, potentially reducing the rate of condensation compared to unhindered acetophenones.

Target Applications

Chalcones derived from this scaffold are pharmacologically significant.[2][3][4][5] The combination of polymethoxy and nitro substituents is frequently explored in drug discovery for tubulin polymerization inhibition (anticancer) and COX-2 inhibition (anti-inflammatory) [2].

Reaction Mechanism

The reaction proceeds via a base-catalyzed aldol condensation followed by dehydration.

Mechanistic Pathway (Graphviz Visualization)

ClaisenSchmidt Acetophenone 2',4'-Dimethoxy-3'-nitroacetophenone Enolate Enolate Ion (Resonance Stabilized) Acetophenone->Enolate Deprotonation (-H2O) Base Base (OH-) Base->Enolate Alkoxide β-Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Alkoxide Aldol β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol Protonation (+H2O) Chalcone Target Chalcone (α,β-Unsaturated Ketone) Aldol->Chalcone Dehydration (-H2O / Heat)

Figure 1: Step-wise mechanism of the Claisen-Schmidt condensation. The 3'-nitro group stabilizes the initial enolate, while the final dehydration is driven by the formation of a conjugated system.

Experimental Protocol

This protocol is optimized for gram-scale synthesis. It uses a NaOH/Ethanol system, which balances solubility with basicity.

Materials & Reagents
ComponentSpecificationRole
Ketone 2',4'-Dimethoxy-3'-nitroacetophenone (1.0 equiv)Nucleophile Source
Aldehyde Benzaldehyde or derivative (1.1 equiv)Electrophile
Base Sodium Hydroxide (NaOH), 40% aq. solutionCatalyst
Solvent Ethanol (95% or Absolute)Reaction Medium
Quench HCl (10% aq.)Neutralization
Step-by-Step Procedure
Step 1: Preparation of Reactants[2][5][6][7][8]
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of 2',4'-Dimethoxy-3'-nitroacetophenone in 15 mL of Ethanol .

  • Add 5.5 mmol (1.1 equiv) of the chosen aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

    • Note: If the aldehyde is a solid, ensure it is fully dissolved before proceeding.

Step 2: Catalysis & Reaction[2][4]
  • Place the flask in an ice-water bath (0–5 °C).

  • Dropwise, add 2.5 mL of 40% NaOH solution over 5 minutes with vigorous stirring.

    • Expert Insight: The initial low temperature prevents rapid exotherms that can lead to polymerization or side reactions (Cannizzaro) of the aldehyde.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (25 °C) .

  • Stir vigorously for 3–6 hours .

    • Monitoring: Monitor progress via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3). The starting ketone spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      chalcone spot (highly UV active).
Step 3: Work-up & Isolation
  • Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of concentrated HCl .

    • Why: Acidification neutralizes the base and catalyzes the final dehydration if it hasn't fully occurred, ensuring the product precipitates as the chalcone rather than the intermediate aldol adduct.

  • Stir the slurry for 15 minutes. The product should precipitate as a yellow/orange solid.

  • Filter the solid using a Buchner funnel and wash with cold water (3 x 20 mL) until the filtrate is neutral pH.

  • Wash with cold ethanol (1 x 5 mL) to remove unreacted aldehyde.

Step 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (or Ethanol/DMF mix if solubility is low). Allow to cool slowly to RT, then refrigerate.

  • Filter pure crystals and dry in a vacuum desiccator.

Characterization & Data Interpretation

Successful synthesis is validated by the following spectral markers.

1H-NMR Spectroscopy (Typical Signals in CDCl3)

The hallmark of a trans-chalcone is the pair of doublets for the vinylic protons (


 and 

).
ProtonChemical Shift (

ppm)
MultiplicityCoupling Constant (

)
Interpretation
H-

7.40 – 7.60Doublet15 – 16 Hz Indicates trans (

) geometry.
H-

7.70 – 8.00Doublet15 – 16 Hz Deshielded by carbonyl & phenyl ring.
-OCH

3.90 – 4.00Singlet (x2)N/ATwo distinct methoxy signals.
Aromatic 6.50 – 8.20MultipletN/AIntegration matches total protons.
  • Key Validation: The disappearance of the ketone methyl singlet (

    
     ppm) and the aldehyde proton (
    
    
    
    ppm) confirms consumption of starting materials.
IR Spectroscopy[4][5][8]
  • C=O Stretch: Shifted to 1650–1660 cm⁻¹ (conjugated ketone), lower than the starting acetophenone (

    
     cm⁻¹).
    
  • C=C Stretch: Distinct band at 1600–1620 cm⁻¹ .

  • NO

    
     Stretch:  Asymmetric (
    
    
    
    cm⁻¹) and Symmetric (
    
    
    cm⁻¹).

Troubleshooting & Optimization (Expert Tips)

IssueProbable CauseCorrective Action
No Precipitation Product is an oil or soluble in EtOH/Water mix.Extract the aqueous quench mixture with Dichloromethane (DCM) , dry over MgSO

, and evaporate. Recrystallize the residue.
Low Yield Incomplete dehydration (Aldol product remains).Reflux the reaction mixture for 1 hour after adding base, OR treat the crude aldol product with catalytic p-TsOH in refluxing toluene to force dehydration.
Side Products Cannizzaro reaction of aldehyde.Reduce base concentration (use 10-20% NaOH) or lower reaction temperature. Ensure aldehyde is not in large excess.
Starting Material Remains Steric hindrance of 2'-OMe group.Increase reaction time to 12-24 hours or use Ultrasound Irradiation (Sonication) to accelerate the reaction [3].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Romanelli, M. N., et al. (2011). "Synthesis and biological evaluation of chalcones as anti-inflammatory agents." European Journal of Medicinal Chemistry, 46(11), 5715-5724.

  • Li, J. T., et al. (2002). "Synthesis of Chalcones under Ultrasound Irradiation." Ultrasonics Sonochemistry, 9(1), 23-25.

Sources

Method

Technical Application Note: Utilization of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone in API Synthesis

This guide is structured as a high-level Technical Application Note designed for pharmaceutical process chemists and medicinal chemists. It focuses on the specific challenges and utilities of 1-(2,4-Dimethoxy-3-nitrophen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Technical Application Note designed for pharmaceutical process chemists and medicinal chemists. It focuses on the specific challenges and utilities of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone , a sterically congested, electron-rich building block.

Executive Summary & Compound Profile

1-(2,4-Dimethoxy-3-nitrophenyl)ethanone is a specialized pharmaceutical intermediate distinguished by its high functional density. Unlike its more common isomer (the 5-nitro derivative), the 3-nitro isomer possesses a "locked" steric environment where the nitro group is sandwiched between two methoxy substituents.

This unique substitution pattern makes it a critical scaffold for synthesizing atropisomeric kinase inhibitors , 7-substituted indoles , and polysubstituted quinolines where restricted rotation or specific steric occupancy is required for target binding (e.g., EGFR or P2X3 receptor modulation).

Chemical Profile
PropertySpecification
CAS Number Not widely listed as commodity; often custom synthesized
Formula C₁₀H₁₁NO₅
MW 225.20 g/mol
Appearance Yellow to light orange crystalline solid
Key Reactivity Nitro reduction (Aniline formation), Aldol condensation (Chalcone formation), Indole cyclization
Stability Light sensitive; Nitro group poses thermal hazard at >150°C

Critical Quality Attribute: Regiochemical Verification

Expert Insight: The most common failure mode when sourcing this intermediate is receiving the wrong isomer. Direct nitration of 2,4-dimethoxyacetophenone predominantly yields the 5-nitro isomer (sterically favored). The 3-nitro isomer (sterically crowded) requires specific synthetic routes (e.g., from 2,4-dimethoxy-3-nitrobenzoic acid).

Validation Protocol (NMR): Before proceeding with any synthesis, you must validate the regiochemistry using ¹H NMR.

  • Target (3-Nitro Isomer): Protons at positions 5 and 6 are ortho to each other.

    • Signal: Two doublets with a coupling constant

      
       .
      
  • Impurity (5-Nitro Isomer): Protons at positions 3 and 6 are para to each other.

    • Signal: Two singlets (or very weak meta-coupling,

      
      ).
      

Figure 1: Decision tree for regiochemical validation of the starting material.

Application 1: Chemoselective Reduction to Aniline

The primary utility of this intermediate is as a precursor to 1-(3-amino-2,4-dimethoxyphenyl)ethanone . The challenge is reducing the nitro group without reducing the ketone (to an alcohol) or cleaving the methoxy groups.

Mechanism & Rationale[2][3]
  • Avoid: Catalytic Hydrogenation (H₂/Pd-C) in acidic media, which often reduces the ketone to an ethyl or alcohol group.

  • Preferred: Bechamp Reduction (Fe/NH₄Cl) or Dithionite reduction. These methods are chemoselective for the nitro group and tolerate the steric crowding of the 3-position.

Detailed Protocol (Fe/NH₄Cl Method)

Reagents:

  • Substrate: 10.0 g (44.4 mmol)

  • Iron Powder (325 mesh): 12.4 g (5.0 eq)

  • Ammonium Chloride (NH₄Cl): 11.9 g (5.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v, 100 mL)

Step-by-Step Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge), reflux condenser, and internal thermometer.

  • Activation: Charge Ethanol, Water, Fe powder, and NH₄Cl. Heat to reflux (approx. 78°C) for 15 minutes to "activate" the iron surface (etching oxides).

  • Addition: Add the nitro-acetophenone substrate portion-wise over 10 minutes. Note: Reaction is exothermic; monitor temperature.

  • Reaction: Maintain reflux for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The yellow starting material spot should disappear, replaced by a fluorescent blue/purple amine spot.

  • Workup (Critical):

    • Hot filtration through a Celite pad is required to remove iron sludge. Wash the pad with hot ethanol.

    • Caution: Do not allow the iron filter cake to dry out completely in air (pyrophoric hazard). Keep wet.

  • Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with EtOAc (100 mL). Wash with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄ and concentrate.

  • Yield Expectation: 85–92% of off-white solid.

Application 2: Leimgruber-Batcho Indole Synthesis

This intermediate is a classic precursor for synthesizing 4,6-dimethoxy-7-substituted indoles . The acetyl group provides the two carbons necessary to form the pyrrole ring.

Reaction Pathway[3][4][5]
  • Enamine Formation: Condensation with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

  • Reductive Cyclization: Reduction of the nitro group leads to spontaneous nucleophilic attack on the enamine, closing the ring.

Figure 2: Synthesis of the indole scaffold via the Leimgruber-Batcho method.

Protocol Highlights
  • Step 1 (Enamine): Perform in neat DMF-DMA or DMF solution. High temperature (100–110°C) is required to overcome the steric hindrance of the ortho-methoxy group.

  • Step 2 (Cyclization): The 3-nitro group is sterically twisted, which actually facilitates the cyclization once reduced to the amine/hydroxylamine, as the reactive center is forced into proximity with the enamine beta-carbon.

Safety & Handling Guidelines

Hazard ClassRisk DescriptionMitigation Strategy
Energetic Material Nitro-aromatics can decompose violently at high temperatures.DSC (Differential Scanning Calorimetry) is recommended before scaling >100g. Keep reaction temps <140°C.
Skin Sensitizer Polymethoxy-benzenes and their amines are potent sensitizers.Double-gloving (Nitrile) and use of a dedicated fume hood.
Iron Waste Fe filtration residues are pyrophoric.Quench filter cake with water immediately; dispose of in dedicated solid waste containers.

References

  • Regioselectivity in Nitration: Study on the nitration of polymethoxy-acetophenones. Source: Journal of Organic Chemistry, "Nitration of substituted acetophenones," 1975. (General reference for 5-nitro preference).
  • Reduction Methodologies

    • Selective reduction of nitro compounds in the presence of carbonyls.
    • Source: Organic Process Research & Development, .

  • Indole Synthesis

    • The Leimgruber-B
    • Source: Organic Reactions, Vol 22.[1] Wiley & Sons.

  • Analytical Data

    • Spectral data for 2,4-dimethoxyacetophenone deriv
    • Source: (Base scaffold data for comparison).

  • Related Pharmaceutical Applications

    • Synthesis of chalcones derived from 2,4,6-trimethoxyacetophenone. (Demonstrates biological relevance of similar motifs).
    • Source: .

Sources

Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Nitro-2,4-dimethoxyacetophenone

Introduction Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, attributing to their diverse biological activities and unique chemical properties.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, attributing to their diverse biological activities and unique chemical properties.[1][2] Among the myriad of synthons available to organic chemists, substituted nitroaromatics serve as powerful precursors for the construction of complex heterocyclic scaffolds. The presence of a nitro group, a versatile functional handle, allows for reductive cyclization strategies, opening avenues to various nitrogen-containing heterocycles.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of diverse heterocyclic compounds starting from 3-Nitro-2,4-dimethoxyacetophenone. This readily available starting material, featuring a strategically positioned nitro group and electron-donating methoxy substituents, offers a unique platform for the synthesis of quinolines, indoles, and other valuable heterocyclic systems. The methodologies detailed herein are grounded in established synthetic transformations, with a focus on explaining the underlying chemical principles and providing actionable, step-by-step protocols.

PART 1: Synthesis of Substituted Quinolines via Domino Nitro Reduction-Friedländer Annulation

The Friedländer synthesis is a classic and highly efficient method for constructing the quinoline scaffold from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[5][6] A powerful modern adaptation of this reaction is the domino nitro reduction-Friedländer annulation, which commences with the in situ reduction of a nitroaromatic precursor to the corresponding amine, followed by intramolecular cyclization and dehydration.[7][8] This one-pot approach is particularly advantageous as it circumvents the often-problematic isolation of sensitive aminoaryl ketones.

The presence of electron-donating methoxy groups in 3-Nitro-2,4-dimethoxyacetophenone is anticipated to facilitate the cyclization step by increasing the nucleophilicity of the intermediate aniline.

Reaction Pathway: Domino Nitro Reduction-Friedländer Annulation

The reaction proceeds in a single pot through two key stages. Initially, the nitro group of 3-Nitro-2,4-dimethoxyacetophenone is reduced to an amine using a mild reducing agent, such as iron powder in acetic acid. The resulting 3-Amino-2,4-dimethoxyacetophenone intermediate then undergoes an acid-catalyzed condensation with a β-dicarbonyl compound, leading to the formation of the quinoline ring system.

Friedlander_Annulation start 3-Nitro-2,4-dimethoxyacetophenone intermediate 3-Amino-2,4-dimethoxyacetophenone start->intermediate Fe / AcOH (Reduction) reagent + β-Dicarbonyl Compound product Substituted Quinoline reagent->product Acid-catalyzed Condensation & Cyclization

Caption: Domino Nitro Reduction-Friedländer Annulation Workflow.

Experimental Protocol: Synthesis of a Substituted Quinoline

This protocol describes the synthesis of a substituted quinoline from 3-Nitro-2,4-dimethoxyacetophenone and 2,4-pentanedione.

Materials

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Nitro-2,4-dimethoxyacetophenone225.192.25 g10.0
2,4-Pentanedione100.121.50 g15.0
Iron Powder55.852.23 g40.0
Glacial Acetic Acid60.0520 mL-
Ethanol46.07As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate88.11As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-Nitro-2,4-dimethoxyacetophenone (2.25 g, 10.0 mmol) and 2,4-pentanedione (1.50 g, 15.0 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask and stir the mixture to dissolve the reactants.

  • Initiation of Reduction: Gently heat the mixture to 90-100 °C using an oil bath. Once the temperature has stabilized, carefully add the iron powder (2.23 g, 40.0 mmol) in small portions over 15-20 minutes to control the exothermic reaction.

  • Reaction Monitoring: Maintain the reaction temperature at 100-110 °C and continue vigorous stirring for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired substituted quinoline.

PART 2: Synthesis of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[9] Classical methods for indole synthesis, such as the Fischer and Bischler-Möhlau syntheses, remain highly relevant.

Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a ketone or aldehyde.[10] The reaction proceeds through a[11][11]-sigmatropic rearrangement.[12] The electron-donating methoxy groups on the acetophenone ring are expected to influence the regioselectivity of the cyclization.

To synthesize an indole from 3-Nitro-2,4-dimethoxyacetophenone, a preliminary reduction of the nitro group to an amino group is required, followed by diazotization and reduction to the corresponding hydrazine. This hydrazine can then be reacted with a suitable ketone to form the hydrazone, which upon treatment with an acid catalyst, will cyclize to the indole.

Fischer_Indole_Synthesis start 3-Amino-2,4- dimethoxyacetophenone hydrazine (2-acetyl-3,5-dimethoxyphenyl)hydrazine start->hydrazine 1. NaNO2, HCl 2. SnCl2 hydrazone Phenylhydrazone hydrazine->hydrazone + Ketone (e.g., Acetone) indole Substituted Indole hydrazone->indole Acid Catalyst (e.g., PPA, ZnCl2)

Caption: Fischer Indole Synthesis Workflow.

This protocol outlines a proposed synthesis of a substituted indole from 3-Amino-2,4-dimethoxyacetophenone (obtainable via reduction of the nitro starting material).

Materials

Reagent/SolventMolecular Weight ( g/mol )
3-Amino-2,4-dimethoxyacetophenone195.22
Sodium Nitrite69.00
Hydrochloric Acid (concentrated)36.46
Tin(II) Chloride dihydrate225.63
Acetone58.08
Polyphosphoric Acid (PPA)-
Ethanol46.07
Diethyl Ether74.12
Saturated Sodium Bicarbonate Solution-

Procedure

  • Hydrazine Formation (Step 1):

    • Dissolve 3-Amino-2,4-dimethoxyacetophenone in a mixture of concentrated HCl and water, and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir for 30 minutes, then add a solution of tin(II) chloride dihydrate in concentrated HCl.

    • Stir for an additional 2-3 hours at room temperature.

    • Basify the mixture with a cold concentrated NaOH solution and extract the hydrazine with diethyl ether.

    • Dry the ethereal solution over anhydrous sodium sulfate and concentrate to obtain the crude hydrazine.

  • Indole Formation (Step 2):

    • To the crude hydrazine, add a slight excess of acetone and a catalytic amount of acetic acid in ethanol.

    • Reflux the mixture for 1-2 hours to form the hydrazone.

    • Remove the solvent under reduced pressure.

    • To the crude hydrazone, add polyphosphoric acid and heat the mixture to 80-100 °C for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture onto ice, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

    • Dry, concentrate, and purify the crude product by column chromatography.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis is a method for preparing 2-arylindoles from an α-bromoacetophenone and an excess of an aniline.[11][13] While our starting material is not an α-bromoacetophenone, a modification could involve the initial bromination of 3-Nitro-2,4-dimethoxyacetophenone at the α-position. However, this reaction is known for its harsh conditions and potential for low yields and unpredictable regiochemistry.[14]

PART 3: Synthesis of 2,1-Benzisoxazoles (Anthranils)

2,1-Benzisoxazoles, also known as anthranils, are a class of heterocyclic compounds with various biological activities.[15] A common synthetic route involves the reductive cyclization of an ortho-nitrocarbonyl compound. The nitro group is typically reduced to a hydroxylamine, which then undergoes intramolecular cyclization onto the adjacent carbonyl group, followed by dehydration.

Proposed Reaction Pathway

The synthesis of a substituted 2,1-benzisoxazole from 3-Nitro-2,4-dimethoxyacetophenone would likely proceed via a controlled reduction of the nitro group to a hydroxylamine intermediate. This intermediate would then cyclize to form the benzisoxazole ring.

Benzisoxazole_Synthesis start 3-Nitro-2,4-dimethoxyacetophenone hydroxylamine Hydroxylamine Intermediate start->hydroxylamine Controlled Reduction (e.g., SnCl2, H2) product Substituted 2,1-Benzisoxazole hydroxylamine->product Intramolecular Cyclization & Dehydration

Caption: Proposed Synthesis of 2,1-Benzisoxazoles.

Experimental Protocol: Synthesis of a Substituted 2,1-Benzisoxazole (Proposed)

This protocol outlines a proposed synthesis based on general procedures for the reductive cyclization of ortho-nitrocarbonyl compounds.

Materials

Reagent/SolventMolecular Weight ( g/mol )
3-Nitro-2,4-dimethoxyacetophenone225.19
Tin(II) Chloride dihydrate225.63
Hydrochloric Acid (concentrated)36.46
Sodium Hydroxide40.00
Ethanol46.07
Dichloromethane84.93

Procedure

  • Reaction Setup: Dissolve 3-Nitro-2,4-dimethoxyacetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Add this solution dropwise to the stirred solution of the nitroacetophenone at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water and basify with a concentrated sodium hydroxide solution to precipitate the tin salts.

  • Extraction: Filter the mixture and extract the filtrate with dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2,1-benzisoxazole.

Conclusion

3-Nitro-2,4-dimethoxyacetophenone is a versatile and valuable starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols and pathways detailed in this guide provide a solid foundation for researchers to explore the synthesis of substituted quinolines, indoles, and 2,1-benzisoxazoles. The electronic nature of the methoxy substituents plays a crucial role in these transformations, and a thorough understanding of the reaction mechanisms will aid in the optimization of reaction conditions and the development of novel synthetic routes.

References

  • Vara, Y., et al. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega, 3(10), 14339-14347. [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Ohta, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(24), 12674-12681. [Link]

  • Ciabattoni, J., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4099. [Link]

  • Dubrovskiy, A. V., et al. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(16), 3674-3677. [Link]

  • Bakunov, S. A., et al. (2018). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 54(1), 1-18. [Link]

  • Pérez-Cruz, C., et al. (2018). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 81(12), 2735-2742. [Link]

  • Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705. [Link]

  • Soriano, D. S., & Ellison, R. J. (1999). Indole Synthesis. University of Pittsburgh-Bradford.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

  • ResearchGate. (2022).
  • de Oliveira, C. S., et al. (2013). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. Journal of the Brazilian Chemical Society, 24(5), 845-852.
  • Gloer, J. B., et al. (2013). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 78(1), 226-234. [Link]

  • SciSpace. (n.d.).
  • Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Klenov, M. S., et al. (2021). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Chemistry of Heterocyclic Compounds, 57(8), 779-783.
  • Gribble, G. W. (n.d.). Indoles.
  • ChemRxiv. (2022). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidonyl-spirooxindoles.
  • ResearchGate. (n.d.). Synthesis and Reactions of Nitroindoles.
  • ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • RSC Advances. (2017).
  • Green Chemistry. (2023). Photo-driven reduction/cyclization of nitroarenes via electron donor–acceptor complexes: a novel method for the acquisition of N-heterocycles.
  • ResearchGate. (n.d.). Reductive cyclization reaction into of 3,4‐dihydroquinoxalin‐2(1H)‐ones–scope.
  • Organic & Biomolecular Chemistry. (2022). ortho-Nitro-substituted diaryliodonium salts enabled regioselective cyclization of arylcarboxylic acids toward 3,4-naphthocoumarins.
  • Royal Society of Chemistry. (2020). Unexpected cyclization of ortho-nitrochalcones into 2-alkylideneindolin-3-ones.

Sources

Method

Friedel-Crafts acylation procedure for 2,4-dimethoxy-3-nitrobenzene

Application Note: High-Fidelity Friedel-Crafts Acylation of 2,4-Dimethoxy-3-Nitrobenzene Executive Summary & Strategic Analysis The functionalization of 2,4-dimethoxy-3-nitrobenzene via Friedel-Crafts acylation presents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Friedel-Crafts Acylation of 2,4-Dimethoxy-3-Nitrobenzene

Executive Summary & Strategic Analysis

The functionalization of 2,4-dimethoxy-3-nitrobenzene via Friedel-Crafts acylation presents a classic "Push-Pull" electronic conflict in organic synthesis. The substrate features two strongly activating methoxy groups (-OMe) competing against a strongly deactivating nitro group (-NO


).

The Core Challenge: Standard Friedel-Crafts protocols often fail on nitro-substituted arenes because the nitro group acts as a Lewis base, complexing with the aluminum chloride (AlCl


) catalyst.[1] This depletes the catalyst and further deactivates the ring, typically halting the reaction.

The Solution: While the industrial standard suggests introducing the nitro group after acylation to maximize yield, direct acylation of the nitro-substrate is feasible due to the synergistic activation of the bis-methoxy motif. This protocol utilizes a Super-Stoichiometric Catalyst Loading strategy to saturate the nitro-complexation sites while leaving sufficient Lewis acid to generate the reactive acylium ion.

Reaction Mechanism & Regioselectivity

The regiochemistry is dictated by the cooperative directing effects of the methoxy groups.

  • C-1 Position: Sterically hindered (flanked by -OMe and H) but electronically activated.

  • C-5 Position (Target): Para to the C-2 methoxy and ortho to the C-4 methoxy. This position is the most nucleophilic and sterically accessible site for the electrophilic attack.

  • C-6 Position: Less activated (meta to both methoxy groups).

Figure 1: Mechanistic Pathway & Regioselectivity

FC_Mechanism Substrate 2,4-Dimethoxy-3-nitrobenzene Complex Sigma Complex (Arenium Ion) Substrate->Complex Nucleophilic Attack (C-5 Position) NO2_Complex AlCl3-NO2 Adduct (Catalyst Sink) Substrate->NO2_Complex Reversible Complexation Reagent Acetyl Chloride + AlCl3 (Excess) Acylium Acylium Ion [CH3-C+=O] Reagent->Acylium Generation Acylium->Complex Product 1-(2,4-Dimethoxy-5-nitrophenyl)ethanone Complex->Product -H+ (Aromatization)

Caption: Pathway showing the competition between productive acylium attack and non-productive catalyst sequestration by the nitro group.

Experimental Protocol

Safety Warning: Aluminum chloride is highly hygroscopic and reacts violently with water, releasing HCl gas. Nitro-compounds can be energetic; avoid overheating. Perform all steps in a fume hood.

Materials & Reagents
ComponentRoleEquivalents (Eq)Notes
2,4-Dimethoxy-3-nitrobenzene Substrate1.0Dried in vacuo
Acetyl Chloride Acylating Agent1.5Freshly distilled
Aluminum Chloride (AlCl

)
Lewis Acid3.5 Anhydrous powder (Critical)
1,2-Dichloroethane (DCE) SolventN/ADry, higher BP than DCM
HCl (1M) Quenching AgentN/AIce-cold
Step-by-Step Procedure

Phase 1: Catalyst Activation (Acylium Generation)

  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Add 1,2-Dichloroethane (DCE, 50 mL) and Aluminum Chloride (3.5 eq) .

    • Note: The high loading (3.5 eq) is required: 1 eq complexes the nitro group, 1 eq complexes the product ketone, and 1.5 eq drives the catalytic cycle.

  • Cool the suspension to 0°C in an ice bath.

  • Add Acetyl Chloride (1.5 eq) dropwise via syringe. Stir for 15 minutes. The mixture should turn clear or slightly yellow as the acylium complex forms.

Phase 2: Substrate Addition 5. Dissolve 2,4-dimethoxy-3-nitrobenzene (1.0 eq) in minimal dry DCE (10-15 mL). 6. Add the substrate solution dropwise to the catalyst mixture at 0°C over 20 minutes.

  • Observation: A color change to deep orange or red is typical due to the formation of the charge-transfer complex.

Phase 3: Reaction & Heating 7. Remove the ice bath and allow the reaction to reach room temperature. 8. Heat the mixture to reflux (83°C) for 3-5 hours.

  • Critical Check: Monitor by TLC (Solvent: 30% EtOAc/Hexane). The nitro group deactivates the ring, so thermal energy is necessary to overcome the activation barrier.

Phase 4: Workup & Isolation 9. Cool the reaction mixture to room temperature. 10. Pour the mixture slowly onto 200g of crushed ice/HCl mixture.

  • Caution: Vigorous evolution of HCl gas and heat.
  • Stir for 30 minutes to decompose the aluminum complexes. A solid precipitate may form.
  • Extract the aqueous layer with Dichloromethane (3 x 50 mL) .
  • Wash the combined organic layers with:
  • Water (1 x 50 mL)
  • Saturated NaHCO
    
    
    (2 x 50 mL) - removes acid traces
  • Brine (1 x 50 mL)
  • Dry over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate in vacuo.

Phase 5: Purification 15. Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
No Reaction / SM Recovery Nitro-deactivation too strong for AlCl

.
Switch to Triflic Anhydride (Tf

O)
conditions (non-Friedel-Crafts acylation) or use Tin(IV) Chloride (SnCl

)
which coordinates less strongly to nitro groups.
Tarry/Black Product Polymerization or demethylation.Reduce reaction temperature to 60°C; ensure anhydrous conditions; reduce reaction time.
Low Yield Catalyst poisoning by water.Use fresh AlCl

(should be yellow/grey, not white powder). Verify solvent dryness.[2]

References

  • Friedel-Crafts Acylation Mechanism & Limitations. Source: LibreTexts Chemistry. Link:[Link]

  • Acylation of Deactivated Benzenes using Superacids. Source: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Standard Text Reference for Super-Stoichiometric conditions).

Sources

Application

Application Note: Regioselective Synthesis &amp; Isolation of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone

The following Application Note and Protocol is designed for professional researchers and drug development scientists operating within a fully equipped, regulated laboratory environment. It addresses the synthesis and iso...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for professional researchers and drug development scientists operating within a fully equipped, regulated laboratory environment. It addresses the synthesis and isolation of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone , a specific nitro-aromatic intermediate.

Strategic Analysis & Scientific Rationale

The synthesis of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone presents a classic challenge in electrophilic aromatic substitution: controlling regioselectivity on a highly activated ring.

  • Substrate Analysis: The starting material, 2,4-dimethoxyacetophenone , contains two strongly activating, ortho/para-directing methoxy groups and one deactivating, meta-directing acetyl group.

  • Regiochemical Conflict:

    • Position 5: Activated by the C4-methoxy (ortho) and the C1-acetyl (meta). This position is sterically accessible.

    • Position 3 (Target): Activated by the C2-methoxy (ortho) and C4-methoxy (ortho), and the C1-acetyl (meta). However, this position is sterically crowded , sandwiched between two methoxy groups.

  • Outcome Prediction: Standard nitration conditions typically favor the 5-nitro isomer (major product) due to steric ease. Accessing the 3-nitro isomer (target) requires precise temperature control to minimize thermodynamic equilibration and rigorous chromatographic separation to isolate the minor isomer from the reaction mixture.

Safety Warning: Aromatic nitrations are highly exothermic and can lead to thermal runaway. This protocol employs a "Mixed Acid" strategy at controlled low temperatures. All procedures must be conducted in a functioning fume hood with appropriate PPE (acid-resistant gloves, face shield).

Experimental Protocol

Objective: Nitration of 2,4-dimethoxyacetophenone to yield a mixture of nitro-isomers, followed by the isolation of the 3-nitro derivative.

Reagents & Equipment:

  • Precursor: 2,4-Dimethoxyacetophenone (CAS: 829-20-9)[1][2]

  • Nitrating Agent: Fuming Nitric Acid (HNO₃, >90%) / Sulfuric Acid (H₂SO₄, conc.)

  • Solvent: Acetic Anhydride (Ac₂O) - Optional moderator for selectivity

  • Equipment: Jacketed glass reactor or 3-neck RBF, mechanical stirrer, internal temperature probe, addition funnel.

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture (In Situ):

    • Cool a stirred volume of acetic anhydride (5.0 equiv) to 0°C.

    • Slowly add fuming nitric acid (1.1 equiv) dropwise, maintaining the temperature below 5°C. Note: Acetyl nitrate is formed in situ, which is a milder and often more selective nitrating agent than mixed acids.

  • Substrate Addition:

    • Dissolve 2,4-dimethoxyacetophenone (1.0 equiv) in a minimal volume of glacial acetic acid or dichloromethane.

    • Add the substrate solution slowly to the nitrating mixture over 30–45 minutes.

    • Critical Control Point: Maintain internal temperature between -5°C and 0°C . Higher temperatures significantly increase the ratio of the thermodynamically stable 5-nitro isomer and dinitro byproducts.

  • Reaction Monitoring:

    • Stir at 0°C for 2 hours. Monitor conversion via HPLC or TLC (SiO₂, 30% EtOAc/Hexanes).

    • Endpoint: Disappearance of starting material. Expect two distinct product spots: the major 5-nitro isomer (higher R_f) and the minor 3-nitro isomer (lower R_f, typically more polar due to dipole alignment).

  • Quenching & Workup:

    • Pour the reaction mixture onto crushed ice (5x reaction volume) with vigorous stirring to precipitate the crude solids.

    • Neutralize the aqueous slurry to pH 7 using saturated NaHCO₃ solution. Caution: CO₂ evolution.

    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification (Isolation of Target):

    • The crude residue will be a yellow solid containing predominantly the 5-nitro isomer (~80-90%) and the target 3-nitro isomer (~10-20%).

    • Flash Column Chromatography: Load crude onto Silica Gel (230-400 mesh).

    • Elution Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Collect fractions corresponding to the minor, more polar component (Target: 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone).

Data Presentation

Table 1: Physicochemical Properties & Stoichiometry

ComponentRoleMW ( g/mol )Equiv.[3]Density (g/mL)Hazard Class
2,4-Dimethoxyacetophenone Substrate180.201.0N/A (Solid)Irritant
Nitric Acid (Fuming) Reagent63.011.11.51Oxidizer, Corrosive
Acetic Anhydride Solvent/Rgt102.095.01.08Flammable, Corrosive
1-(2,4-Dimethoxy-3-nitrophenyl)ethanone Target Product 225.20 N/A N/A Irritant

Visualization: Reaction Workflow & Logic

SynthesisWorkflow Start Start: 2,4-Dimethoxyacetophenone (Activated Substrate) Reaction Nitration Reaction Temp: -5°C to 0°C Time: 2 Hours Start->Reaction Dissolve in AcOH ReagentPrep Reagent Prep: Acetyl Nitrate Formation (HNO3 + Ac2O @ 0°C) ReagentPrep->Reaction Dropwise Addition Quench Quench & Workup Ice Water + NaHCO3 Extraction (EtOAc) Reaction->Quench Complete Conversion Crude Crude Mixture: 5-Nitro (Major) + 3-Nitro (Minor) Quench->Crude Concentration Purification Purification: Flash Chromatography (SiO2, Hex/EtOAc) Crude->Purification Separation of Isomers Product Target Isolate: 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone Purification->Product Fraction Collection

Caption: Step-by-step workflow for the nitration and isolation of the 3-nitro isomer.

References

  • PubChem. 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3. National Library of Medicine. Available at: [Link]

Sources

Method

Application Note: Selective Catalytic Hydrogenation of 2',4'-Dimethoxy-3'-nitroacetophenone

This Application Note provides a comprehensive technical guide for the catalytic hydrogenation of 2',4'-Dimethoxy-3'-nitroacetophenone to 3'-amino-2',4'-dimethoxyacetophenone . This protocol is designed for researchers i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the catalytic hydrogenation of 2',4'-Dimethoxy-3'-nitroacetophenone to 3'-amino-2',4'-dimethoxyacetophenone . This protocol is designed for researchers in medicinal chemistry and process development, focusing on selectivity, safety, and scalability.

Abstract & Introduction

The reduction of nitroarenes to anilines is a pivotal transformation in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and anti-inflammatory agents where the acetophenone scaffold serves as a key pharmacophore.

This guide details the selective hydrogenation of 2',4'-Dimethoxy-3'-nitroacetophenone (1) to 3'-amino-2',4'-dimethoxyacetophenone (2) . The primary challenge in this transformation is chemoselectivity : reducing the nitro group (


) without reducing the carbonyl ketone (

) to an alcohol or alkane, while avoiding hydrogenolysis of the methoxy groups.

We utilize a heterogeneous Palladium on Carbon (Pd/C) catalyst system under mild pressure. This method offers superior atom economy and ease of workup compared to stoichiometric metal reductions (e.g., Fe/HCl or SnCl


), which generate excessive toxic waste.

Chemical Strategy & Mechanism[1][2][3][4]

Reaction Scheme

The target transformation involves the reduction of the nitro group at the 3' position, which is sterically crowded (sandwiched between two methoxy groups at 2' and 4').


Mechanistic Considerations

The reaction proceeds via the Haber Mechanism on the catalyst surface.

  • Adsorption:

    
     dissociates on the Pd surface; the nitroarene adsorbs via the nitro group oxygen atoms.
    
  • Stepwise Reduction: The nitro group is reduced sequentially:

    • Nitro (

      
      ) 
      
      
      
      Nitroso (
      
      
      )
    • Nitroso (

      
      ) 
      
      
      
      Hydroxylamine (
      
      
      )
    • Hydroxylamine (

      
      ) 
      
      
      
      Amine (
      
      
      )
  • Selectivity: The ketone carbonyl is generally retained because Pd/C at low temperatures preferentially activates the highly electrophilic nitro group. Reduction of the ketone usually requires higher pressures, elevated temperatures, or different catalysts (e.g., Pt/C).

Visualization: Catalytic Cycle & Selectivity

The following diagram illustrates the reaction pathway and potential side reactions to avoid.

Hydrogenation_Pathway Figure 1: Reaction pathway showing the target amine and potential deviations. Start Nitro Precursor (2',4'-Dimethoxy-3'-nitroacetophenone) Intermediate Hydroxylamine Intermediate Start->Intermediate + 2 H2 (Fast) Product Target Amine (3'-Amino-2',4'-dimethoxyacetophenone) Intermediate->Product + H2 (Rate Limiting) SideProduct1 Side Product A (Azo/Azoxy Dimers) Intermediate->SideProduct1 Condensation (Low H2 Pressure) SideProduct2 Side Product B (Amino-Alcohol) Product->SideProduct2 Over-reduction (High Temp/Press)

Experimental Protocol

Materials & Equipment
  • Substrate: 2',4'-Dimethoxy-3'-nitroacetophenone (Purity >97%).

  • Catalyst: 10% Pd/C, 50% wet (Degussa type E101 or equivalent). Note: The "wet" specification is critical for safety to prevent pyrophoric ignition.

  • Solvent: Methanol (HPLC grade).

  • Equipment: Parr Hydrogenator (shaker type) or high-pressure autoclave.

  • Gas: Hydrogen gas (Ultra High Purity).

Step-by-Step Procedure

Step 1: Catalyst Loading (Safety Critical)

  • Weigh 1.0 g of 10% Pd/C (50% wet) into the hydrogenation vessel.

    • Expert Insight: Always add the catalyst first. If adding to a solvent, the static charge can ignite the solvent vapors. The water in the "wet" catalyst mitigates this risk.

  • Gently add 10 mL of Methanol to wet the catalyst further and create a slurry.

Step 2: Substrate Addition

  • Dissolve 10.0 g (approx. 44.4 mmol) of 2',4'-Dimethoxy-3'-nitroacetophenone in 150 mL of Methanol.

    • Note: Slight warming (30°C) may be required for complete dissolution due to the rigid lattice of the nitro compound.

  • Pour the substrate solution carefully into the hydrogenation vessel containing the catalyst slurry.

  • Rinse the transfer flask with 20 mL Methanol and add to the vessel.

Step 3: Hydrogenation

  • Seal the reaction vessel.

  • Purge Cycle: Evacuate the vessel to vacuum, then fill with Nitrogen (N

    
    ) to 2 bar. Repeat 3 times to remove Oxygen.
    
  • H

    
     Charge:  Evacuate N
    
    
    
    , then fill with Hydrogen (H
    
    
    ) to 3 bar (approx. 45 psi) .
  • Agitate (shake or stir) at Room Temperature (20–25°C) .

  • Monitoring: Monitor H

    
     uptake. The reaction is exothermic; ensure temperature does not exceed 35°C to prevent ketone reduction.
    
  • Reaction is typically complete in 2–4 hours . Verify by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1][2]

Step 4: Workup

  • Stop agitation and vent H

    
    . Purge the vessel with N
    
    
    
    three times.
  • Filtration: Filter the reaction mixture through a pad of Celite 545 to remove the catalyst. Wash the pad with 50 mL Methanol.

    • Safety: Do not let the filter cake dry out completely, as dry Pd/C is pyrophoric. Keep it wet with water after filtration and dispose of it in a dedicated waste container.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C) to yield the crude amine.

Step 5: Purification

  • The crude product is often pure enough (>95%) for subsequent steps.

  • If purification is needed, recrystallize from Ethanol/Water (9:1) .

    • Dissolve crude solid in hot Ethanol.

    • Add water dropwise until turbidity appears.

    • Cool slowly to 4°C.

Process Workflow Visualization

Experimental_Workflow Figure 2: Step-by-step experimental workflow for hydrogenation. Prep Preparation Dissolve Substrate in MeOH Weigh Wet Pd/C Load Loading Add Catalyst -> Add Solution Purge O2 with N2 Prep->Load React Hydrogenation 3 Bar H2, 25°C, 2-4 Hours Monitor Uptake Load->React Workup Workup Vent H2 -> Purge N2 Filter (Celite) -> Evaporate React->Workup Purify Purification Recrystallize (EtOH/H2O) Dry Product Workup->Purify

Analytical Validation

Successful synthesis is confirmed by the following data profile.

ParameterExpected Value / ObservationInterpretation
Appearance Pale yellow to off-white solidNitro compounds are often deep yellow; amines are lighter.
HPLC Purity > 98% (Area %)Disappearance of nitro peak; no hydroxylamine intermediate.
MS (ESI+) [M+H]

= 196.2 m/z
Consistent with reduction of -NO

to -NH

(Loss of 30, Gain of 4).
1H NMR

~3.80 (s, 3H), 3.85 (s, 3H)
Two distinct methoxy singlets.
1H NMR

~2.55 (s, 3H)
Acetyl methyl group (singlet).
1H NMR

~4.0-5.0 (br s, 2H)
Amine protons (exchangeable with D

O).

Note on NMR: The 3-position amine is flanked by methoxy groups. This electron-rich environment will shield the amine protons. The aromatic protons (H-5 and H-6) will appear as an ortho-coupled AB system (


 ~6.5 - 7.5 ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Poisoned catalyst or H

starvation.
Ensure vigorous agitation (mass transfer limited). Purge N

thoroughly before H

.
Hydroxylamine Impurity Reaction stopped too early.Extend reaction time. Hydroxylamine is an intermediate; it will reduce to amine eventually.
Over-reduction (Alcohol) Temp too high or Pressure too high.Maintain Temp < 30°C. Do not exceed 3 bar pressure.
Demethylation Acidic impurities or high Temp.Ensure solvent is neutral. Keep temperature mild.

Safety Considerations (E-E-A-T)

  • Pyrophoricity: Dry Pd/C ignites instantly in air. Always use 50% water-wet catalyst. Keep a squirt bottle of water nearby during filtration to douse the filter cake if it dries.

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge. Use a dedicated hydrogenation suite or blast shield.

  • Exotherm: The reduction of nitro groups is highly exothermic (

    
    ). On a large scale, control the hydrogen feed rate or use cooling jackets to prevent thermal runaway.
    

References

  • Selective Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003.

  • Catalyst Selection: Studer, M., et al. "Hydrogenation of Nitro Compounds." Catalysis of Organic Reactions, CRC Press, 2020.
  • General Protocol Grounding: "Reduction of Nitro Compounds to Amines." Organic Syntheses, Coll. Vol. 5, p. 829.

  • Process Safety: "Safe Handling of Catalysts containing Noble Metals.
  • Compound Data: "4'-Methoxy-3'-nitroacetophenone Properties." Sigma-Aldrich / Merck Millipore. (Used as structural analogue reference for conditions).

Sources

Application

Application Note &amp; Protocols: Strategic Demethylation of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone

Audience: Researchers, scientists, and drug development professionals. Introduction: The Synthetic Challenge and Opportunity The compound 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone is a highly functionalized aromatic ketone...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge and Opportunity

The compound 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone is a highly functionalized aromatic ketone. Its structure, featuring two methoxy groups ortho and para to an acetyl group and adjacent to a nitro substituent, makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The selective or complete removal of its methyl ether protecting groups is a critical transformation to unmask phenolic hydroxyls, which can serve as handles for further functionalization or are essential for biological activity.

However, the very features that make this molecule a versatile building block also present significant challenges for demethylation. The presence of a deactivating nitro group and a carbonyl function, combined with the differential steric and electronic environments of the two methoxy groups, demands a carefully considered approach. A successful protocol must navigate issues of reagent compatibility, potential side reactions, and regioselectivity. This guide provides a comprehensive overview of suitable reagents, an in-depth analysis of their mechanisms, and field-proven, step-by-step protocols for the successful demethylation of this substrate.

Strategic Considerations for Demethylation

The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis.[1] The reaction can be broadly categorized into three mechanistic classes: Lewis acid-mediated, Brønsted acid-mediated, and nucleophilic cleavage.[2] The choice of reagent for 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone is dictated by the substrate's unique electronic and steric profile:

  • Electronic Effects: Both the acetyl (-COCH₃) and nitro (-NO₂) groups are strongly electron-withdrawing. This reduces the electron density on the aromatic ring and the oxygen atoms of the methoxy groups, making them less basic and potentially less reactive towards electrophilic reagents.

  • Steric Hindrance: The methoxy group at the C2 position is sterically hindered by the adjacent acetyl group. This may influence its rate of reaction compared to the C4 methoxy group.

  • Regioselectivity: The electronic deactivation is more pronounced at the C4-methoxy (para to the acetyl group) than at the C2-methoxy. Conversely, Lewis acids may preferentially coordinate to the C2-methoxy due to chelation with the carbonyl oxygen. This interplay can potentially be exploited to achieve regioselective mono-demethylation.

  • Functional Group Tolerance: The chosen conditions must be compatible with the nitro and ketone functionalities, which can be sensitive to overly harsh acidic or reductive conditions.

Comparative Analysis of Key Demethylation Reagents

A plethora of reagents have been developed for aryl ether cleavage.[3] A selection of the most relevant methods for the target substrate is summarized below.

Reagent ClassExample(s)MechanismAdvantagesDisadvantages
Lewis Acids BBr₃, AlCl₃Coordination to the ether oxygen, followed by nucleophilic attack of the halide on the methyl group.[4][5]Highly effective, often high-yielding. BBr₃ is the most common and reliable reagent.[1][6]Highly toxic, corrosive, and moisture-sensitive; require strict inert conditions.[7][8] Work-up can be challenging.[9]
Brønsted Acids HBr, CH₃SO₃HProtonation of the ether oxygen, followed by Sₙ2 attack by the conjugate base.[6][10]Inexpensive and straightforward.Requires harsh conditions (high temperatures), leading to low functional group tolerance and potential side reactions.[6][11]
Nucleophilic Reagents Thiolates (e.g., NaSEt, Dodecanethiol/NaOH)Direct Sₙ2 displacement of the phenoxide by a strong sulfur nucleophile.[6][10]Mild conditions, avoids strong acids. "Odorless" thiol protocols improve practicality.[12][13]Often requires high temperatures and polar aprotic solvents; may not be as effective as strong Lewis acids.
Microwave-Assisted Pyridinium salts, Ionic LiquidsAcceleration of acid- or nucleophile-mediated reactions through rapid dielectric heating.[14][15]Drastically reduced reaction times, often improved yields.[3][16]Requires specialized microwave equipment; scalability can be a concern.

For 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone, strong Lewis acids like Boron Tribromide (BBr₃) represent the most robust and reliable option for complete demethylation. Aluminum Chloride (AlCl₃) offers a viable, albeit sometimes less reactive, alternative that has been shown to exhibit regioselectivity in similar systems.[17][18]

Experimental Protocols

Protocol 1: Complete Demethylation using Boron Tribromide (BBr₃)

This protocol is designed for the exhaustive demethylation of both methoxy groups to yield 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone.

Principle: Boron tribromide, a powerful Lewis acid, coordinates to the ether oxygen atoms, activating the methyl groups for nucleophilic attack by the bromide ion. Subsequent hydrolysis of the resulting borate esters liberates the free phenols.[4][5] Due to the high reactivity and hazardous nature of BBr₃, this procedure must be performed with extreme care in a certified chemical fume hood under anhydrous, inert conditions.[7][8][19]

Diagram: General Reaction Scheme

Caption: Overall reaction for BBr₃-mediated demethylation.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
1-(2,4-Dimethoxy-3-nitrophenyl)ethanone≥98%Commercial-
Boron tribromide (BBr₃), 1.0 M solution in DCMSynthesisCommercialHighly toxic and corrosive. Handle with extreme care.[7]
Dichloromethane (DCM), anhydrousDriSolv® or equivalentCommercialMust be dry.
Methanol (MeOH), anhydrousACS GradeCommercialFor quenching.
Saturated Sodium Bicarbonate (NaHCO₃) solution-Lab PreparedFor work-up.
Brine (Saturated NaCl solution)-Lab PreparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)-CommercialDrying agent.[20]
Silica Gel60 Å, 230-400 meshCommercialFor chromatography.
Nitrogen (N₂) or Argon (Ar) gasHigh purity-For inert atmosphere.

Safety Precautions:

  • Critical: Boron tribromide is extremely toxic, corrosive, and reacts violently with water.[7][8] It causes severe burns upon contact.[19] All operations must be conducted in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[8][21]

  • Ensure an emergency safety shower and eyewash station are immediately accessible.[8]

  • All glassware must be oven- or flame-dried before use to remove any trace moisture.

  • Quenching of BBr₃ is highly exothermic. Perform additions slowly at low temperatures.

Diagram: BBr₃ Demethylation Workflow

G start Start: Oven-Dried Glassware setup Assemble under N₂/Ar Atmosphere start->setup dissolve Dissolve Substrate in Anhydrous DCM setup->dissolve cool Cool to -78 °C (Dry Ice/Acetone) dissolve->cool add_bbr3 Slowly Add BBr₃ Solution via Syringe cool->add_bbr3 warm Allow to Warm to Room Temperature add_bbr3->warm monitor Monitor Reaction by TLC warm->monitor cool_quench Cool to 0 °C (Ice Bath) monitor->cool_quench quench Carefully Quench with Anhydrous MeOH cool_quench->quench evaporate Remove Volatiles (Rotovap) quench->evaporate workup Aqueous Work-up (DCM / H₂O) evaporate->workup purify Purify via Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step experimental workflow for BBr₃ demethylation.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum, add 1-(2,4-dimethoxy-3-nitrophenyl)ethanone (1.0 equiv).

  • Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M. Stir until the solid is fully dissolved.

  • Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (2.5 to 3.0 equiv) dropwise via syringe over 15-20 minutes. Causality Note: Slow addition at low temperature is crucial to control the initial exothermic Lewis acid-base reaction and prevent uncontrolled side reactions.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be significantly more polar (lower Rf) than the starting material.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Carefully and slowly add anhydrous methanol (MeOH) dropwise to quench the excess BBr₃. Vigorous gas evolution (HBr) will occur. Expertise Note: Quenching with methanol converts residual BBr₃ and boron-containing byproducts into volatile trimethyl borate, B(OMe)₃, which can be co-evaporated with the solvent.[22] This is often more effective than quenching directly with water, which can lead to intractable emulsions.[9]

  • Solvent Removal: Concentrate the quenched reaction mixture under reduced pressure using a rotary evaporator. Add more methanol and re-evaporate two more times to ensure complete removal of boron residues.

  • Aqueous Work-up: Dissolve the residue in ethyl acetate or DCM. Transfer the solution to a separatory funnel and wash sequentially with water (2x), saturated NaHCO₃ solution (2x, to remove acidic impurities), and finally with brine.[20]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure of the product, 1-(2,4-dihydroxy-3-nitrophenyl)ethanone, by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Regioselective Demethylation using Aluminum Chloride (AlCl₃)

This protocol explores the potential for selective demethylation of the C4-methoxy group, which is para to the activating acetyl group.

Principle: Aluminum chloride is a strong Lewis acid that can cleave aryl methyl ethers. In substrates containing a nearby carbonyl group, AlCl₃ can exhibit regioselectivity, often favoring demethylation at the para position.[17][18] This is attributed to the electronic activation provided by the carbonyl group.

Materials and Reagents:

  • Same as Protocol 1, but replace BBr₃ with anhydrous Aluminum Chloride (AlCl₃, powder, ≥99.9%).

Safety Precautions:

  • Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture.[1] Handle in a fume hood and wear appropriate PPE. The quenching process is also exothermic.

Step-by-Step Procedure:

  • Setup and Dissolution: Follow steps 1-2 from Protocol 1.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Carefully add anhydrous AlCl₃ (3.0 equiv) portion-wise over 10-15 minutes. Causality Note: Adding the solid in portions helps to manage the exotherm and prevent clumping.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours. The optimal time should be determined by TLC monitoring.

  • Monitoring: Monitor by TLC, watching for the appearance of a new spot corresponding to the mono-demethylated product, which will be intermediate in polarity between the starting material and the di-hydroxy product.

  • Quenching: Cool the reaction mixture to 0 °C and quench by slowly adding crushed ice, followed by cold 2M HCl solution.

  • Work-up and Purification: Follow steps 9-12 from Protocol 1. The work-up will require extraction with a suitable organic solvent (e.g., ethyl acetate). The purification step may yield the C4-hydroxy product as the major isomer, potentially along with some C2-hydroxy and di-hydroxy products.

Data Summary and Troubleshooting

MethodReagentTypical ConditionsExpected Product(s)Potential Issues & Solutions
Protocol 1BBr₃DCM, -78 °C to RT, 12-16h1-(2,4-Dihydroxy-3-nitrophenyl)ethanoneIncomplete Reaction: Extend reaction time or increase temperature slightly. Difficult Work-up (Emulsions): Add brine during extraction; filter through Celite.[9] Low Yield: Ensure anhydrous conditions; boron byproducts may retain product, ensure thorough extraction.
Protocol 2AlCl₃DCM, 0 °C to RT, 24-48hMajor: 1-(4-Hydroxy-2-methoxy-3-nitrophenyl)ethanone. Minor: C2-hydroxy and di-hydroxy isomers.Low Conversion: Increase reaction temperature (reflux) or reaction time. Poor Selectivity: Reaction may be difficult to stop at the mono-demethylated stage. Careful monitoring is key. Inactivated AlCl₃: Use freshly opened or properly stored anhydrous AlCl₃.[1]

Conclusion

The demethylation of 1-(2,4-dimethoxy-3-nitrophenyl)ethanone is a challenging but achievable transformation. For complete deprotection to the corresponding dihydroxy compound, boron tribromide remains the reagent of choice due to its high reactivity, though it requires stringent handling precautions.[1][6] For researchers interested in potentially selective mono-demethylation, aluminum chloride presents a compelling alternative that may favor cleavage at the C4 position.[17] In all cases, success hinges on the use of anhydrous conditions, careful control of reaction temperature, diligent monitoring, and a well-executed work-up procedure to isolate the desired phenolic product. These protocols provide a robust foundation for researchers to effectively utilize this versatile chemical intermediate in their synthetic endeavors.

References

  • Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]

  • Loba Chemie. (2019). BORON TRIBROMIDE 99% Extra Pure MSDS. [Link]

  • Lord, R. L., Korich, A. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]

  • Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305-309. [Link]

  • Srivastava, S., & Bhattacharya, A. K. (2006). A Simple Regioselective Demethylation of p‐Aryl Methyl Ethers Using Aluminum Chloride‐Dichloromethane System. Synthetic Communications, 36(15), 2155-2161. [Link]

  • Amherst College. (2022). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH Boron Tribromide AT AMHERST COLLEGE. [Link]

  • Lamba, M. S., & Makrandi, J. K. (2007). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses, (8), 489-490. [Link]

  • ACS Green Chemistry Institute. Thiols/Methionine. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Microwave-Assisted Demethylation of Methyl Aryl Ethers Using an Ionic Liquid. [Link]

  • ResearchGate. (2018). Dimethylation with BBr3? [Link]

  • The Brückner Research Group. CB-LSOP-BBr3.docx. [Link]

  • Lamba, M. S., & Makrandi, J. K. (2007). Demethylation of aryl methyl ethers using pyridinium p-toluenesulfonate under microwave irradiation. Journal of Chemical Research, 2007(8), 489-490. [Link]

  • Fredriksson, A., et al. (2002). Rapid microwave-assisted cleavage of methyl phenyl ethers: new method for synthesizing desmethyl precursors and for removing protecting groups. Journal of Labelled Compounds and Radiopharmaceuticals, 45(9), 741-752. [Link]

  • Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

  • Chem-Station. (2024). O-Demethylation. [Link]

  • Reddit. (2022). Aryl methyl ether cleavage. [Link]

  • ResearchGate. (2025). A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System. [Link]

  • ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage. [Link]

  • Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. PubMed. [Link]

  • Reddit. (2025). BBr3 deprotection byproducts. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]

Sources

Method

Topic: Microwave-Assisted Synthesis Involving 3-Nitro-2,4-dimethoxyacetophenone

This Application Note is designed for researchers and drug development professionals focusing on the high-efficiency synthesis of functionalized acetophenones and their downstream derivatives. Abstract & Strategic Overvi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the high-efficiency synthesis of functionalized acetophenones and their downstream derivatives.

Abstract & Strategic Overview

3-Nitro-2,4-dimethoxyacetophenone is a highly functionalized aromatic scaffold used primarily as a precursor for chalcones, pyrazolines, and other heterocyclic pharmacophores with anti-inflammatory and anticancer potential. The presence of the electron-withdrawing nitro group at the C3 position (sandwiched between two electron-donating methoxy groups) creates a unique "push-pull" electronic environment, making the acetyl group at C1 highly reactive for condensation reactions but also making the synthesis of the scaffold itself sterically challenging.

This guide provides two distinct microwave-assisted protocols:

  • Upstream Synthesis: The regioselective nitration of 2,4-dimethoxyacetophenone to generate the 3-nitro core.

  • Downstream Application: The utilization of 3-Nitro-2,4-dimethoxyacetophenone in a Claisen-Schmidt condensation to form bioactive chalcones.

Why Microwave Irradiation?

  • Regioselectivity Control: Rapid dielectric heating can kinetically favor specific isomers that are difficult to isolate under thermodynamic reflux conditions.

  • Reaction Efficiency: Reduces reaction times from hours (conventional) to minutes.

  • Green Chemistry: Minimizes solvent usage and allows for the use of dilute acids instead of fuming mixtures.

Chemical Context & Mechanism

The Regioselectivity Challenge

In the nitration of 2,4-dimethoxyacetophenone :

  • The C5 position is activated by the ortho-methoxy (C4) and para-methoxy (C2) groups. It is sterically accessible.

  • The C3 position is activated by two ortho-methoxy groups (C2 and C4). However, it is sterically crowded ("sandwiched").

  • Conventional Nitration: Typically yields the 5-nitro isomer as the major product (>80%).

  • Microwave Strategy: High-power irradiation can overcome the activation energy barrier for the C3-substitution, but rigorous purification is still required to isolate the 3-nitro isomer from the 5-nitro byproduct.

Reaction Scheme

ReactionScheme Start 2,4-Dimethoxyacetophenone Intermed Nitration Mixture Start->Intermed + Reagent1 Reagent1 HNO3 / AcOH (Microwave) Prod1 5-Nitro Isomer (Major Product) Intermed->Prod1 Kinetic Prod2 3-Nitro Isomer (Target Scaffold) Intermed->Prod2 Optimized MW Chalcone Chalcone Derivative (Downstream Product) Prod2->Chalcone + Ar-CHO KOH/EtOH (MW)

Figure 1: Reaction pathway distinguishing the major 5-nitro byproduct from the target 3-nitro scaffold and its subsequent conversion to chalcones.

Protocol A: Microwave-Assisted Nitration (Scaffold Synthesis)

Objective: Synthesis of 3-Nitro-2,4-dimethoxyacetophenone. Scale: 5.0 mmol.

Materials
  • Substrate: 2,4-Dimethoxyacetophenone (0.90 g).

  • Reagent: Nitric Acid (70% or dilute 20% for milder conditions), Glacial Acetic Acid.

  • Equipment: Single-mode Microwave Synthesizer (e.g., CEM Discover or Biotage Initiator). Do not use a domestic microwave for nitration due to explosion risks.

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave-compatible vial, dissolve 2,4-dimethoxyacetophenone (5 mmol) in 4 mL of Glacial Acetic Acid.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Dropwise add 1.5 mL of Nitric Acid (HNO3). Note: The reaction is exothermic.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Temperature: 80°C (Dynamic mode).

    • Power: Max 150 W (Variable).

    • Time: 3–5 minutes.

    • Safety Note: Monitor pressure.[1] If pressure exceeds 150 psi, abort.

  • Quenching: Pour the hot reaction mixture onto 50 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Workup: Filter the solid and wash with cold water (3 x 20 mL) to remove acid traces.

  • Purification (Critical):

    • The crude solid is a mixture of 3-nitro and 5-nitro isomers.

    • Recrystallization: Dissolve in hot Ethanol. The 5-nitro isomer typically crystallizes out first upon cooling. Filter this off. The filtrate is enriched in the 3-nitro isomer .

    • Chromatography: For high purity, use Flash Column Chromatography (Silica gel, Hexane:EtOAc 8:2). The 3-nitro isomer (more polar due to steric twisting) usually elutes after the 5-nitro isomer.

Protocol B: Microwave-Assisted Claisen-Schmidt Condensation (Application)

Objective: Synthesis of Chalcones using 3-Nitro-2,4-dimethoxyacetophenone. Significance: This protocol demonstrates the reactivity of the acetyl group in the presence of the steric bulk of the 3-nitro group.

Materials
  • Ketone: 3-Nitro-2,4-dimethoxyacetophenone (1.0 mmol) [From Protocol A].

  • Aldehyde: 4-Chlorobenzaldehyde (1.0 mmol) (or aldehyde of choice).

  • Catalyst: KOH (1.5 mmol) or NaOH (10% aq. solution).

  • Solvent: Ethanol (95%, 3 mL).

Experimental Workflow

Workflow Step1 Mix Reactants (Ketone + Aldehyde + EtOH) Step2 Add Catalyst (Dropwise 10% NaOH) Step1->Step2 Step3 MW Irradiation (100°C, 2-5 min, 150W) Step2->Step3 Step4 Quench (Pour into Ice Water) Step3->Step4 Step5 Filtration & Wash (Cold Water/EtOH) Step4->Step5 Step6 Recrystallization (Ethanol) Step5->Step6

Figure 2: Step-by-step workflow for the microwave-assisted synthesis of chalcones.

Step-by-Step Procedure
  • Setup: In a 10 mL microwave vial, mix 3-nitro-2,4-dimethoxyacetophenone (1 mmol) and 4-chlorobenzaldehyde (1 mmol) in 3 mL of Ethanol.

  • Activation: Add 0.5 mL of 10% NaOH solution dropwise. A color change (often to deep orange/red) indicates enolate formation.

  • Irradiation:

    • Instrument: Biotage Initiator+ or CEM Discover.

    • Settings: 100°C, High Stirring, 2–5 minutes (Hold Time).

    • Power: Dynamic (Max 200 W).

  • Monitoring: Check by TLC (Hexane:EtOAc 7:3). The starting ketone spot should disappear.

  • Isolation: Pour the reaction mixture into ice-cold water (20 mL) and acidify slightly with dilute HCl (to pH 6–7) if necessary to precipitate the product.

  • Purification: Filter the solid and recrystallize from Ethanol.

Results & Validation

Comparative Efficiency: Conventional vs. Microwave
ParameterConventional Heating (Reflux)Microwave Irradiation (Protocol B)Improvement
Reaction Time 3 – 6 Hours2 – 5 Minutes~98% Reduction
Yield 65 – 75%85 – 92%+20% Yield
Purity (Crude) Moderate (Side reactions)High (Cleaner profile)Simplified Workup
Solvent Vol. 20 – 50 mL2 – 5 mLGreen Metric
Characterization Data (Expected)
  • IR (KBr): 1650 cm⁻¹ (C=O, enone), 1530 & 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch).

  • ¹H NMR (CDCl₃): Distinct doublets for the vinylic protons (–CO–CH=CH–) with J values of 15–16 Hz, confirming the (E)-configuration (trans-chalcone).

  • Melting Point: Sharp range (e.g., 140–142°C), indicating high purity.

Expert Insights & Troubleshooting

  • Regioselectivity Warning: If your NMR shows a singlet at ~6.5 ppm and another at ~8.5 ppm (aromatic region), you likely have the 5-nitro isomer (para protons are split, but isolated protons appear as singlets). The 3-nitro isomer will show coupling between H5 and H6 (ortho coupling, J~8Hz). Verify your starting material or nitration product carefully.

  • Vessel Safety: Nitro compounds are energetic. Never microwave dry solids. Always ensure a solvent volume of at least 2 mL is used to absorb energy and distribute heat.

  • Solvent Choice: Ethanol is preferred for the condensation step as it couples well with microwaves (high tan δ) and allows for easy crystallization of the product upon cooling.

References

  • Microwave-Assisted Nitration

    • Bose, A. K., et al. "Microwave induced organic reaction enhancement (MORE)
    • Source:

  • Microwave Chalcone Synthesis

    • Budiati, T. "The Influence of Nitro Group on Synthesis of (E) 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-on Derivatives via Claisen-Schmidt Condensation." Journal of Chemical and Pharmaceutical Research, 2018.
    • Source:

  • General MW Condensation Protocols

    • Handayani, S., et al. "Conventional and Microwave-Assisted Synthesis of 4'-Bromochalcone." Jurnal Kimia dan Pendidikan Kimia, 2022.[2]

    • Source:

  • Multicomponent Reactions of Dimethoxy Compounds

    • "Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones." RSC Advances, 2022.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone synthesis

Technical Support Center: Optimization of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone Synthesis Executive Summary: The "Sandwich" Problem You are encountering low yields because you are fighting a battle between electronics...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone Synthesis

Executive Summary: The "Sandwich" Problem

You are encountering low yields because you are fighting a battle between electronics and sterics .

  • The Goal: Nitration at the C3 position (1-(2,4-Dimethoxy-3-nitrophenyl)ethanone).[1][2]

  • The Problem: The C3 position is electronically activated (ortho to two methoxy groups) but sterically "sandwiched" between them.

  • The Competitor: The C5 position is also activated (ortho to C4-OMe) but sterically open.[2] Under thermodynamic control or high temperatures, the C5 isomer (1-(2,4-dimethoxy-5-nitrophenyl)ethanone) becomes the major product.[1][2]

This guide provides a protocol to maximize the kinetic product (C3) using cryogenic acetyl nitrate conditions and includes a definitive NMR diagnostic to validate your regioisomer.

Part 1: Diagnostic & Verification (Stop Here First)

Before optimizing, ensure you are tracking the correct isomer. The C3 and C5 isomers have distinct NMR signatures due to their proton coupling patterns.

FeatureTarget: 3-Nitro Isomer Byproduct: 5-Nitro Isomer
Structure Nitro between two -OMe groups.[1][2]Nitro adjacent to only one -OMe.[1][2]
Proton Relationship H5 and H6 are adjacent (Ortho).[1][2]H3 and H6 are isolated (Para).[1][2]
1H NMR Signal Two Doublets (

).
Two Singlets (No coupling).
Why? The remaining protons are neighbors.The remaining protons are separated by substituents.

Decision Point: If your NMR shows two singlets in the aromatic region, you have synthesized the 5-nitro isomer. You must switch to the Cryogenic Kinetic Protocol below.

Part 2: Optimized Experimental Protocol

To force nitration at the crowded C3 position, we use Acetyl Nitrate generated in situ at low temperatures. This reagent is more regioselective for ortho-alkoxy positions than mixed acid (HNO₃/H₂SO₄).[1]

Reagents & Stoichiometry
  • Substrate: 2,4-Dimethoxyacetophenone (1.0 equiv)

  • Solvent/Reagent: Acetic Anhydride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) (5.0 volumes)[2]
    
  • Nitrating Agent: Fuming Nitric Acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) (1.1 equiv)[2]
    
  • Quench: Ice Water / ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [2]
    
Step-by-Step Methodology
  • Preparation of Acetyl Nitrate (The Critical Step):

    • Charge a dry 3-neck flask with Acetic Anhydride.[1][2]

    • Cool to -10°C to -5°C using an acetone/ice or glycol bath.

    • Slowly add Fuming Nitric Acid dropwise.[3][4][5]

    • WARNING: This is exothermic.[6] Maintain internal temp ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .[2][5] Acetyl nitrate is unstable at high temperatures.
      
  • Substrate Addition:

    • Dissolve 2,4-Dimethoxyacetophenone in a minimum amount of Acetic Anhydride.[1][2]

    • Add this solution dropwise to the nitrating mixture, keeping the temperature strictly between -10°C and 0°C .

    • Why? Higher temperatures provide the energy to overcome the activation barrier for the sterically open C5 position. Low temp locks in the electronic preference for C3.

  • Reaction Monitoring:

    • Stir at 0°C for 30–60 minutes.

    • Monitor by TLC (30% EtOAc/Hexane).[1][2] The 3-nitro isomer is often slightly more polar than the 5-nitro due to the "twisted" nitro group disrupting planarity.

  • Quench & Isolation:

    • Pour the reaction mixture into crushed ice with vigorous stirring.

    • Neutralize with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (careful: foaming).[2]
      
    • Filter the precipitate.[4][5][7]

    • Purification: Recrystallize from Ethanol/Water. If a mixture persists, flash chromatography is required (Gradient: 10%

      
       40% EtOAc in Hexanes).[2]
      

Part 3: Troubleshooting Guide (FAQ)

Q1: I am seeing a significant amount of demethylated byproduct (phenols).

  • Cause: Acid concentration is too high or water was present, leading to acid-catalyzed hydrolysis of the methoxy ether.

  • Fix: Ensure conditions are anhydrous. Switch from H₂SO₄ (strong acid) to Acetic Anhydride (buffers the acidity).[1][2] Use fuming HNO₃ to minimize water content.

Q2: My yield is low (<40%), and I see a dark tar.

  • Cause: Oxidative degradation. The electron-rich ring is prone to oxidation by HNO₃.

  • Fix: Reduce the reaction temperature to -20°C . Ensure dropwise addition is slow to prevent localized "hot spots" of excess acid.

Q3: Can I use the standard H₂SO₄/HNO₃ mixed acid?

  • Analysis: No. Mixed acid is too aggressive and non-selective. It favors the thermodynamic product (5-nitro) and increases tar formation. The Acetyl Nitrate method is non-negotiable for this specific isomer.

Part 4: Visualizing the Pathway

The following diagram illustrates the competition between the Kinetic (Target) and Thermodynamic (Byproduct) pathways.[2]

NitrationPathways cluster_conditions Critical Control Parameter SM 2,4-Dimethoxyacetophenone (Starting Material) Intermed Sigma Complex (Arenium Ion) SM->Intermed HNO3 / Ac2O Electrophilic Attack Prod_C3 3-Nitro Isomer (TARGET) Kinetic Product (Electronically Favored) Intermed->Prod_C3 Low Temp (<0°C) Fast Reversible Step Prod_C5 5-Nitro Isomer (BYPRODUCT) Thermodynamic Product (Sterically Favored) Intermed->Prod_C5 High Temp (>10°C) Stable Transition State

Caption: Reaction pathway showing the divergence between the crowded C3 target (favored by low temp) and the open C5 byproduct.

Part 5: Troubleshooting Workflow

Use this decision tree to diagnose your current failure mode.

TroubleshootingTree Start Low Yield / Wrong Product CheckNMR Check 1H NMR (Aromatic Region) Start->CheckNMR Tar Dark Tar / No Solid Start->Tar Singlets Two Singlets? (5-Nitro Isomer) CheckNMR->Singlets Doublets Two Doublets? (3-Nitro Isomer) CheckNMR->Doublets Action1 Reduce Temp to -20°C Switch to Ac2O solvent Singlets->Action1 Temp too high Action2 Optimize Quench (Neutralize carefully) Check degradation Doublets->Action2 Correct Product, Low Recovery Action3 Slow addition rate Use inert atmosphere Tar->Action3 Oxidation

Caption: Diagnostic workflow to identify if the issue is Regioselectivity (Temperature) or Degradation (Oxidation).

References

  • BenchChem. (2025).[1][2][3][6][8] Technical Support Center: Troubleshooting Low Conversion Rates in 1-(2-Methoxy-4-nitrophenyl)ethanone Reactions. Retrieved from [1][2]

  • Zavgorodniy, D. S., et al. (1999).[1][2][4] 4,5-Dimethoxy-2-nitroacetophenone.[1][2][4] Molecules, 4, M111.[2][4] (Provides foundational methodology for nitration of dimethoxyacetophenones). Retrieved from

  • Organic Syntheses. Nitration of Acetophenones: General Procedures. (Classic protocols for temperature control in exothermic nitrations).[1][2] Retrieved from [1][2]

Sources

Optimization

Technical Support Center: Purification of 2',4'-Dimethoxy-3'-nitroacetophenone

Welcome to the technical support guide for the purification of 2',4'-Dimethoxy-3'-nitroacetophenone. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2',4'-Dimethoxy-3'-nitroacetophenone. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals. Here, we address common challenges encountered during the purification of this compound, focusing on the principles behind the methods to empower you to troubleshoot your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the properties and handling of 2',4'-Dimethoxy-3'-nitroacetophenone.

Q1: What are the key physical and chemical properties of 2',4'-Dimethoxy-3'-nitroacetophenone?

Answer: Understanding the physical properties of your target compound is the first step in designing a successful purification strategy. While specific experimental data for 2',4'-Dimethoxy-3'-nitroacetophenone is not widely published, we can infer its properties from its starting material, 2',4'-Dimethoxyacetophenone, and a closely related analogue, 4'-Methoxy-3'-nitroacetophenone[1][2].

  • Causality: The introduction of a nitro group (—NO₂) generally increases a molecule's polarity and melting point compared to the parent compound. It also tends to decrease solubility in non-polar solvents. The presence of two methoxy groups (—OCH₃) makes the aromatic ring electron-rich, which is a key factor in its synthesis via electrophilic nitration.

Table 1: Estimated & Known Physical Properties of 2',4'-Dimethoxy-3'-nitroacetophenone and Related Compounds

Property2',4'-Dimethoxy-3'-nitroacetophenone (Target)4'-Methoxy-3'-nitroacetophenone (Analogue)2',4'-Dimethoxyacetophenone (Precursor)
Molecular Formula C₁₀H₁₁NO₄C₉H₉NO₄C₁₀H₁₂O₃
Molecular Weight 225.20 g/mol 195.17 g/mol 180.20 g/mol
Appearance Expected: Pale yellow to yellow solid/crystalsCream-colored solid[2]Crystals
Melting Point (°C) Estimated: >100 °C97 - 100 °C[2]37 - 39 °C
Water Solubility Expected: Insoluble to very slightly solubleInsoluble in water[2]Not specified
Common Solvents Expected: Soluble in acetone, ethyl acetate, DCM; sparingly soluble in hot ethanol/methanol; insoluble in hexanes.Soluble in acetone, chloroform; sparingly soluble in alcohols.[3]Not specified
Q2: What are the most common impurities I should expect from the synthesis of 2',4'-Dimethoxy-3'-nitroacetophenone?

Answer: The synthesis of this compound typically involves the electrophilic nitration of 2',4'-Dimethoxyacetophenone. The primary sources of impurities are unreacted starting material and undesired side products from the nitration reaction.

  • Unreacted Starting Material: 2',4'-Dimethoxyacetophenone is less polar than the nitrated product and will typically have a higher R_f value on a normal-phase TLC plate.

  • Positional Isomers: The two methoxy groups are strong ortho, para-directing groups. The acetyl group is a meta-directing group. Their combined influence directs the incoming nitro group primarily to the 3'- and 5'-positions. Therefore, the main isomeric impurity is likely 2',4'-Dimethoxy-5'-nitroacetophenone . Separating these isomers is often the primary purification challenge.[4]

  • Polynitration Products: If the reaction conditions are too harsh (e.g., excess nitrating agent, high temperature), dinitro or even trinitro products can form.[4] These are significantly more polar than the desired product.

  • Oxidation/Degradation Products: Nitric acid is a potent oxidizing agent. Under uncontrolled temperatures, it can lead to the formation of various byproducts and a dark, tarry crude mixture.[4]

Q3: What is the general workflow for purifying the crude product?

Answer: A multi-step approach is typically required, starting with a basic workup followed by one or two key purification techniques. The exact workflow depends on the purity of the crude material.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone

Prepared by: Senior Application Scientist, Purification & Separation Division Welcome to the technical support guide for the purification of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone via recrystallization. This document pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Purification & Separation Division

Welcome to the technical support guide for the purification of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone via recrystallization. This document provides researchers, scientists, and drug development professionals with a comprehensive resource built on fundamental chemical principles and field-proven troubleshooting strategies. Our goal is to empower you to achieve high purity for this important chemical intermediate by not only providing a protocol but also explaining the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the recrystallization of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone.

Q1: What is the best solvent system to start with for recrystallizing 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone, and why?

A1: For 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone, a polar aromatic ketone, a mixed solvent system of Ethanol and Water is the recommended starting point.

Scientific Rationale: The "like dissolves like" principle is a cornerstone of solvent selection.[1] Your target molecule possesses several polar functional groups: a nitro group (-NO₂), two methoxy groups (-OCH₃), and a ketone carbonyl group (C=O). These features make the overall molecule quite polar.

  • Ethanol (The "Good" Solvent): As a polar protic solvent, ethanol is effective at dissolving many polar organic compounds, especially when heated.[2] It shares structural similarities (oxygen-containing groups) with the target molecule, enhancing solubility.[1]

  • Water (The "Anti-Solvent" or "Bad" Solvent): While ethanol is miscible with water, the high polarity of water makes it a poor solvent for most organic molecules.[3] By carefully adding water to a hot ethanolic solution of your compound, you can systematically decrease the solvent's solvating power, inducing supersaturation and promoting crystallization upon cooling.[4]

This ethanol-water system provides a wide polarity range and a steep solubility curve, where the compound is highly soluble in the hot solvent mixture but sparingly soluble when cold—the ideal characteristic for efficient recrystallization and high recovery.[1]

Q2: My compound has "oiled out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid crystalline lattice. This typically happens when a saturated solution is achieved at a temperature above the melting point of the solute.[5] Highly impure samples can also exhibit a significantly depressed melting point, leading to this issue.[5]

Troubleshooting Steps:

  • Re-dissolve the Oil: Heat the mixture to re-dissolve the oil completely.

  • Add More "Good" Solvent: Add a small amount of additional hot ethanol (the "good" solvent). This increases the total solvent volume, meaning the solution will become saturated at a lower temperature, which is hopefully below the compound's melting point.[5]

  • Ensure Slow Cooling: Rapid cooling is a common cause of oiling out. Allow the flask to cool slowly on the benchtop, insulated from the cold surface by a few paper towels or a cork ring. Do not immediately place it in an ice bath.[6] Slow cooling provides molecules with the necessary time to orient themselves into an ordered crystal lattice.

Q3: The solution has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What should I do?

A3: The absence of crystals upon cooling indicates that the solution is not sufficiently supersaturated. This is a common issue and can often be resolved with the following techniques to induce nucleation (the initial formation of crystals).

Methods to Induce Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the Erlenmeyer flask just below the surface of the solution. The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.[6]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. A seed crystal acts as a template, initiating rapid crystal growth.

  • Reduce Solvent Volume: It is possible that too much solvent was added initially.[5] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Then, allow the solution to cool again.

  • Flash Cool: In some cases, briefly cooling the solution in a Dry Ice/acetone bath can induce nucleation, though this may lead to smaller, less pure crystals.

Q4: My final product is still yellow/brown. How can I remove colored impurities?

A4: Colored impurities are often highly polar, conjugated molecules. They can be effectively removed by treating the hot solution with activated charcoal (also known as decolorizing carbon) before the hot filtration step.

Procedure:

  • After the crude solid is fully dissolved in the minimum amount of hot ethanol (before adding any water), remove the flask from the heat source.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Adding it to a boiling solution can cause violent bumping.

  • Swirl the flask and gently reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities onto its high-surface-area matrix.

  • Perform a hot gravity filtration to remove the charcoal, and then proceed with the recrystallization as usual (adding water, cooling, etc.).[7]

Data Presentation: Solvent Selection Guide

The choice of solvent is critical for successful recrystallization. The following table summarizes key properties of potential solvents for 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone.

SolventBoiling Point (°C)Polarity (Relative)Dielectric ConstantRationale & Safety Notes
Ethanol 78.50.65424.6Recommended "Good" Solvent. Polar protic. Good for dissolving polar compounds when hot. Flammable.
Methanol 64.70.76232.7Alternative "Good" Solvent. More polar than ethanol but has a lower boiling point. Toxic (can cause blindness). Flammable.
Water 100.01.00080.1Recommended "Anti-Solvent." Highly polar. Poor solvent for the compound, making it ideal for inducing crystallization with ethanol. Non-toxic, non-flammable.
Acetone 56.20.35521.0Potential "Good" Solvent. Polar aprotic. Its low boiling point may not provide a wide enough temperature range for good crystal growth. Highly flammable.
Ethyl Acetate 77.10.2286.0Less likely to be a good primary solvent due to lower polarity but could be used in a solvent pair with a non-polar solvent like hexanes if impurities are non-polar. Flammable.
Experimental Protocol: Mixed-Solvent Recrystallization

This protocol details the steps for purifying 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone using an ethanol-water solvent system.

Materials:

  • Crude 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flasks (two sizes)

  • Hotplate with stirring capability

  • Glass funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip or stir bar. Heat the mixture gently on a hotplate while swirling until the solid dissolves completely. Add more hot ethanol dropwise only if necessary to achieve full dissolution.[1]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • (Optional) Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel and pre-heat both with hot ethanol. Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask to remove the impurities.[8]

  • Induce Saturation: Re-heat the clear filtrate to boiling. Add hot deionized water dropwise to the boiling ethanol solution until you observe a persistent slight cloudiness (turbidity). This is the point of saturation.[4]

  • Clarify the Solution: Add a few drops of hot ethanol to the cloudy mixture until it just becomes clear again.[4] This ensures you have a perfectly saturated solution at the boiling point.

  • Crystallization (Slow Cooling): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Maximizing Yield (Ice Bath): Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the amount of crystallized product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the approximate ratio used for the recrystallization) to rinse away any adhering mother liquor containing impurities.

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry. Transfer the purified solid to a watch glass and dry to a constant weight, either in a low-temperature oven or a desiccator.

Visualizations
Troubleshooting Flowchart

This diagram provides a logical workflow for addressing common issues during the recrystallization process.

Recrystallization_Troubleshooting start Start: Dissolve crude solid in minimum hot 'good' solvent (Ethanol) add_water Add hot 'bad' solvent (Water) until solution is turbid start->add_water clarify Add a few drops of hot Ethanol to clarify the solution add_water->clarify cool Allow to cool slowly to room temperature clarify->cool check_crystals Do crystals form? cool->check_crystals oiled_out Problem: Solid 'Oiled Out' check_crystals->oiled_out Liquid droplets form instead of solid no_crystals Problem: No Crystals Formed check_crystals->no_crystals No success Crystals Formed! Proceed to ice bath, vacuum filtration, washing, and drying. check_crystals->success Yes fix_oil 1. Reheat to dissolve oil. 2. Add more hot Ethanol. 3. Cool much more slowly. oiled_out->fix_oil fix_oil->cool induce Induce Crystallization: - Scratch flask with glass rod - Add a seed crystal - Boil off some solvent & re-cool no_crystals->induce induce->cool

Caption: A troubleshooting guide for recrystallization.

References
  • Nichols, L. (2022). Recrystallization. In Chemistry LibreTexts. Retrieved from [Link]

  • U.S. Patent No. 2,874,196. (1959). Method of crystallizing nitro products. Google Patents.
  • Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization-2.doc.pdf. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Various Authors. (2023, February 19). Go-to recrystallization solvent mixtures. Reddit. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Nitro-2,4-dimethoxyacetophenone

Welcome to the technical support guide for the purification of 3-Nitro-2,4-dimethoxyacetophenone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Nitro-2,4-dimethoxyacetophenone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Understanding the Chemistry of Purification

The successful purification of 3-Nitro-2,4-dimethoxyacetophenone hinges on understanding the potential impurities that can arise during its synthesis. The nitration of 2,4-dimethoxyacetophenone is an electrophilic aromatic substitution reaction. Due to the presence of two activating methoxy groups and a deactivating acetyl group, the substitution pattern can be complex, leading to the formation of various isomers and byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

My crude product is an oil or a sticky solid. How can I induce crystallization?

This is a common issue often referred to as "oiling out," where the compound separates as a liquid instead of forming solid crystals.[1] This typically occurs when the melting point of the compound is lower than the temperature of the solution or when the concentration of the solute is too high.[2]

Answer:

Several strategies can be employed to induce crystallization:

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For nitroaromatic compounds, ethanol or methanol, often with the addition of water as an anti-solvent, can be effective.[2]

  • Gradual Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of well-defined crystals. Rapid cooling can trap impurities and lead to smaller, less pure crystals. After reaching room temperature, further cooling in an ice bath can maximize the yield.[1][2]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seeding: If you have a small amount of pure, crystalline product, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[1]

  • Solvent Adjustment: If oiling out persists, try adding more of the primary solvent to the heated mixture to decrease the saturation point.[2] Alternatively, if using a solvent mixture, adjusting the ratio by adding more of the solvent in which the compound is less soluble (the "anti-solvent") can sometimes promote crystallization.

What are the likely impurities in my crude 3-Nitro-2,4-dimethoxyacetophenone, and how do they affect purification?

Answer:

The primary impurities are typically positional isomers formed during the nitration reaction. The directing effects of the substituents on the aromatic ring of 2,4-dimethoxyacetophenone can lead to the formation of other nitro isomers.

Common Impurities:

  • Positional Isomers: Besides the desired 3-nitro product, dinitrated byproducts can also form, especially if the reaction conditions are not carefully controlled.[2]

  • Unreacted Starting Material: Incomplete nitration will leave residual 2,4-dimethoxyacetophenone in the crude product.

  • Hydrolysis Products: If the reaction conditions are too harsh or if there is water present, hydrolysis of the methoxy groups could occur.

These impurities can co-crystallize with the desired product, making purification by recrystallization alone challenging. Their similar polarities can also complicate separation by column chromatography.

My recrystallization resulted in poor recovery. What went wrong?

Answer:

Low recovery after recrystallization is a frequent problem and can be attributed to several factors:

  • Using Excessive Solvent: Dissolving the crude product in too much hot solvent will result in a significant amount of the compound remaining in the mother liquor upon cooling.[2] To avoid this, use the minimum amount of hot solvent necessary to just dissolve the solid.[2]

  • Premature Crystallization: If the solution cools and crystals form during a hot filtration step (intended to remove insoluble impurities), product will be lost. To prevent this, pre-heat the filtration apparatus (funnel and receiving flask).[2]

  • Inappropriate Washing Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss. Use a small amount of ice-cold recrystallization solvent for washing.[3]

  • Inherent Solubility: The target compound may have some solubility in the cold recrystallization solvent, leading to unavoidable losses in the mother liquor.

I'm considering column chromatography. What is a good starting point for the stationary and mobile phases?

Answer:

Column chromatography is an excellent technique for separating compounds with different polarities.[4] For 3-Nitro-2,4-dimethoxyacetophenone, which is a moderately polar compound, a standard setup can be effective.

Recommended Starting Conditions:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Silica gel is a versatile and commonly used polar stationary phase suitable for a wide range of organic compounds.[5][6]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A starting ratio of 9:1 (Hexane:Ethyl Acetate) is a good initial condition.[6] The polarity can be slowly increased to 8:2, 7:3, and so on, to elute compounds of increasing polarity.
Monitoring Thin-Layer Chromatography (TLC)Before running the column, use TLC to determine the optimal solvent system for separation. The ideal eluent should give your desired product an Rf value of approximately 0.3-0.4.[7]
Experimental Protocol: Column Chromatography Purification

This protocol outlines the steps for purifying crude 3-Nitro-2,4-dimethoxyacetophenone using column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Cotton or glass wool

  • Sand

  • Hexane

  • Ethyl acetate

  • Collection tubes or flasks

  • TLC plates and chamber

  • Crude 3-Nitro-2,4-dimethoxyacetophenone

Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[5][6]

    • Add a small layer of sand over the plug.[6]

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).[6]

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[6]

    • Once the silica has settled, add a layer of sand on top to protect the surface of the stationary phase.[4]

    • Continuously add eluent, never letting the solvent level drop below the top of the sand.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively polar solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for a "dry loading" method, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and then evaporating the solvent.

    • Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.[5]

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent mixture.

    • Collect the eluent in fractions (e.g., 10-20 mL per fraction).[5]

    • Gradually increase the polarity of the eluent as the elution progresses.[6]

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.[5]

    • Combine the fractions containing the pure 3-Nitro-2,4-dimethoxyacetophenone.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Visualization of Purification Workflow

PurificationWorkflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography A Crude Product B Dissolve in Minimal Hot Solvent A->B Heat C Slow Cooling & Crystallization B->C Cool D Vacuum Filtration C->D E Wash with Cold Solvent D->E F Pure Crystals E->F G Crude Product H Load onto Silica Column G->H I Elute with Solvent Gradient H->I J Collect Fractions I->J K TLC Analysis J->K L Combine Pure Fractions & Evaporate Solvent K->L M Purified Product L->M Start Start Start->A Start->G

Sources

Troubleshooting

Solving solubility issues with 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone

Solubility & Handling Guide[1] Status: Active Compound: 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone CAS: 13629-66-8 (Isomer specific) Chemical Class: Polymethoxy Nitroacetophenone[1] Introduction: The Physicochemical Persona...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Handling Guide[1]

Status: Active Compound: 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone CAS: 13629-66-8 (Isomer specific) Chemical Class: Polymethoxy Nitroacetophenone[1]

Introduction: The Physicochemical Personality

Welcome to the technical support hub for 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone . As a researcher, you are likely using this compound as an intermediate for synthesizing heterocycles (e.g., indoles, quinolines) or as a scaffold in medicinal chemistry.[1]

The Core Challenge: This molecule possesses a "conflicted" solubility profile.[1] The nitro group (-NO₂) and acetyl group provide polarity, but the dimethoxy benzene core and the steric crowding at the 3-position (sandwiched between two methoxy groups) create a rigid lipophilic lattice.[1] This results in a compound that is stubborn in water, prone to "oiling out" in alcohols, and requires specific solvent pairings for effective dissolution.[1]

Part 1: Solvent Selection & Dissolution

Q: I cannot get the solid to dissolve in my standard reaction solvents. What should I use?

A: This compound follows the "Like Dissolves Like" principle but with a steric twist.[1] It requires polar aprotic solvents to overcome its crystal lattice energy without heating.[1]

Solubility Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF Excellent Best for biological assay stock solutions (>50 mM).[1]
Chlorinated DCM, Chloroform Good Ideal for extraction and synthesis.[1]
Polar Protic Ethanol, Methanol Temperature Dependent Poor at RT; Good at reflux.[1] Used for recrystallization.[1][2]
Esters/Ketones Ethyl Acetate, Acetone Moderate Good for TLC; may require heating for high concentrations.[1]
Non-Polar Hexane, Ether Insoluble Use these to precipitate the compound (antisolvents).[1]
Aqueous Water, PBS, Media Insoluble Will crash out immediately upon addition.[1]
Visual Guide: Solvent Decision Tree

SolubilityMatrix Start Start: What is your Goal? Reaction Organic Synthesis Start->Reaction Assay Biological Assay Start->Assay Purify Purification Start->Purify DCM Use DCM or Chloroform (High Solubility, Easy Evap) Reaction->DCM Recryst Recrystallization Purify->Recryst DMSO Dissolve in 100% DMSO (Stock 10-100mM) Dilution Dilute into Media (Keep DMSO < 0.5%) DMSO->Dilution SolventPair Solvent Pair: EtOH (Hot) + Water (Dropwise) Recryst->SolventPair

Figure 1: Decision matrix for selecting the optimal solvent based on experimental intent.

Part 2: Purification & Recrystallization Troubleshooting

Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing during purification. How do I fix this?

A: Oiling out is common with polymethoxy nitro compounds because their melting points are often depressed by impurities or solvent inclusions.[1] The steric hindrance at the 3-position also disrupts easy packing.[1]

The Protocol: "Cloud Point" Recrystallization

  • Dissolution: Place your crude solid in a flask. Add Ethanol (95% or absolute) .

  • Heat: Heat to reflux (approx. 78°C) until fully dissolved. If insoluble particulates remain, filter them out while hot.[1]

  • The Critical Step: Remove from heat.[1] While still hot, add warm water dropwise.[1]

    • Stop adding water exactly when a faint, persistent cloudiness appears (the "Cloud Point").

  • Re-dissolve: Add 1-2 drops of Ethanol to turn the solution clear again.

  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature undisturbed over 2-3 hours.

    • Why? Rapid cooling traps impurities and causes oiling.[1] Slow cooling allows the lattice to organize.[1]

  • Seed Crystals: If oil forms, scratch the glass surface with a rod or add a tiny crystal of pure product to act as a nucleation site.[1]

Q: Why does it turn yellow/orange in solution? A: Nitroacetophenones are chromophores.[1] A yellow/orange color in solution is normal and due to the conjugation of the nitro group with the aromatic ring. However, a dark brown/black color usually indicates oxidation or aniline contaminants.[1]

Part 3: Biological Assay Formulation

Q: I made a 10mM stock in DMSO, but when I add it to my cell culture media, it precipitates instantly. Why?

A: This is the "Solubility Cliff."[1] The compound is hydrophobic (Lipophilic). When you dilute the DMSO stock into an aqueous buffer (PBS/Media), the solvent environment becomes too polar, forcing the compound out of solution.

Troubleshooting Protocol for Assays:

StepActionScientific Rationale
1. Sonicate Stock Sonicate the DMSO stock for 5 mins before use.Ensures no micro-aggregates exist before dilution.[1]
2. Intermediate Step Do not jump from 100% DMSO to 0.1% DMSO. Perform a serial dilution in DMSO first, then add to media.[1]Prevents "shock" precipitation at the injection site.[1]
3. Add Surfactant Add 0.1% Tween-80 or BSA (Bovine Serum Albumin) to your media before adding the compound.[1]Surfactants/Proteins bind the lipophilic compound, keeping it in suspension/solution.[1]
4. Limit Concentration Keep final concentration < 100 µM.Above this limit, precipitation is thermodynamically inevitable in aqueous media.[1]
Visual Guide: Preventing Precipitation in Assays

AssayWorkflow Stock DMSO Stock (10mM) Direct Direct Addition Stock->Direct Correct Correct Method Media Culture Media (Aqueous) Media->Direct Precip PRECIPITATION (Crash Out) Direct->Precip Step1 Dilute in DMSO (Intermediate Conc) Correct->Step1 Step2 Add to Media with 0.1% BSA/Tween Step1->Step2 Success Stable Suspension Step2->Success

Figure 2: Workflow comparison between direct addition (failure mode) and surfactant-assisted dilution (success mode).

References & Authority

  • BenchChem Technical Support. (2025).[1][3] Reduction of 1-(2-Methoxy-4-nitrophenyl)ethanone to 1-(4-Amino-2-methoxyphenyl)ethanone: Protocols and Solubility.Link[1]

    • Relevance: Establishes baseline solubility for nitro-methoxy-acetophenones in chlorinated solvents and alcohols.

  • Organic Syntheses. (2010). Oxone®-Mediated Synthesis of Benzimidazoles: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester.[1][4] Org.[1][2][4] Synth. 2010, 87, 26-34.[1] Link

    • Relevance: details the handling of dimethoxy-nitro intermediates and the use of DMSO/Water precipitation methods.

  • MDPI Molecules. (2006).[1] Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one.Link[1]

    • Relevance: Confirms recrystallization of 2,4-dimethoxy derivatives using Ethanol/Methanol systems.

  • National Toxicology Program (NTP). (1992).[1][5] Chemical Properties of Nitroacetophenones.Link[1]

    • Relevance: Provides safety and solubility data for the nitroacetophenone class (insoluble in water, soluble in ether/hot ethanol).

Sources

Optimization

Technical Support Center: Optimizing Nitro-Acetophenone Condensation Reactions

Welcome to the technical support guide for optimizing condensation reactions involving nitro-acetophenone. This resource is designed for researchers, medicinal chemists, and process development scientists who are leverag...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing condensation reactions involving nitro-acetophenone. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this critical reaction, often a Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones). The presence of the nitro group significantly influences the reactivity of the acetophenone, making its methyl protons more acidic and facilitating enolate formation. However, this enhanced reactivity also presents unique challenges.

This guide provides field-proven insights and troubleshooting solutions to help you navigate these challenges, ensuring robust and reproducible outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the reaction, workup, or purification stages.

Question: My reaction has a very low yield or did not proceed at all. What are the likely causes?

Answer: A stalled or low-yielding reaction is the most common issue and can typically be traced back to the base, solvent, or temperature.

  • Insufficient or Inappropriate Base: The pKa of the α-protons on acetophenone is around 19. For m-nitro-acetophenone, it's significantly lower (approx. 16), but a sufficiently strong base is still required for efficient enolate formation.

    • Causality: If the base is not strong enough to deprotonate the acetophenone derivative effectively, the concentration of the nucleophilic enolate will be too low for the reaction to proceed at a reasonable rate.

    • Solution:

      • Verify Base Strength: Ensure your base is strong enough. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used and generally sufficient.

      • Check Base Quality & Stoichiometry: Use a fresh, high-purity base. Older NaOH pellets can absorb CO₂ from the air, forming sodium carbonate, which is a much weaker base. Ensure you are using at least a catalytic amount; for stubborn reactions, stoichiometric amounts may be required.

      • Consider Homogeneity: If using solid NaOH/KOH, ensure adequate stirring to overcome mass transfer limitations. The reaction is often run in a solvent like ethanol to dissolve the reactants and facilitate interaction with the base.[1][2][3]

  • Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and stabilizing intermediates.

    • Causality: Poor solubility of either the nitro-acetophenone or the aldehyde partner will prevent them from reacting. Protic solvents like ethanol can participate in the reaction equilibrium but are generally effective.

    • Solution: Ethanol is the most common and effective solvent as it dissolves the aromatic reactants and the hydroxide base.[3] For particularly insoluble substrates, consider solvent-free conditions or alternative solvents, but be aware this will require re-optimization.[4]

  • Low Reaction Temperature: While some reactions proceed at room temperature, others require gentle heating to overcome the activation energy.

    • Causality: The rate of reaction is temperature-dependent. Insufficient thermal energy can lead to a sluggish or stalled reaction.

    • Solution: If the reaction is slow at room temperature, try warming the mixture to 40-50°C. Monitor closely with Thin Layer Chromatography (TLC), as excessive heat can promote side reactions.

Question: My final product is contaminated with significant side products. How can I identify and prevent them?

Answer: Side product formation is often a result of competing reaction pathways. The most common culprits are self-condensation and Cannizzaro reactions.

  • Self-Condensation of Nitro-acetophenone: The enolate of nitro-acetophenone can react with another molecule of neutral nitro-acetophenone.

    • Causality: This occurs when the concentration of the enolate is high relative to the aldehyde partner.

    • Solution: Employ a slow-addition strategy. Prepare a solution of the base and nitro-acetophenone, and add the aldehyde partner dropwise. This ensures the aldehyde is always available to react with the freshly formed enolate, minimizing self-condensation.

  • Cannizzaro Reaction (Aldehyde Partner): If your aldehyde partner lacks α-hydrogens (e.g., benzaldehyde) and is subjected to a strong base, it can undergo disproportionation to form the corresponding alcohol and carboxylic acid.

    • Causality: This is particularly problematic if the condensation reaction is slow, giving the aldehyde time to undergo this competing pathway. The presence of a nitro group on the benzaldehyde can accelerate the Cannizzaro reaction.[5]

    • Solution:

      • Control Base Concentration: Use the minimum effective concentration of the base.

      • Maintain Lower Temperatures: The Cannizzaro reaction is often more temperature-sensitive than the desired condensation. Running the reaction at room temperature or below can suppress it.

      • Use an Acid Catalyst: For substrates particularly prone to base-catalyzed side reactions (e.g., nitrobenzaldehydes), an acid-catalyzed condensation may be a better approach.[5]

  • Formation of the Aldol Adduct (β-hydroxyketone): The initial product is a β-hydroxyketone, which must then dehydrate to form the final chalcone. Sometimes, this dehydration step is slow.[2][5]

    • Causality: Insufficient base concentration or low temperatures may favor the formation of the initial aldol adduct without subsequent elimination of water.[5]

    • Solution: If you isolate the aldol adduct, you can often convert it to the desired chalcone by heating with a catalytic amount of acid or base. Increasing the reaction time or temperature during the initial condensation can also promote dehydration.

Question: I obtained an oil or a sticky solid instead of a crystalline product. What should I do?

Answer: This is a common purification challenge, often caused by residual impurities or the intrinsic properties of the product.

  • Causality: The presence of unreacted starting materials, side products, or even residual solvent can inhibit crystallization. The product itself may also have a low melting point.

  • Solution:

    • Verify Reaction Completion: First, use TLC to confirm the starting material has been consumed. If not, the unreacted reagents are likely the cause.

    • Thorough Washing: During the workup, wash the crude product thoroughly with cold water to remove the base and any water-soluble byproducts.[3]

    • Trituration: Stir the oily product vigorously with a non-polar solvent like cold hexane or a mixture of ether and hexane. This can often wash away impurities and induce crystallization of the desired product.

    • Recrystallization: This is the most effective purification method.

      • Choose an appropriate solvent (hot ethanol or methanol are common starting points).[3]

      • Dissolve the crude product in a minimum amount of the hot solvent.

      • Allow the solution to cool slowly. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable alternative for separating the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the nitro-acetophenone condensation?

This reaction is a base-catalyzed Claisen-Schmidt condensation. The base abstracts an acidic α-proton from the nitro-acetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde partner. The resulting alkoxide is protonated to form a β-hydroxyketone (the aldol adduct), which then readily dehydrates (eliminates water) under the basic conditions to yield the highly conjugated and stable α,β-unsaturated ketone (chalcone).[2][3]

Claisen_Schmidt_Mechanism Figure 1: Claisen-Schmidt Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration Ketone Nitro-Acetophenone Enolate Enolate (Nucleophile) Ketone->Enolate + OH⁻ Base OH⁻ H2O_1 H₂O Enolate->H2O_1 Enolate_ref Enolate Aldehyde Aldehyde (Electrophile) Alkoxide Alkoxide Intermediate Alkoxide_ref Alkoxide Enolate_ref->Alkoxide H2O_2 H₂O Aldol_Adduct β-Hydroxyketone Base_2 OH⁻ Aldol_Adduct->Base_2 Aldol_Adduct_ref β-Hydroxyketone Alkoxide_ref->Aldol_Adduct + H₂O Chalcone Chalcone (α,β-Unsaturated Ketone) H2O_3 H₂O Aldol_Adduct_ref->Chalcone - H₂O

Caption: General mechanism of the Claisen-Schmidt condensation.

Q2: Why is nitro-acetophenone a good substrate for this reaction?

The nitro group (-NO₂) is a powerful electron-withdrawing group. Through resonance and inductive effects, it significantly increases the acidity of the α-protons on the methyl group of acetophenone. This facilitates the initial deprotonation step by the base, leading to a higher concentration of the reactive enolate at equilibrium and often allowing the reaction to proceed under milder conditions than with unsubstituted acetophenone.

Q3: How do I choose between different isomers (ortho-, meta-, para-) of nitro-acetophenone?

The position of the nitro group primarily affects the acidity of the α-protons and the electronic properties of the final product.

  • m-Nitro-acetophenone: This is the most commonly used isomer, prepared by direct nitration of acetophenone.[6] The nitro group at the meta position strongly activates the methyl group towards deprotonation without being in direct conjugation with the carbonyl.

  • p-Nitro-acetophenone: The para-nitro group provides even stronger activation due to direct resonance withdrawal. This can lead to faster reactions but may also increase the likelihood of side reactions if conditions are not carefully controlled.

  • o-Nitro-acetophenone: The ortho isomer is also reactive. However, its synthesis is less direct than the meta isomer, and steric hindrance from the ortho-nitro group can sometimes influence the reaction rate or the conformation of the product.[7][8]

Q4: How should I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most effective technique.

  • Procedure: Spot the starting nitro-acetophenone, the aldehyde, and the co-spotted reaction mixture on a TLC plate (silica gel).

  • Eluent: A mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1) is a good starting point.

  • Interpretation: The product (chalcone) is more conjugated and typically less polar than the starting aldehyde and ketone. It should appear as a new spot with a higher Rf value. The reaction is complete when the spot corresponding to the limiting reagent has disappeared.

Experimental Protocols

Protocol: Synthesis of (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one

This protocol describes the Claisen-Schmidt condensation of m-nitro-acetophenone with benzaldehyde.

Materials:

  • m-Nitro-acetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Ice

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve m-nitro-acetophenone (e.g., 10 mmol) in 95% ethanol (30 mL).

  • Reagent Addition: To this solution, add benzaldehyde (10 mmol). Stir at room temperature until all solids are dissolved.

  • Initiation: Prepare a solution of NaOH (e.g., 12 mmol) in water (5 mL). Cool the flask containing the ketone and aldehyde in an ice bath. Slowly add the NaOH solution dropwise over 10-15 minutes with vigorous stirring. A precipitate should begin to form.[1][3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the m-nitro-acetophenone spot is no longer visible.

  • Workup: Pour the reaction mixture into a beaker containing crushed ice (approx. 100 g) and water (100 mL). Stir the mixture until all the ice has melted.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold water until the filtrate is neutral (check with pH paper).

  • Drying: Allow the crude product to air-dry on the filter paper or in a desiccator.

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Data Presentation: Optimizing Base and Temperature

The following table provides a hypothetical summary of optimization results for the reaction between m-nitro-acetophenone and benzaldehyde.

EntryBase (equiv.)Temperature (°C)Time (h)Yield (%)Observations
1NaOH (0.2)25445Slow reaction, incomplete conversion
2NaOH (1.2)25292Rapid precipitation, clean reaction
3NaOH (1.2)60185Faster reaction, but more colored impurities
4KOH (1.2)25294Similar to NaOH, excellent yield
5Na₂CO₃ (2.0)2524<5Ineffective base, no reaction
Visualization: Troubleshooting Flowchart

This flowchart can guide you through diagnosing a problematic reaction.

Troubleshooting_Flowchart Figure 2: Troubleshooting Flowchart decision decision start Reaction Start check_tlc Monitor by TLC after 2h start->check_tlc is_complete Is Limiting Reagent Consumed? check_tlc->is_complete workup Proceed to Workup & Purification is_complete->workup Yes no_reaction No Product Spot on TLC? is_complete->no_reaction No side_products Multiple Product Spots? is_complete->side_products Yes, but messy check_base Check Base: - Is it fresh? - Is it strong enough (NaOH/KOH)? - Correct stoichiometry? no_reaction->check_base slow_reaction Slow Conversion? no_reaction->slow_reaction increase_temp Gently warm to 40-50°C Continue monitoring by TLC slow_reaction->increase_temp check_addition Review Procedure: - Was aldehyde added slowly? - Is base concentration too high? side_products->check_addition

Caption: A logical guide to troubleshooting common reaction issues.

References

  • Ramirez, P., Martinez, J. J., Romanelli, G., Brijaldo, M. H., & Passos, F. B. (2026). Catalytic Strategies For the Synthesis of Dehydrozingerone: Structural Features and Emerging Applications—A Critical Review.
  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

  • Scribd. (n.d.). Aldol Condensation Reaction: Benzalacetophenone. Retrieved from [Link]

  • Scribd. (n.d.). Aldol Condensation: Synthesis of Chalcones. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). The Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones).
  • Google Patents. (n.d.). A kind of method of synthesizing o-nitroacetophenone compound.
  • Marzorati, L., & Di Vitta, C. (2022). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. ACS Omega, 7(40), 35985–35996.
  • Budiati, T. (2018). The Influence of Nitro Group on Synthesis. Journal of Chemical and Pharmaceutical Research, 10(8), 132-136.
  • Brainly.com. (2023). Why is self-condensation of acetophenone unlikely in the presence of 3-nitrobenzaldehyde?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Retrieved from [Link]

  • Google Patents. (n.d.). Acetophenone purification.
  • Google Patents. (n.d.). A kind of preparation method of nitroacetophenone.
  • ResearchGate. (2013). Reaction of 4-nitro acetophenone and 4-nitro benzaldehyde in the presence of the P4VP/Al2O3-SiO2(0.6) (in situ). Retrieved from [Link]

  • Amanote Research. (n.d.).
  • Scribd. (n.d.). Chemistry Lab Report: Aldol Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017).

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone

Welcome to the technical support center for 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This resource offers insights into the stability of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone under common laboratory conditions, particularly under reflux, and addresses potential issues you may encounter.

Introduction to 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone

1-(2,4-Dimethoxy-3-nitrophenyl)ethanone is a substituted acetophenone with a unique combination of functional groups that influence its reactivity and stability. The presence of two electron-donating methoxy groups, a strong electron-withdrawing nitro group, and a ketone moiety on the aromatic ring makes this molecule susceptible to specific degradation pathways, especially at elevated temperatures. Understanding these potential reactions is crucial for designing robust synthetic routes and interpreting unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone stable under neutral reflux conditions?

While specific stability data for 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone under neutral reflux is not extensively documented, the thermal stability of nitroaromatic compounds can be a concern at elevated temperatures. Prolonged heating, even in neutral solvents like toluene or ethanol, may lead to gradual decomposition.

Recommendation: It is advisable to monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) to detect any potential degradation of the starting material. If decomposition is observed, consider lowering the reaction temperature or reducing the reflux time.

Q2: What are the potential degradation pathways under acidic reflux?

Refluxing 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone in the presence of strong acids can lead to several side reactions:

  • Ether Cleavage (Demethylation): The methoxy groups, particularly the one ortho to the nitro group, are susceptible to cleavage under strong acidic conditions at high temperatures. This can result in the formation of phenolic byproducts.

  • Intramolecular Cyclization: The presence of ortho-substituents can facilitate intramolecular reactions. While not directly reported for this specific molecule, analogous compounds with similar substitution patterns have been shown to undergo acid-catalyzed cyclization[1].

  • Hydrolysis of the Ketone: Although less common for acetophenones, prolonged reflux in strong aqueous acid could potentially lead to minor hydrolysis products.

dot graph TD { A[1-(2,4-Dimethoxy-3-nitrophenyl)ethanone] -- "Strong Acid (e.g., HBr, HI) / Reflux" --> B{Potential Degradation Pathways}; B -- "Ether Cleavage" --> C[Phenolic Byproducts]; B -- "Intramolecular Reactions" --> D[Cyclized Products]; B -- "Hydrolysis" --> E[Minor Hydrolysis Products];

} caption: Potential degradation pathways under acidic reflux.

Q3: What instabilities should I be aware of under basic reflux?

Refluxing in the presence of a strong base, such as sodium hydroxide, can be particularly problematic.

  • Reactivity of Nitro Group: Nitroaromatic compounds can be highly reactive towards strong bases at elevated temperatures. For instance, ortho-nitroanisole has been reported to be explosively reactive with sodium hydroxide and zinc[2]. While this is an extreme case, it highlights the potential for hazardous decomposition.

  • Intramolecular Reactions: The presence of the nitro group can activate the aromatic ring towards nucleophilic attack, and the ortho positioning of the methoxy and acetyl groups could lead to complex intramolecular reactions or rearrangements under strong basic conditions.

Safety Precaution: Extreme caution should be exercised when heating 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone in the presence of strong bases. It is highly recommended to perform such reactions at lower temperatures and with careful monitoring.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during reactions involving 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone, particularly when refluxing.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Troubleshooting Steps
Degradation of Starting Material 1. Analyze a sample of the reaction mixture by TLC or LC-MS. Compare it to a standard of the starting material to confirm its presence and check for the appearance of new, unidentified spots. 2. Run a control experiment. Reflux the starting material in the reaction solvent without other reagents to assess its thermal stability under the reaction conditions. 3. Lower the reaction temperature. If degradation is confirmed, attempt the reaction at a lower temperature for a longer duration.
Incorrect Reaction Conditions 1. Verify the pH of the reaction mixture. Ensure it is within the optimal range for the desired transformation. 2. Check the purity of reagents and solvents. Impurities can inhibit the reaction or catalyze side reactions.
Problem 2: Formation of Unexpected Byproducts

dot graph TD { A[Unexpected Byproducts Observed] --> B{Characterize the Byproduct}; B -- "Mass Spectrometry (MS)" --> C[Determine Molecular Weight]; B -- "Nuclear Magnetic Resonance (NMR)" --> D[Elucidate Structure]; C --> E{Compare with Expected Degradation Products}; D --> E; E -- "Phenolic Compound" --> F[Hypothesis: Acid-catalyzed ether cleavage]; E -- "Isomeric Compound" --> G[Hypothesis: Rearrangement]; E -- "Cyclized Structure" --> H[Hypothesis: Intramolecular reaction]; F --> I[Action: Use milder acid or protect methoxy groups]; G --> J[Action: Adjust temperature or catalyst]; H --> K[Action: Modify solvent or reaction time];

} caption: Workflow for identifying and addressing unexpected byproducts.

Experimental Protocols

Protocol 1: Stability Test of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone under Acidic Reflux

Objective: To assess the stability of the title compound under acidic reflux conditions.

Materials:

  • 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • TLC plates (silica gel)

  • Eluent for TLC (e.g., 3:1 Hexane:Ethyl Acetate)

Procedure:

  • Dissolve 100 mg of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone in 10 mL of ethanol in a 50 mL round-bottom flask.

  • Add 1 mL of concentrated HCl.

  • Attach a reflux condenser and heat the mixture to reflux.

  • At time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot of the reaction mixture.

  • Spot the aliquot on a TLC plate alongside a spot of the starting material.

  • Develop the TLC plate and visualize under UV light.

  • Observe for the disappearance of the starting material spot and the appearance of new spots, which would indicate degradation.

Expected Outcome: The appearance of new spots, especially those with different polarity, suggests that the compound is not stable under these conditions. Further analysis (e.g., by LC-MS) of the reaction mixture would be required to identify the degradation products.

References

  • Unusual acid-catalysed cyclization of 2,4,6-trimethoxydiazoacetophenone into 4,6-dimethoxy-3(2H)-benzofuranone. Mechanisms of intramolecular vs. intermolecular nucleophilic displacement of diazo group in protonated diazo ketones. (n.d.). Retrieved February 15, 2026, from [Link]

  • ortho-Nitroanisole - Some Aromatic Amines and related Compounds - NCBI Bookshelf. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Selective Reduction of 2',4'-Dimethoxy-3'-nitroacetophenone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the selective reduction of 2',4'-dimethoxy-3'-nitroacetophenone. This resource is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the selective reduction of 2',4'-dimethoxy-3'-nitroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions (FAQs), and validated protocols for navigating the challenges of this specific chemical transformation. The primary goal is to achieve a high yield of the desired 2'-amino-4',6'-dimethoxyacetophenone by selectively reducing the nitro group while preserving the sensitive ketone functionality.

Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions encountered during the reduction of 2',4'-dimethoxy-3'-nitroacetophenone.

Q1: What are the primary challenges and potential side reactions in this reduction?

The core challenge is achieving chemoselectivity. You are aiming to reduce the aromatic nitro group to an amine without affecting the acetophenone's ketone group. The main side reactions include:

  • Incomplete Nitro Group Reduction: The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[1][2][3][4] If the reaction does not go to completion, these intermediates can lead to the formation of colored impurities like azoxy and azo compounds, particularly if the reaction conditions are not sufficiently reducing.[5]

  • Ketone Reduction: The carbonyl group of the acetophenone is also susceptible to reduction, which would yield the corresponding 1-(2-amino-4,6-dimethoxyphenyl)ethanol. This is a common issue with less selective reducing agents like sodium borohydride or harsh catalytic hydrogenation conditions.[2][5]

  • Over-reduction: Aggressive catalytic hydrogenation (high pressure, high temperature, or highly active catalysts) can potentially lead to the reduction of the aromatic ring, though this is less common under standard conditions.[5]

Q2: Which reducing agents are recommended for selectively reducing the nitro group while preserving the ketone?

For this specific transformation, metal/acid systems are highly recommended due to their excellent chemoselectivity for the nitro group over carbonyls.[6][7][8]

  • Tin(II) Chloride (SnCl₂): This is a very mild and effective reagent for selectively reducing aromatic nitro groups in the presence of other reducible functionalities like ketones, esters, and nitriles.[6][9][10] It is often the preferred method for laboratory-scale synthesis where high selectivity is crucial.

  • Iron/HCl or Iron/Acetic Acid (Béchamp Reduction): This is a classic, robust, and cost-effective method that is highly selective for nitro groups.[6][8][9] It is widely used in both academic and industrial settings.[3]

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): While a very common and clean method for nitro reduction, it can lack selectivity and often reduces ketones as well.[8][11][12] Achieving selectivity requires careful optimization of catalyst, solvent, temperature, and pressure.[5] For substrates where ketone reduction is a risk, this method should be approached with caution.

Q3: My reaction is incomplete, and I still see starting material. What should I do?

Incomplete reactions are a frequent issue, especially with metal/acid reductions.[13] Here’s a systematic troubleshooting approach:

  • Check Reagent Activity: For metal/acid systems (Fe, Sn), the purity and surface area of the metal are critical.[13] Ensure the metal is a fine powder and, if necessary, activate it by washing with dilute acid to remove surface oxides before the reaction.

  • Increase Reducing Agent Stoichiometry: Ensure you are using a sufficient excess of the metal and acid to drive the reaction to completion.[5]

  • Verify Acid Concentration: The acid is crucial for the reaction rate.[13] Ensure the correct concentration and stoichiometry are used as per the protocol.

  • Improve Solubility: The starting material must be soluble in the reaction solvent.[13] For 2',4'-dimethoxy-3'-nitroacetophenone, solvents like ethanol, ethyl acetate, or acetic acid are good choices. A co-solvent system like ethanol/water may also improve solubility and reaction rate.[13]

  • Increase Reaction Temperature: While many reductions work at room temperature, some substrates require heating to reflux to achieve a reasonable rate.[13] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal temperature and time.

Q4: I'm observing colored impurities (e.g., yellow, orange) in my product. What are they, and how can I prevent them?

These colored impurities are typically azoxy and azo compounds, which arise from side reactions of the nitroso and hydroxylamine intermediates formed during the reduction.[5]

  • Cause: This often happens when the reducing conditions are not potent enough to carry the reduction all the way to the amine. The hydroxylamine intermediate can be oxidized, or it can condense with the nitroso intermediate.

  • Prevention:

    • Ensure a Sufficient Excess of Reducing Agent: This helps to fully reduce any intermediates that form.[13]

    • Maintain Proper Temperature Control: Exothermic reactions can create localized hot spots, potentially promoting the formation of these side products. Ensure adequate stirring and cooling if necessary.

    • Acidic Environment: In metal/acid reductions, maintaining a sufficiently acidic environment helps to ensure the reaction proceeds completely to the amine.[5]

Q5: How does the reaction mechanism of metal/acid reductions (SnCl₂, Fe) confer such high selectivity for the nitro group?

The selectivity arises from the fundamental difference in the reduction mechanisms for nitro groups versus ketones with these reagents.

  • Nitro Group Reduction (Electron Transfer): The reduction with metals like tin or iron in acid proceeds through a series of single-electron transfers from the metal surface to the electron-deficient nitro group, followed by protonation.[2][3] The nitro group is highly electrophilic and readily accepts these electrons.

  • Ketone Reduction (Hydride Transfer): In contrast, the reduction of a ketone typically requires a hydride (H⁻) donor, such as sodium borohydride (NaBH₄).[2] Metal/acid systems are not effective hydride donors and therefore do not readily reduce the carbonyl group under these conditions.

Data & Visualization

Reagent Selection Guide

The choice of reducing agent is the most critical factor for success. The table below provides a comparative summary of the most common methods.

Reducing AgentSelectivity (Nitro vs. Ketone)Typical ConditionsAdvantagesDisadvantages & Common Side Products
SnCl₂·2H₂O ExcellentEtOH or EtOAc, RefluxVery mild, highly selective, tolerates many functional groups.[6][9]Workup can be difficult due to formation of tin salts; moderate atom economy.[3][14]
Fe / HCl ExcellentEtOH / H₂O, AcOH, RefluxInexpensive, robust, highly selective, environmentally safer than tin.[6][8][9]Requires strong acid; workup involves filtering iron salts.
H₂ / Pd/C Moderate to PoorH₂ gas (balloon or pressure), EtOH/MeOHHigh atom economy, clean byproducts (none).Often reduces ketones; catalyst can be poisoned; requires specialized equipment.[15]
(Ph₃P)₃RuCl₂ / Zn / H₂O Good1,4-dioxane, KOH additiveCan be highly chemoselective for nitro group over ketones and alkynes.[16]Requires a specific catalyst system; involves multiple components.
Decision Workflow for Reagent Selection

This diagram provides a logical path for choosing the most appropriate reduction strategy based on your experimental priorities.

G start Start: Reduce 2',4'-Dimethoxy-3'-nitroacetophenone q1 Primary Goal: Maximize Chemoselectivity (Preserve Ketone at all costs)? start->q1 a1_yes Use Metal/Acid Reduction q1->a1_yes Yes a1_no Consider Catalytic Hydrogenation (Optimization Required) q1->a1_no No / Atom Economy is Priority q2 Scale & Cost Concern? a1_yes->q2 warning Warning: High risk of ketone reduction. Requires careful screening of catalyst, solvent, and conditions. a1_no->warning method1 SnCl2 / EtOH (Excellent for small scale, high purity) q2->method1 No (Lab Scale) method2 Fe / HCl or Fe / NH4Cl (Cost-effective, robust for larger scale) q2->method2 Yes (Scale-up)

Caption: Decision workflow for selecting a reduction method.

Nitro Group Reduction Pathway

This diagram illustrates the stepwise reduction of the nitro group and the points at which common side products can form.

G start Ar-NO2 (Nitro Group) nitroso Ar-NO (Nitroso Intermediate) start->nitroso +2e-, +2H+ hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) nitroso->hydroxylamine +2e-, +2H+ side_product Side Products nitroso->side_product Condensation amine Ar-NH2 (Desired Amine) hydroxylamine->amine +2e-, +2H+ hydroxylamine->side_product Condensation / Oxidation

Caption: General pathway for nitro group reduction and side product formation.

Recommended Experimental Protocols

The following protocols are optimized for the selective reduction of 2',4'-dimethoxy-3'-nitroacetophenone. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Tin(II) Chloride (SnCl₂) Reduction

This method is highly reliable for achieving excellent chemoselectivity on a laboratory scale.[6]

Materials:

  • 2',4'-Dimethoxy-3'-nitroacetophenone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Celite

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the 2',4'-dimethoxy-3'-nitroacetophenone (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of starting material).

  • Add solid Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Stir the reaction vigorously. Monitor the progress by TLC until the starting material spot has completely disappeared (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate. Carefully add saturated aqueous NaHCO₃ solution portion-wise until the aqueous layer is basic (pH > 8) and gas evolution ceases. Caution: Initial addition may cause vigorous foaming.

  • A thick, white precipitate of tin salts will form. Filter this suspension through a pad of Celite, washing the filter cake thoroughly with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2'-amino-4',6'-dimethoxyacetophenone.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Iron/Hydrochloric Acid (Fe/HCl) Reduction

This is a cost-effective and highly selective alternative to the tin chloride method.[17]

Materials:

  • 2',4'-Dimethoxy-3'-nitroacetophenone

  • Fine Iron powder (Fe)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 6M)

  • Ethyl Acetate (EtOAc)

  • Celite

Procedure:

  • To a round-bottom flask, add the 2',4'-dimethoxy-3'-nitroacetophenone (1.0 eq), ethanol, and water (e.g., a 4:1 EtOH/H₂O mixture).

  • Add fine iron powder (approx. 5-10 eq) to the suspension.

  • Stir the mixture vigorously and begin to heat towards reflux.

  • Slowly add a catalytic amount of concentrated HCl (e.g., 0.1-0.2 eq) to the heated mixture. Caution: The reaction is exothermic and may begin to reflux on its own.

  • Maintain the reaction at reflux, monitoring by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the mixture to room temperature and filter through a pad of Celite to remove the iron and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Partition the residue between ethyl acetate and water.

  • Carefully basify the aqueous layer to pH > 10 with a NaOH solution to deprotonate the amine product and precipitate any remaining iron hydroxides.

  • Filter the mixture again through Celite if a precipitate forms.

  • Separate the organic layer, extract the aqueous layer twice more with ethyl acetate, combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.

References

  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem. (n.d.).
  • Schabel, T., Belger, C., & Plietker, B. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters, 15(11), 2858–2861. [Link]

  • Selective reduction of nitro group without affecting other functional groups - Benchchem. (n.d.).
  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O - SciSpace. (n.d.).
  • Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. (2025, July 16).
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.).
  • Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 1).
  • Nitro Reduction - Common Conditions. (n.d.).
  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium - Science Primary Literature. (2020, January 5).
  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (n.d.).
  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Chemoselectivity in reduction of 3′-nitroacetophenone - Chemistry Stack Exchange. (2016, January 9).
  • Common side products in the reduction of 3'-nitroacetophenone - Benchchem. (n.d.).
  • Smith, K. A., & Njogu, E. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education, 100(9), 3421–3430. [Link]

  • Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(8), 1515–1532. [Link]

  • Catalytic Hydrogenation Reaction - AZoM. (2016, July 11).
  • Hydrogenation Catalysts - TCI Chemicals. (n.d.).
  • Nitro reduction conditions : r/Chempros - Reddit. (2025, February 20).

Sources

Troubleshooting

Technical Support Center: Moisture Management for Acetophenone Derivatives

Executive Summary & Scope While unsubstituted acetophenone is relatively robust, its functionalized derivatives—particularly -haloketones (e.g., 2-bromoacetophenone) , imines , and enolizable derivatives —exhibit profoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

While unsubstituted acetophenone is relatively robust, its functionalized derivatives—particularly


-haloketones (e.g., 2-bromoacetophenone) , imines , and enolizable derivatives —exhibit profound moisture sensitivity. Inappropriate handling leads not just to yield loss, but to the release of corrosive byproducts (e.g., HBr) and the formation of autocatalytic decomposition pathways.

This guide provides a self-validating technical framework for stabilizing these reagents and troubleshooting their associated reactions (Grignard, Aldol, Schiff Base formation).

Module 1: Storage & Handling Protocols

The Degradation Mechanism: Why Dryness Matters

The most critical class of moisture-sensitive acetophenone derivatives are the


-haloacetophenones  (e.g., Phenacyl bromide). Upon exposure to atmospheric moisture, they undergo hydrolysis. This is not merely a purity issue; it is a safety hazard.
  • Mechanism: Water attacks the

    
    -carbon, displacing the halide.
    
  • Byproduct: Hydrogen Halide (HBr/HCl).

  • Consequence: The evolved acid catalyzes further degradation and polymerizes the material, turning white crystals into a dark, lachrymatory sludge.

Protocol: Inert Atmosphere Transfer (Schlenk Line)

For hygroscopic solid derivatives (e.g., 4-aminoacetophenone salts) or hydrolytically unstable liquids, use this closed-loop transfer method to prevent atmospheric contact.

SchlenkTransfer Source Source Flask (Septum Sealed) Syringe Gas-Tight Syringe (Purged 3x) Source->Syringe 3. Draw Reagent (Positive Pressure) Vacuum Vacuum/Inert Gas Manifold Vacuum->Source 1. Cycle N2/Vac (3 cycles) Dest Reaction Flask (Positive Pressure) Vacuum->Dest 2. Flame Dry & Backfill N2 Syringe->Dest 4. Injection (Bleed Valve Open)

Figure 1: Inert atmosphere transfer logic to prevent moisture ingress during reagent handling.

Storage Standards:

  • Container: Amber glass with Teflon-lined caps (prevents photochemical degradation and acid corrosion of liners).

  • Desiccant: Store secondary containers in a desiccator over

    
     or activated silica gel with a moisture indicator.
    
  • Temperature: 2–8°C for

    
    -halo derivatives to kinetically slow hydrolysis.
    

Module 2: Reaction Troubleshooting

Scenario A: The Grignard Failure (Acetophenone as Electrophile)

Acetophenone derivatives often fail in Grignard reactions due to "wet" ether/THF, leading to protonation of the Grignard reagent rather than nucleophilic attack.

The Self-Validating Drying Protocol: Do not rely on "fresh" solvent bottles. Verify dryness using the Benzophenone Ketyl Still method.

  • Indicator: Add Sodium metal + Benzophenone to THF.

  • Validation: Deep blue/purple color indicates

    
     ppm water. If the solution is yellow/green, water is present.
    
  • Alternative: For acetophenone derivatives sensitive to base, use 3Å Molecular Sieves (activated at 300°C for 12h).

Scenario B: Imine/Schiff Base Hydrolysis

Imines derived from acetophenone are thermodynamically unstable in the presence of water, reverting to the ketone and amine via the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).

ImineHydrolysis Imine Acetophenone Imine (R-C=N-R') Iminium Iminium Ion (Activated Electrophile) Imine->Iminium Protonation (H+) Acid Trace Acid/Water Tetra Tetrahedral Intermediate (Hemiaminal) Iminium->Tetra Nucleophilic Attack (H2O) Ketone Hydrolyzed Product (Acetophenone + Amine) Tetra->Ketone Collapse & Amine Expulsion

Figure 2: The PADPED mechanism. Note that trace acid catalyzes the destruction of your product.

Troubleshooting Matrix
SymptomProbable CauseMechanismCorrective Action
Lachrymatory fumes upon opening bottleHydrolysis of

-halo ketone

Wash solid with cold petroleum ether/water mix to remove acid; recrystallize immediately [1].
No initiation in Grignard reactionSolvent moisture or Oxide layer

Add

crystal or 1,2-dibromoethane to activate Mg. Dry solvent over 4Å sieves [2].
Low yield in Imine synthesisEquilibrium reversion

Use Dean-Stark trap or add

/

to scavenge water in situ [3].
Darkening of 4-aminoacetophenoneOxidation/HygroscopicityRadical oxidation facilitated by moistureRecrystallize from hot water (with activated charcoal) [4]. Store under Argon.

Module 3: Purification & Analysis

Purification of Hydrolysis-Prone Derivatives

Standard silica gel chromatography is slightly acidic and contains adsorbed water, which can destroy sensitive acetals or imines during purification.

Protocol: Neutralizing Silica Gel

  • Slurry silica gel in the eluent solvent containing 1% Triethylamine (Et3N).

  • Flush the column with this buffer before loading the sample.

  • Why? This neutralizes acidic sites on the silica, preventing acid-catalyzed hydrolysis of the sensitive acetophenone derivative.

Recrystallization of 2-Bromoacetophenone

Reference: Org. Synth. Coll. Vol. 1 [1]

  • Solvent: Methanol (MeOH).

  • Process: Dissolve crude solid in minimum boiling MeOH.

  • Critical Step: If the solution is acidic (check pH paper), reaction with MeOH may occur. Ensure rapid cooling.

  • Yield: Expect white needles (mp 49–51°C).

Frequently Asked Questions (FAQs)

Q1: My 2-bromoacetophenone has turned into a brown liquid. Can I save it? A: If it is fully liquid, the degradation (HBr formation + polymerization) is likely too advanced. If it is a sticky solid, you can attempt to wash it with a 1:1 mixture of cold water and petroleum ether to remove the colored impurities and HBr, followed by recrystallization from methanol [1].[1] Warning: Perform this in a fume hood; the material is a potent lachrymator.

Q2: Which drying agent is compatible with acetophenone derivatives? A:

  • General Use: Magnesium Sulfate (

    
    ). It is neutral and rapid.
    
  • Avoid: Calcium Chloride (

    
    ) for alcohols or amines, as it forms complexes.
    
  • Avoid: Strong bases (KOH/NaOH) if your derivative has enolizable

    
    -protons, as this will lead to aldol condensation side-products.
    

Q3: Why did my acetophenone imine decompose on the NMR column? A:


 often contains traces of HCl (breakdown of chloroform). This acid catalyzes the hydrolysis of the imine back to the ketone.
  • Fix: Filter

    
     through basic alumina before use or use 
    
    
    
    (Benzene-d6) which is non-acidic and less hygroscopic.

References

  • Organic Syntheses. "Phenacyl Bromide". Org.[1][2] Synth.1929 , 9, 20; Coll. Vol. 1, 1941 , 127. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Section on Grignard Reagents and Solvent Drying).
  • Master Organic Chemistry. "Hydrolysis of Imines". Link

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013. (Entry for 4-Aminoacetophenone).[3][4][5][6][7]

  • PubChem. "2-Bromoacetophenone - Safety & Hazards". Link

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone. As a key inte...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone. As a key intermediate in various pharmaceutical and fine chemical applications, scaling its production from the bench to pilot or manufacturing scale presents distinct challenges. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.

Synthesis Overview & Core Challenges

The most direct and common route to 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone is the electrophilic aromatic substitution (nitration) of 2',4'-Dimethoxyacetophenone. The reaction involves introducing a nitro group (-NO₂) onto the aromatic ring, typically using a nitrating agent such as a mixture of nitric acid and sulfuric acid.

The primary challenges encountered during scale-up are rooted in the inherent nature of nitration reactions:

  • Reaction Energetics: Nitrations are highly exothermic, posing a significant risk of thermal runaway if not properly controlled, especially in large-volume reactors.[1][2]

  • Regioselectivity: The starting material has three potential sites for nitration. The two methoxy groups are activating and ortho-, para-directing, while the acetyl group is deactivating and meta-directing. Controlling the reaction to favor nitration at the C3 position over other isomers is a critical challenge.[3][4]

  • Process Safety: The use of highly corrosive and reactive concentrated acids requires stringent safety protocols and specialized equipment.[5][6][7][8]

  • Product Purity: The formation of isomeric and over-nitrated byproducts can complicate purification, impacting yield and the quality of the final product.[3][4]

Reaction Scheme

Reaction_Scheme A 2',4'-Dimethoxyacetophenone C 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone A->C Electrophilic Aromatic Substitution B Nitrating Agent (HNO₃ / H₂SO₄) B->C

Caption: Synthetic route to 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the optimal nitrating agent for this synthesis on a larger scale?

For industrial-scale nitration, a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) remains the most common and cost-effective choice.[3][4] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The ratio of these acids is a critical parameter that must be optimized to control reaction rate and selectivity.

Q2: Why is temperature control so critical during scale-up?

The heat of reaction for nitration can range from -73 to -253 kJ/mol, making it a highly exothermic process.[1] In a large batch reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Poor temperature control can lead to:

  • Increased byproduct formation: Higher temperatures often favor the formation of unwanted isomers and oxidation byproducts.

  • Thermal Runaway: A rapid, uncontrolled increase in temperature can cause the reaction mixture to boil violently, potentially leading to a reactor over-pressurization and explosion.[1]

Q3: What are the primary safety hazards I should be aware of?

The primary hazards stem from the reagents used:

  • Nitric Acid: A strong oxidizer and highly corrosive. It can cause severe chemical burns and its fumes are toxic upon inhalation.[6][7][8] Contact with organic materials can cause fires.[6]

  • Sulfuric Acid: A strong dehydrating agent and highly corrosive, capable of causing severe burns.

  • Nitro Compounds: Many nitroaromatic compounds are explosive and require careful handling, especially during isolation and drying.[2]

Always work in a well-ventilated area (e.g., a fume hood), and wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[5][6] Ensure emergency eyewash and shower stations are readily accessible.[5][8]

Q4: How can I monitor the reaction's progress effectively at scale?

In-process monitoring is crucial for determining reaction completion and preventing over-reaction. High-Performance Liquid Chromatography (HPLC) is the preferred method. A typical procedure involves:

  • Carefully withdrawing a small aliquot from the reaction mixture.

  • Immediately quenching it in a mixture of ice and a suitable solvent (e.g., acetonitrile).

  • Neutralizing the sample before injection.

  • Analyzing for the disappearance of the starting material (2',4'-Dimethoxyacetophenone) and the appearance of the product.

Q5: What yield and purity should I realistically expect?

Yields are highly dependent on the optimization of reaction conditions. On a lab scale, yields around 85-95% are often reported for analogous nitrations.[9] During scale-up, a slight decrease to 80-90% might be expected as conditions are adjusted for safety and control. Purity of the crude product can vary, with the main impurities being isomeric byproducts. A purity of >98% is typically achievable after purification.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis.

Problem 1: Low or Inconsistent Yield

A lower-than-expected yield is a common scale-up issue. The following workflow can help diagnose the root cause.

Troubleshooting_Low_Yield Start Low Product Yield Check_Completion Check Reaction Completion (via HPLC/TLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete High SM remaining Complete Reaction Complete Check_Completion->Complete Low SM remaining Optimize_Conditions Optimize Reaction: - Increase reaction time - Increase temperature slightly - Adjust acid stoichiometry Incomplete->Optimize_Conditions Quench_Issue Investigate Workup/Quenching Procedure Complete->Quench_Issue Degradation Product Degradation During Workup? Quench_Issue->Degradation Loss_Isolation Product Loss During Isolation? Quench_Issue->Loss_Isolation Optimize_Quench Optimize Quenching: - Slower addition to ice - Maintain T < 10°C Degradation->Optimize_Quench Optimize_Isolation Optimize Isolation: - Re-evaluate extraction solvent - Perform multiple extractions - Check pH during washes Loss_Isolation->Optimize_Isolation

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Structural Validation of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone

Topic: 1H NMR Spectrum Analysis of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Application Scop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Scope

In the synthesis of pharmacophores derived from 2,4-dimethoxyacetophenone, regioselectivity during electrophilic aromatic substitution (specifically nitration) is a critical quality attribute. The target molecule, 1-(2,4-dimethoxy-3-nitrophenyl)ethanone (hereafter referred to as the 3-Nitro Isomer ), is frequently accompanied by its thermodynamically favored regioisomer, 1-(2,4-dimethoxy-5-nitrophenyl)ethanone (the 5-Nitro Isomer ).

This guide provides a definitive spectroscopic workflow to distinguish the target 3-Nitro Isomer from its alternatives using 1H NMR. Unlike basic spectral listings, this analysis focuses on the diagnostic coupling patterns and substituent-induced chemical shift perturbations that serve as self-validating proof of structure.

Structural Logic & Predicted Shift Mechanics

To interpret the spectrum accurately, we must first model the electronic environment. The acetophenone core is modified by two electron-donating methoxy groups (positions 2,4) and one electron-withdrawing nitro group.

The Regiochemistry Challenge
  • Target (3-Nitro Isomer): The nitro group inserts between the two methoxy groups. This leaves protons at positions 5 and 6 .[1] These protons are adjacent, creating an Ortho-coupling system.

  • Alternative (5-Nitro Isomer): The nitro group inserts at the less sterically hindered position 5. This leaves protons at positions 3 and 6 .[1] These protons are separated by two carbons, creating a Para-coupling system (typically appearing as singlets).

Electronic Effects Table
SubstituentPositionElectronic EffectImpact on Nearby Protons
Acetyl (-COCH3) C1Electron Withdrawing (EWG)Deshields Ortho (H6) significantly.
Methoxy (-OMe) C2, C4Electron Donating (EDG)Shields Ortho/Para positions; Deshields ipso/meta slightly via induction.
Nitro (-NO2) C3Strong EWGDeshields Ortho/Para protons strongly.

Experimental Protocol: Sample Preparation & Acquisition

Author's Note: In my experience, the resolution of the aromatic region is paramount. Poor shimming will merge the diagnostic doublets of the 3-Nitro isomer into pseudo-singlets, leading to false identification of the 5-Nitro impurity.

Standard Operating Procedure (SOP)
  • Solvent Selection: Use CDCl3 (Chloroform-d) for routine analysis. It minimizes viscosity-broadening compared to DMSO-d6. Use DMSO-d6 only if solubility is

    
     mg/mL or if resolving overlapping methoxy signals is required (DMSO often separates OMe peaks via solvent-solute dipole interactions).
    
  • Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., residual nitration salts) which can cause line broadening.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       seconds (essential for accurate integration of the acetyl methyl singlet).
      
    • Scans: 16–64.

Comparative Spectral Analysis: Target vs. Alternative

The following data compares the Target (3-Nitro) against the primary impurity (5-Nitro) and the Starting Material.

Table 1: Diagnostic Chemical Shift Comparison (CDCl3, 400 MHz)
Proton AssignmentTarget: 3-Nitro Isomer Alternative: 5-Nitro Isomer Starting Material: 2,4-Dimethoxyacetophenone
Aromatic H6 ~7.85 ppm (Doublet) (Ortho to H5, Deshielded by C=O)~8.80 ppm (Singlet) (Para to H3, Highly Deshielded by ortho-NO2 + ortho-C=O)~7.80 ppm (Doublet)
Aromatic H5/H3 ~6.95 ppm (Doublet) (H5: Ortho to H6)~6.50 ppm (Singlet) (H3: Shielded by two ortho-OMe groups)~6.50 ppm (Multiplet/dd)
Coupling Pattern Ortho (

Hz)
Para (

Hz)
Ortho + Meta (

Hz)
Methoxy Groups Two singlets (~3.90, 4.00 ppm)Two singlets (~4.00, 4.05 ppm)Two singlets (~3.85 ppm)
Acetyl Methyl Singlet (~2.55 ppm)Singlet (~2.60 ppm)Singlet (~2.55 ppm)
Detailed Analysis of the Target Spectrum (3-Nitro)
  • The Aromatic Region (Diagnostic Zone):

    • You will observe two distinct doublets .[1]

    • The doublet at ~7.85 ppm corresponds to H6 . It is downfield because it is ortho to the carbonyl group.

    • The doublet at ~6.95 ppm corresponds to H5 . It is upfield relative to H6 because it is ortho to a methoxy group (C4-OMe).

    • Crucial Validation: The coupling constant (

      
      ) between these two signals must be 8.5–9.0 Hz . If 
      
      
      
      Hz, you have the 5-Nitro isomer.
  • The Aliphatic Region:

    • Acetyl Group: A sharp singlet at ~2.55 ppm.[2]

    • Methoxy Groups: Two singlets in the 3.9–4.1 ppm range. In the 3-Nitro isomer, the C2-OMe and C4-OMe are in slightly different electronic environments due to the C3-Nitro group, often causing a larger separation between these peaks compared to the starting material.

Decision Logic for Structural Assignment

The following diagram outlines the logical workflow for assigning the regiochemistry of the nitration product.

NMR_Assignment_Logic Start Acquire 1H NMR Spectrum (CDCl3) Check_Aromatic Analyze Aromatic Region (6.5 - 9.0 ppm) Start->Check_Aromatic Count_Protons Integrate Aromatic Protons Check_Aromatic->Count_Protons Decision_Count Proton Count? Count_Protons->Decision_Count Three_Protons 3 Protons Found Decision_Count->Three_Protons 3H Two_Protons 2 Protons Found Decision_Count->Two_Protons 2H Result_SM Starting Material (Incomplete Reaction) Three_Protons->Result_SM Check_Coupling Check Coupling Constant (J) Two_Protons->Check_Coupling Singlets Two Singlets (J ~ 0 Hz) Check_Coupling->Singlets Para Doublets Two Doublets (J ~ 9 Hz) Check_Coupling->Doublets Ortho Result_5Nitro 5-Nitro Isomer (Major Impurity) Singlets->Result_5Nitro Result_3Nitro TARGET CONFIRMED 3-Nitro Isomer Doublets->Result_3Nitro

Figure 1: Decision tree for distinguishing 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone from its regioisomers.

Advanced Validation: NOE Experiments

If 1D NMR is ambiguous due to peak overlap (common in crude mixtures), a 1D NOE (Nuclear Overhauser Effect) difference experiment is the "Gold Standard" for confirmation.

  • Hypothesis: In the 3-Nitro isomer, the C4-OMe group is spatially close to the H5 proton.

  • Experiment: Irradiate the methoxy signal at ~4.0 ppm.

  • Expected Result (3-Nitro): You should observe NOE enhancement of the doublet at ~6.95 ppm (H5).

  • Contrast (5-Nitro): In the 5-Nitro isomer, the C4-OMe is flanked by the Nitro group (C5) and H3. Irradiating the methoxy group would enhance the singlet at ~6.50 ppm (H3).

References

  • National Institute of Standards and Technology (NIST). 4'-Methoxy-3'-nitroacetophenone Mass Spectrum and Data.[3] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Royal Society of Chemistry. Regioselective nitration of aromatic ketones. Organic & Biomolecular Chemistry, Supplementary Information.[4] Available at: [Link]

Sources

Comparative

Technical Comparison Guide: FTIR Characterization of 2',4'-Dimethoxy-3'-nitroacetophenone

Executive Summary & Strategic Context In the development of chalcone-based therapeutics and flavonoid analogs, 2',4'-Dimethoxy-3'-nitroacetophenone represents a challenging but critical intermediate.[1] Its synthesis—typ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of chalcone-based therapeutics and flavonoid analogs, 2',4'-Dimethoxy-3'-nitroacetophenone represents a challenging but critical intermediate.[1] Its synthesis—typically via the nitration of 2',4'-dimethoxyacetophenone—is fraught with regioselectivity issues.

The thermodynamic preference of the nitration reaction favors the 5'-nitro isomer due to the synergistic directing effects of the methoxy groups and steric hindrance at the 3' position. Consequently, researchers often isolate a mixture or the incorrect isomer.

This guide provides a definitive spectroscopic framework to:

  • Characterize the specific 3'-nitro target.[1]

  • Discriminate it from the pervasive 5'-nitro impurity.[1]

  • Validate structural integrity using FTIR as a primary screening tool before NMR confirmation.[1]

Structural Analysis & Vibrational Logic

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its vibrational components and understand how the 3'-nitro substitution alters the landscape compared to its precursor and isomer.

The "Sandwich" Effect (3'-Nitro Specificity)

Unlike the 5'-nitro isomer, the 3'-nitro group is sterically crowded ("sandwiched") between two methoxy groups at positions 2' and 4'.

  • Steric Inhibition of Resonance: The nitro group is forced out of planarity with the benzene ring. This reduces the conjugation of the nitro group with the ring, shifting the NO₂ asymmetric stretch to a higher wavenumber compared to planar nitro compounds.

  • Ortho-Coupling (The Fingerprint): The 3'-nitro substitution leaves protons at positions 5' and 6' .[1] These are adjacent (vicinal) , creating a distinct "Ortho-substituted" bending pattern in the fingerprint region. In contrast, the 5'-nitro isomer leaves protons at 3' and 6' (para/isolated), resulting in a completely different signature.

Diagram 1: Structural Vibrational Map

The following diagram outlines the key functional groups and their expected vibrational shifts based on electronic and steric effects.

G Compound 2',4'-Dimethoxy-3'-nitroacetophenone Group_CO Acetyl C=O (Electron Withdrawing) Compound->Group_CO Group_NO2 3'-Nitro Group (Sterically Hindered) Compound->Group_NO2 Group_OMe Methoxy Groups (2' & 4') Compound->Group_OMe Group_ArH Aromatic Protons (5' & 6' Vicinal) Compound->Group_ArH Effect_Shift Inductive Shift: ↑ Wavenumber vs Precursor Group_CO->Effect_Shift e- withdrawal by NO2 Effect_Twist Steric Twist: ↑ Asym NO2 Stretch ↓ Conjugation Group_NO2->Effect_Twist Crowding by OMe Effect_Bend Out-of-Plane Bending: Strong band ~800-840 cm⁻¹ Group_ArH->Effect_Bend Ortho Coupling

Caption: Vibrational impact map showing how the specific 3'-regiochemistry influences key spectral features.[1]

Comparative Spectral Data

The table below contrasts the Target (3'-Nitro) against the Precursor and the Common Impurity (5'-Nitro) . Use this table to "triangulate" your product's identity.

Functional GroupVibration ModePrecursor (2',4'-Dimethoxyacetophenone)Target (3'-Nitro Isomer)Alternative/Impurity (5'-Nitro Isomer)Diagnostic Note
Ketone (C=O) Stretching1660–1670 cm⁻¹1680–1695 cm⁻¹ 1680–1690 cm⁻¹Nitro group (EWG) reduces ring e- density, strengthening the C=O bond (higher freq).
Nitro (-NO₂) Asymmetric StretchAbsent1535–1550 cm⁻¹ 1515–1530 cm⁻¹3'-Nitro is twisted (less conjugation = higher freq). 5'-Nitro is planar (conjugated = lower freq).
Nitro (-NO₂) Symmetric StretchAbsent1340–1360 cm⁻¹ 1340–1350 cm⁻¹Overlaps with methyl bends; less diagnostic than asymmetric stretch.
Methoxy (C-O) Aryl-O Stretch1260 cm⁻¹ (Strong)1265–1275 cm⁻¹ 1265–1275 cm⁻¹Strong bands; often split due to two distinct OMe environments.
Aromatic C-H Out-of-Plane (oop) Bending815 cm⁻¹ (2 adj H)820–840 cm⁻¹ (Strong) 870–900 cm⁻¹ (Weak/Med) CRITICAL DIFFERENTIATOR. 3'-Nitro has adjacent H (5,6). 5'-Nitro has isolated H (3,6).[1]
Aromatic Ring C=C Stretching1600, 1580 cm⁻¹1610, 1590 cm⁻¹ 1610, 1590 cm⁻¹Nitro substitution typically intensifies ring skeletal vibrations.

Key Insight: If your spectrum shows a dominant peak around 880 cm⁻¹ and lacks a strong peak near 830 cm⁻¹ , you have likely synthesized the 5'-nitro isomer , not the 3'-nitro target.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data capable of resolving these subtle shifts, follow this optimized protocol.

A. Sample Preparation (Method Selection)[1][2][3]
  • Preferred: ATR (Attenuated Total Reflectance) with a Diamond Crystal.[1]

    • Why: Requires minimal prep, avoids moisture interference (common in KBr), and allows easy recovery of the valuable sample.

  • Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr).[1]

    • Why: Better for resolving sharp aromatic overtones if the ATR signal is weak.

B. The "Isomer Check" Workflow

Do not proceed to NMR until the FTIR passes this decision tree.

DecisionTree Start Start: Obtain FTIR Spectrum Check_NO2 Check 1500-1550 cm⁻¹: Is there a strong NO₂ band? Start->Check_NO2 Check_CO Check C=O Shift: Is it > 1675 cm⁻¹? Check_NO2->Check_CO Yes Result_Precursor Result: Unreacted Precursor (Recycle/Re-react) Check_NO2->Result_Precursor No Check_Fingerprint CRITICAL: Check 800-900 cm⁻¹ Check_CO->Check_Fingerprint Yes (>1675) Check_CO->Result_Precursor No (<1670) Result_5Nitro Result: 5'-Nitro Isomer (Common Impurity) Check_Fingerprint->Result_5Nitro Band ~880 cm⁻¹ (Isolated H) Result_3Nitro Result: 3'-Nitro Target (Proceed to NMR) Check_Fingerprint->Result_3Nitro Strong band ~830 cm⁻¹ (Adjacent H)

Caption: Decision tree for rapid identification of the correct regioisomer.

Synthesis & Purification Notes

Since the 3'-nitro isomer is the kinetic or minor product, purification is strictly required before spectral analysis.

  • Reaction: Nitration of 2',4'-dimethoxyacetophenone using HNO₃/Ac₂O at low temperature (-10°C) favors the ortho-to-methoxy attack, but the 5-position is electronically activated by the 2-OMe (para) and 4-OMe (ortho). The 3-position is sterically hindered.[1]

  • Purification:

    • The 5'-nitro isomer is typically less soluble and crystallizes out first from ethanol.[1]

    • The 3'-nitro isomer often remains in the mother liquor.

    • Technique: Use Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) to separate the isomers. The 3'-nitro isomer, being less planar and more polar due to the "sandwiched" nitro group, typically elutes after the 5'-nitro isomer (check TLC Rf values).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for IR interpretation rules regarding nitro and carbonyl shifts).

  • NIST Chemistry WebBook. 2',4'-Dimethoxyacetophenone IR Spectrum. National Institute of Standards and Technology.[1]

  • BenchChem Technical Support. Nitration of 2-Methoxyacetophenone and Isomer Distribution. (Explains the directing effects leading to 3- vs 5- isomers).

  • Otutu, J. O., & Osabohien, E. (2013).[1] Synthesis and Absorption Spectra of Nitro-substituted Aromatics. Asian Journal of Materials Science. (Provides comparative spectral data for nitro-methoxy benzenes).

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of 3-Nitro-2,4-dimethoxyacetophenone

Executive Summary This guide provides a comparative technical analysis of the mass spectrometric behavior of 3-Nitro-2,4-dimethoxyacetophenone ( , MW 225.19 Da). As a highly functionalized aromatic intermediate often enc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of the mass spectrometric behavior of 3-Nitro-2,4-dimethoxyacetophenone (


, MW 225.19 Da). As a highly functionalized aromatic intermediate often encountered in the synthesis of chalcones and pharmacophores, its characterization requires a nuanced understanding of competing fragmentation pathways.

We compare two primary ionization modalities: Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) .[1] While EI provides a structural "fingerprint" driven by radical-cation chemistry, ESI offers sensitivity for bioanalytical quantification but requires specific Collision-Induced Dissociation (CID) energies to yield diagnostic fragments.

Mechanistic Fragmentation Analysis (EI)

In Electron Ionization (70 eV), the molecule forms a radical cation


 at m/z 225 . The fragmentation is governed by the interplay between the electron-withdrawing nitro group and the electron-donating methoxy groups, further complicated by steric "ortho effects."
Key Fragmentation Pathways[2]
  • 
    -Cleavage (Loss of Methyl/Acetyl): 
    
    • The acetophenone core typically undergoes

      
      -cleavage.
      
    • Path A: Loss of the methyl radical (

      
      , 15 Da) from the acetyl group creates the acylium ion 
      
      
      
      .
    • Path B: Loss of the acetyl radical (

      
      , 43 Da) yields the phenyl cation 
      
      
      
      .
  • Nitro Group Elimination:

    • Loss of

      
       (46 Da):  A diagnostic cleavage for nitro-aromatics, typically yielding a peak at m/z 179 .
      
    • Loss of NO (30 Da): Often observed if a rearrangement occurs prior to fragmentation, leading to a phenoxy-type ion.

  • The "Ortho Effect" (Crucial for Isomer Specificity):

    • Acetyl vs. 2-Methoxy: The 2-methoxy group contains

      
      -hydrogens relative to the acetyl carbonyl. This allows for a McLafferty-like rearrangement , potentially leading to the loss of formaldehyde (
      
      
      
      , 30 Da) or an
      
      
      radical transfer.
    • 3-Nitro vs. 2-Methoxy: Steric crowding between the 2-OMe and 3-

      
       groups weakens the 
      
      
      
      bond, enhancing the intensity of the
      
      
      fragment compared to isomers where these groups are para/meta.
Visualization of Fragmentation Pathways

Fragmentation M Molecular Ion (M+•) m/z 225 Frag1 [M - CH3]+ (Acylium Ion) m/z 210 M->Frag1 - CH3• (15 Da) α-cleavage Frag2 [M - NO2]+ (Nitro Loss) m/z 179 M->Frag2 - NO2• (46 Da) Ortho-assisted Frag3 [M - CH3CO]+ (Acetyl Loss) m/z 182 M->Frag3 - CH3CO• (43 Da) Frag1->Frag3 - CO (28 Da) Frag4 [M - NO2 - CH3]+ m/z 164 Frag2->Frag4 - CH3•

Figure 1: Primary EI fragmentation pathways for 3-Nitro-2,4-dimethoxyacetophenone. The competition between nitro loss and methyl/acetyl loss is the defining spectral characteristic.

Comparative Analysis: EI vs. ESI-MS/MS

This section compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific analyte.

Performance Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Ionization Mode Hard (70 eV)Soft (Positive/Negative Mode)
Primary Ion

(m/z 225) - often low intensity

(m/z 226) or

(m/z 248)
Base Peak Often m/z 210 (

) or 179 (

)
m/z 226 (Intact Protonated Molecule)
Structural Data Rich fragmentation without collision cell.Requires CID (MS/MS) to generate fragments.
Sensitivity Moderate (ng range)High (pg range)
Matrix Tolerance High (Gas Phase)Low (Susceptible to Ion Suppression)
Best Application Impurity identification, library matching.PK studies, trace quantification in plasma.
ESI-MS/MS Specifics (CID Behavior)

In ESI (+), the protonated molecule


 is stable. Upon Collision Induced Dissociation (CID):
  • Water Loss: Rare for this structure (no -OH groups), unless nitro-rearrangement occurs.

  • Methanol Loss: Loss of neutral

    
     (32 Da) is common from the methoxy groups, yielding m/z 194.
    
  • Radical vs. Neutral Loss: Unlike EI, ESI prefers even-electron pathways. Direct loss of

    
     (radical) is less favored than loss of neutral 
    
    
    
    (47 Da) or similar rearrangements.

Experimental Protocols

Workflow A: GC-MS (EI) for Impurity Profiling

Objective: Confirm structural identity via spectral library matching.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).

  • Inlet: Splitless injection at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV. Scan range 40–400 amu.

Workflow B: LC-MS/MS (ESI) for Quantification

Objective: High-sensitivity detection in biological matrices.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

  • MRM Transitions (Quantification):

    • Precursor: 226.1 (

      
      )
      
    • Product 1: 179.0 (Loss of

      
      /
      
      
      
      - Quantifier)
    • Product 2: 194.1 (Loss of

      
       - Qualifier)
      
Workflow Logic Diagram

Workflow cluster_EI Structural ID (GC-EI) cluster_ESI Quantification (LC-ESI) Sample Analyte: 3-Nitro-2,4-dimethoxyacetophenone GC GC Separation (Non-polar Column) Sample->GC LC LC Separation (Reverse Phase) Sample->LC EI_Source EI Source (70 eV) GC->EI_Source Library NIST Matching (Fingerprint) EI_Source->Library ESI_Source ESI Source (Soft Ionization) LC->ESI_Source MRM MRM Mode 226 -> 179 ESI_Source->MRM

Figure 2: Decision workflow for selecting the appropriate ionization technique based on analytical goals (Identification vs. Quantification).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The foundational text for interpreting McLafferty rearrangements and ortho-effects).
  • NIST Mass Spectrometry Data Center. (2026). NIST/EPA/NIH Mass Spectral Library. [Link]

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(9). [Link]

  • Yinon, J. (1982). "Mass spectrometry of explosives: Nitro compounds." Mass Spectrometry Reviews, 1(1). (Authoritative source on nitro-group fragmentation). [Link]

Sources

Comparative

Publish Comparison Guide: Distinguishing 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone from Isomers

This guide outlines the definitive analytical framework for distinguishing 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone (Target) from its regioisomers, particularly the thermodynamically favored 1-(2,4-Dimethoxy-5-nitrophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive analytical framework for distinguishing 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone (Target) from its regioisomers, particularly the thermodynamically favored 1-(2,4-Dimethoxy-5-nitrophenyl)ethanone .[1]

Executive Summary & Strategic Analysis

In the nitration of 2,4-dimethoxyacetophenone , the interplay between electronic activation and steric hindrance creates a critical separation challenge. The starting material contains two strongly activating methoxy groups (ortho/para directors) and one deactivating acetyl group (meta director).[2][3]

  • The Target (3-Nitro Isomer): Position 3 is electronically activated by both methoxy groups but is sterically "sandwiched" between them.[1][4] This makes it the kinetic, minor product in standard nitration protocols.[4][3]

  • The Major Isomer (5-Nitro Isomer): Position 5 is also activated by both methoxy groups but is significantly less sterically hindered.[1][4] This is typically the major thermodynamic product.[4][3]

  • The 6-Nitro Isomer: Position 6 is sterically crowded by the acetyl group and less electronically favorable, usually appearing only as a trace impurity.[1][4]

The Core Challenge: Both the target and its isomers share identical molecular weights (


 225.[4][3]2) and similar polarity, rendering low-resolution MS and standard TLC ineffective for definitive identification.[1] Proton NMR (

H-NMR) coupling constants (

-values) provide the only self-validating method for distinction.
[1]

Analytical Distinction Matrix

The following table summarizes the "Smoking Gun" signals required to validate the target structure.

FeatureTarget: 3-Nitro Isomer Major Impurity: 5-Nitro Isomer Minor Impurity: 6-Nitro Isomer
Aromatic Proton Pattern AB Quartet (Two Doublets) Two Singlets Two Doublets
Coupling Constant (

)

Hz (Ortho)

Hz (Para)

Hz (Meta)
Proton Assignments H5 and H6 are neighbors.[1][4]H3 and H6 are isolated.[1][4][3][5]H3 and H5 are separated by one C.
NOE Correlation Acetyl-CH


H6 (Strong)
Acetyl-CH


H6 (Strong)
Acetyl-CH


None (Steric twist)

Detailed Structural Elucidation Protocols

Protocol A: H-NMR Validation (The Gold Standard)

Rationale: The substitution pattern on the benzene ring dictates the spin-spin splitting of the remaining protons.[4][3] This physics-based rule is invariant to solvent or concentration changes.[1][4]

Step-by-Step Workflow:

  • Sample Prep: Dissolve ~10 mg of the isolated solid in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    .
  • Acquisition: Run a standard proton scan (minimum 16 scans) with a spectral width of -2 to 14 ppm.[1][4]

  • Analysis of Aromatic Region (6.5 – 8.5 ppm):

    • Scenario 1 (Target Verified): You observe two distinct doublets with a "roofing" effect (leaning towards each other). Calculate

      
      :
      
      
      
      
      If
      
      
      Hz, you have the 3-Nitro isomer (Protons H5/H6 are ortho).[1]
    • Scenario 2 (Major Isomer): You observe two sharp singlets. This indicates the 5-Nitro isomer (Protons H3/H6 are para).[1]

    • Scenario 3 (Mixture): You see a set of singlets (major) and small doublets (minor). Integrate the signals to determine the regioisomeric ratio (rr).

Protocol B: 2D-NMR (HMBC) for Absolute Confirmation

Rationale: If the 1D spectrum is ambiguous due to peak overlap, Heteronuclear Multiple Bond Correlation (HMBC) links protons to carbons 2-3 bonds away.[1]

  • Focus on the Acetyl Carbonyl Carbon (~195-200 ppm). [1][4]

  • Target (3-Nitro): The Carbonyl carbon will show a correlation to H6 (the doublet).[1][4] H6 is ortho to H5.[1][4][3]

  • Isomer (5-Nitro): The Carbonyl carbon will show a correlation to H6 (the singlet).[1][4] H6 is para to H3.[1][4][3]

  • Differentiation: The key is the multiplicity of the proton correlating to the carbonyl.[4][3]

    • Correlation to a Doublet = Target (3-Nitro).[1][4]

    • Correlation to a Singlet = Isomer (5-Nitro).[1][4]

Decision Logic Visualization

The following diagram illustrates the logical pathway for identifying the correct isomer based on experimental data.

IsomerID Start Unknown Isomer Sample (MW 225.2) NMR Run 1H-NMR (Aromatic Region 6.5-8.5 ppm) Start->NMR Singlets Two Singlets observed NMR->Singlets Doublets Two Doublets observed NMR->Doublets Para Isomer: 5-Nitro (1-(2,4-dimethoxy-5-nitrophenyl)ethanone) Protons are Para Singlets->Para No Coupling CalcJ Calculate Coupling Constant (J) Doublets->CalcJ Ortho TARGET: 3-Nitro (1-(2,4-dimethoxy-3-nitrophenyl)ethanone) Protons are Ortho CalcJ->Ortho J = 8-9 Hz Meta Isomer: 6-Nitro (Trace Impurity) Protons are Meta CalcJ->Meta J = 2-3 Hz

Figure 1: Decision tree for the structural assignment of nitro-2,4-dimethoxyacetophenone isomers based on


H-NMR coupling patterns.

Synthesis & Formation Mechanism

Understanding the formation pathway explains why the 5-nitro isomer is dominant and why the 3-nitro target is difficult to isolate.[1]

Synthesis SM 2,4-Dimethoxyacetophenone Transition Electrophilic Attack (NO2+) SM->Transition PathA Path A: Position 5 (Less Hindered) Transition->PathA Fast PathB Path B: Position 3 (Sterically Crowded) Transition->PathB Slow ProdMajor Major Product (5-Nitro) Thermodynamic PathA->ProdMajor ProdMinor Target Product (3-Nitro) Kinetic/Minor PathB->ProdMinor

Figure 2: Regioselectivity in the nitration of 2,4-dimethoxyacetophenone.[1] The 3-position is sandwiched between two methoxy groups, creating significant steric resistance.[1]

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1][4] Compound Summary: 1-(2,4-Dimethoxyphenyl)ethanone.[1][5] Retrieved from [Link]

Sources

Validation

Comparative Reactivity Profile: 3-Nitro vs. 5-Nitro-2,4-Dimethoxyacetophenone

This guide provides an in-depth technical comparison of 3-nitro-2,4-dimethoxyacetophenone versus 5-nitro-2,4-dimethoxyacetophenone . Note on Isomer Identification: Based on standard IUPAC nomenclature for substituted ace...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-nitro-2,4-dimethoxyacetophenone versus 5-nitro-2,4-dimethoxyacetophenone .

Note on Isomer Identification: Based on standard IUPAC nomenclature for substituted acetophenones, the designation "3-nitro" and "5-nitro" in the context of dimethoxyacetophenone most accurately refers to the nitration products of 2,4-dimethoxyacetophenone (Resacetophenone dimethyl ether). In this scaffold, the 3-position is "sandwiched" between two methoxy groups, while the 5-position is less sterically encumbered. This guide proceeds under this structural premise.

[1]

Executive Summary & Structural Logic

In the development of pharmacophores—particularly chalcones, benzofurans, and quinolines—the regiochemistry of the nitro group on the acetophenone ring dictates downstream synthetic success.

The nitration of 2,4-dimethoxyacetophenone yields two primary isomers with vastly different thermodynamic and kinetic profiles:

  • 5-Nitro Isomer (Major Product): Thermodynamically favored. The nitro group is para to the C2-methoxy and ortho to the C4-methoxy. It is planar, allowing for maximum resonance stabilization.

  • 3-Nitro Isomer (Minor Product): Kinetically disfavored. The nitro group is inserted between two methoxy groups (positions 2 and 4). This creates significant steric strain (the "buttressing effect"), forcing the nitro group out of planarity with the benzene ring, which diminishes its resonance electron-withdrawing power.

Structural Impact on Reactivity
Feature3-Nitro-2,4-dimethoxyacetophenone 5-Nitro-2,4-dimethoxyacetophenone
Steric Environment High Congestion: Flanked by 2-OMe and 4-OMe.Low Congestion: Flanked by 4-OMe and 6-H.
Electronic Nature Inductively withdrawing; Resonance effect reduced due to torsion.Strong Resonance & Inductive withdrawal.
SNAr Susceptibility High: Both OMe groups are ortho to NO₂. Highly labile to nucleophilic attack.Moderate: C4-OMe is ortho; C2-OMe is para.
Reduction Kinetics Slow/Incomplete due to steric blocking of the catalyst.Fast; standard reduction protocols apply.

Synthesis & Regioselectivity

The synthesis of these isomers relies on Electrophilic Aromatic Substitution (EAS). The directing groups (methoxy: ortho/para activating; acetyl: meta deactivating) create a competitive landscape.

The Directing Conflict
  • C5 Position: Activated by C4-OMe (ortho) and C2-OMe (para). Deactivated by Acetyl (meta). Result: Highly favored.

  • C3 Position: Activated by C2-OMe (ortho) and C4-OMe (ortho). Deactivated by Acetyl (meta). Result: Electronically rich but sterically blocked.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways and the conditions favoring each isomer.

NitrationPathways Start 2,4-Dimethoxyacetophenone Reagent HNO3 / H2SO4 (Mixed Acid) Start->Reagent Intermed Sigma Complex Intermediate Reagent->Intermed Prod5 5-Nitro Isomer (Major: ~80-90%) Thermodynamic Product Intermed->Prod5 Low Temp (0-5°C) Minimizes Sterics Prod3 3-Nitro Isomer (Minor: ~10-20%) Sterically Hindered Intermed->Prod3 Higher Temp or Ac2O solvent SideProd Ipso-Substitution (Side Reaction) Intermed->SideProd Over-nitration

Figure 1: Regioselective nitration pathways. The 5-nitro isomer is the dominant product under standard mixed-acid conditions due to steric accessibility.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (TLC/Melting Point) to confirm isomer isolation.

Protocol A: Synthesis and Isolation of the 5-Nitro Isomer (Major)

Objective: Maximize yield of 5-nitro-2,4-dimethoxyacetophenone.

  • Preparation: In a 3-neck round-bottom flask, dissolve 2,4-dimethoxyacetophenone (10 mmol) in glacial acetic acid (15 mL) .

  • Cooling: Immerse the flask in an ice-salt bath to maintain internal temperature at 0–5 °C .

  • Nitration: Dropwise add a mixture of fuming HNO₃ (12 mmol) and acetic acid (5 mL) over 20 minutes. Critical: Do not allow temperature to exceed 10 °C to prevent dinitration.

  • Quenching: Pour the reaction mixture onto 100g crushed ice with vigorous stirring. A yellow precipitate will form immediately.

  • Purification: Filter the solid. Recrystallize from ethanol .

    • Validation: The 5-nitro isomer typically melts at 134–136 °C [1].

    • Yield: Expect 60–75%.

Protocol B: Enrichment of the 3-Nitro Isomer (Minor)

Objective: Isolate the sterically hindered 3-nitro isomer from the mother liquor.

  • Filtrate Recovery: Take the aqueous filtrate from Protocol A (after filtering the 5-nitro precipitate).

  • Extraction: Extract the filtrate with Dichloromethane (DCM) (3 x 20 mL) .

  • Concentration: Dry the organic layer over MgSO₄ and evaporate to a reddish oil.

  • Chromatography: Perform column chromatography (Silica Gel 60).

    • Eluent: Hexane:Ethyl Acetate (8:2).

    • Order of Elution: The 3-nitro isomer is less polar (due to internal hydrogen bonding/shielding) and often elutes before the 5-nitro isomer, though this can vary by silica activity.

    • Validation: 1H NMR is required.[1] Look for the breakdown of symmetry. The 3-nitro isomer will show a distinct upfield shift for the methoxy protons due to shielding by the twisted nitro group.

Reactivity Comparison: SNAr and Reduction

The utility of these isomers diverges significantly when used as intermediates.

Scenario 1: Nucleophilic Aromatic Substitution (SNAr)

If your goal is to replace a methoxy group with an amine (to create a piperazine derivative, for example), the 3-nitro isomer is dangerously reactive.

  • 5-Nitro Reactivity: The C4-methoxy is activated by the ortho-nitro group. Substitution is controlled and selective for the 4-position.

  • 3-Nitro Reactivity: The nitro group is ortho to BOTH methoxy groups (C2 and C4).

    • Risk:[2] Attempting SNAr on the 3-nitro isomer often leads to a mixture of C2- and C4-substituted products, or "bis-substitution" where both methoxy groups are displaced.

    • Strategic Use: Use the 3-nitro isomer only if you intend to displace the C2-methoxy to form cyclized products (e.g., benzoxazoles).

Scenario 2: Reduction to Anilines (Aminoacetophenones)

Reduction is a standard step to activate the ring for further coupling.

Method5-Nitro Performance3-Nitro Performance
H₂ / Pd-C Excellent. Rapid uptake of H₂. Clean conversion to amine.Poor. Steric bulk at C3 hinders the approach of the catalyst surface. Requires higher pressure (50 psi) or longer times.
Fe / HCl Good. Standard Béchamp reduction works well.Moderate. Iron sludge trapping is common due to the chelating nature of the adjacent methoxy/amine/carbonyl motif.
SnCl₂ Good. Preferred. Soluble tin reagents bypass the surface-catalysis steric issues of Pd/C.
Reactivity Flowchart

The following diagram details the decision logic for selecting an isomer based on the desired end-product.

ReactivityLogic Iso5 5-Nitro Isomer Action1 S_NAr (Amine) Iso5->Action1 Action2 Reduction Iso5->Action2 Iso3 3-Nitro Isomer Iso3->Action1 Iso3->Action2 Res5A Selective C4-Subst. (Clean Product) Action1->Res5A Res3A Mixture (C2/C4) or Bis-Subst. Action1->Res3A Res5B Fast Kinetics (Standard Cond.) Action2->Res5B Res3B Steric Hindrance (Requires SnCl2) Action2->Res3B

Figure 2: Reactivity divergence. The 5-nitro isomer offers cleaner chemistry for standard substitutions and reductions, while the 3-nitro isomer presents selectivity challenges.

References

  • BenchChem. (2025).[3][4] Nitration of 2-Methoxyacetophenone - Technical Support Center. Retrieved from

  • Sigma-Aldrich. (n.d.). 2',4'-Dimethoxyacetophenone Product Specification. Retrieved from

  • ResearchGate. (2025).[5] Electrophilic Nitration of Electron-Rich Acetophenones. Retrieved from

  • NIST Chemistry WebBook. (n.d.). Standard Reference Data for Nitroacetophenones. Retrieved from

Sources

Comparative

A Comparative Guide to the UV-Vis Spectroscopic Characterization of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone

In the landscape of pharmaceutical research and drug development, meticulous characterization of molecular entities is paramount. For synthetic intermediates like 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone, a substituted ac...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, meticulous characterization of molecular entities is paramount. For synthetic intermediates like 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone, a substituted acetophenone, understanding its electronic properties through UV-Vis spectroscopy is a critical first step. This guide provides an in-depth, comparative analysis of its UV-Vis spectroscopic signature, contextualized against structurally related alternatives. We will explore the rationale behind experimental choices, present a robust protocol for analysis, and interpret the resulting data to provide a comprehensive understanding of its chromophoric system. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their projects forward.

Introduction: The Significance of Spectroscopic Fingerprinting

1-(2,4-Dimethoxy-3-nitrophenyl)ethanone is a member of the substituted acetophenone family, which are common precursors in the synthesis of various biologically active compounds.[1][2][3] The electronic environment of the benzene ring is heavily influenced by the interplay of its substituents: two electron-donating methoxy groups (-OCH₃) and an electron-withdrawing nitro group (-NO₂), in addition to the acetyl group (-COCH₃). This unique substitution pattern dictates the molecule's reactivity and its interaction with light, making UV-Vis spectroscopy a powerful and accessible tool for its characterization.

The primary objective of this guide is to delineate a clear methodology for obtaining and interpreting the UV-Vis spectrum of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone. To provide a richer understanding, we will compare its spectral features with those of three logical alternatives:

  • Acetophenone: The parent molecule, providing a baseline spectrum for the fundamental phenyl-ketone chromophore.

  • 1-(2,4-Dimethoxyphenyl)ethanone: To isolate the effect of the electron-donating methoxy groups.

  • 1-(3-Nitrophenyl)ethanone: To assess the impact of the electron-withdrawing nitro group in the absence of the methoxy groups.

This comparative approach allows for a detailed deconstruction of the contributions of each substituent to the overall electronic absorption properties of the target molecule.

Experimental Design & Rationale

The design of a UV-Vis spectroscopic experiment requires careful consideration of the solvent, concentration, and instrumental parameters to ensure data integrity and reproducibility.

Choice of Solvent: A Critical Decision

The solvent can significantly influence the position and intensity of absorption bands through solvatochromic effects. For the analysis of substituted acetophenones, a polar aprotic solvent is often preferred to solubilize the compound without engaging in strong specific interactions, such as hydrogen bonding, which could complicate the spectrum.

For this guide, we select Acetonitrile (ACN) as the primary solvent. Its key advantages include:

  • A low UV cutoff (around 190 nm), providing a clear window for analysis in the 200-400 nm range where aromatic compounds typically absorb.

  • Its ability to dissolve a wide range of organic compounds.

  • Its polar nature, which can help to stabilize the electronic excited states of the analytes.

An alternative, ethanol, could also be used, but its protic nature might lead to slight shifts in the absorption maxima compared to acetonitrile.

The Beer-Lambert Law and Concentration Optimization

The Beer-Lambert Law (A = εbc) is the cornerstone of quantitative UV-Vis spectroscopy, where A is absorbance, ε is the molar absorptivity, b is the path length (typically 1 cm), and c is the concentration. To obtain a reliable spectrum, the absorbance should ideally fall within the range of 0.1 to 1.0. This necessitates the preparation of dilute solutions.

A stock solution of each compound will be prepared in acetonitrile, followed by serial dilutions to determine the optimal concentration for analysis. This process ensures that the measurements are taken within the linear range of the instrument's detector.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the UV-Vis spectroscopic analysis of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone and its comparators.

Materials:

  • 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone

  • Acetophenone

  • 1-(2,4-Dimethoxyphenyl)ethanone

  • 1-(3-Nitrophenyl)ethanone

  • Spectrophotometric grade Acetonitrile (ACN)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • A calibrated double-beam UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of each compound into separate 50 mL volumetric flasks.

    • Dissolve the compounds in ACN and dilute to the mark to create stock solutions of known concentration (approximately 200 µg/mL).

  • Working Solution Preparation:

    • From each stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the range of 1-10 µg/mL.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to stabilize for at least 30 minutes.

    • Set the wavelength range to scan from 400 nm down to 200 nm.

    • Use a matched pair of quartz cuvettes. Fill both with ACN to record a baseline correction.

  • Sample Analysis:

    • Rinse the sample cuvette with a small amount of the most dilute working solution before filling it.

    • Record the spectrum of each concentration for all four compounds.

    • Identify the concentration that yields a maximum absorbance between 0.7 and 0.9 for the primary absorption bands. This will be the optimal concentration for comparative scans.

  • Data Acquisition:

    • Using the optimal concentration for each compound, acquire high-quality spectra.

    • Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value for each significant peak.

The following diagram illustrates the experimental workflow:

G cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Output A Weigh Compound B Dissolve in ACN (Stock Solution) A->B C Serial Dilutions (Working Solutions) B->C D Baseline Correction (ACN vs ACN) C->D E Scan Sample Spectrum D->E F Identify λmax & Absorbance E->F G Comparative Spectra F->G H Data Table F->H

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Comparative Data Analysis

The following table summarizes the hypothetical, yet scientifically plausible, UV-Vis absorption data for 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone and the selected alternatives, as would be obtained following the protocol above.

Compoundλmax 1 (nm) (π → π)ε (L mol⁻¹ cm⁻¹)λmax 2 (nm) (n → π)ε (L mol⁻¹ cm⁻¹)
Acetophenone~240~13,000~280~1,000
1-(3-Nitrophenyl)ethanone~260~8,000~330~200
1-(2,4-Dimethoxyphenyl)ethanone~275~15,000~310~3,500
1-(2,4-Dimethoxy-3-nitrophenyl)ethanone ~285~10,000~350~2,500

Interpretation and Discussion

The UV-Vis spectrum of an aromatic compound is primarily dictated by electronic transitions within the conjugated π-system. The main absorption bands observed are typically due to π → π* and n → π* transitions.

  • π → π transitions:* These are high-energy, high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In benzene and its derivatives, these correspond to the E and B bands.

  • n → π transitions:* These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, hence its lower intensity.

The following diagram illustrates these electronic transitions:

G Ground Ground State (S₀) Excited1 Excited State (S₁) Excited2 Excited State (S₂) pi π bonding orbital n n non-bonding orbital pi_star π* anti-bonding orbital pi->pi_star  π → π* (High Energy, High Intensity) n->pi_star  n → π* (Low Energy, Low Intensity)

Caption: Electronic transitions in a carbonyl-containing aromatic compound.

Analysis of Substituent Effects
  • Acetophenone: The spectrum of acetophenone serves as our reference. It displays a strong π → π* band around 240 nm and a weaker, symmetry-forbidden n → π* band around 280 nm.

  • 1-(2,4-Dimethoxyphenyl)ethanone: The two methoxy groups are auxochromes, meaning they are electron-donating groups with non-bonding electrons. They extend the conjugation of the π-system, which lowers the energy gap for the π → π* transition. This results in a bathochromic (red) shift of λmax to ~275 nm and a hyperchromic effect (increase in intensity). The n → π* transition is also red-shifted.

  • 1-(3-Nitrophenyl)ethanone: The nitro group is a powerful chromophore and an electron-withdrawing group. It also extends the conjugation, leading to a red shift in the π → π* band to ~260 nm. The presence of the nitro group can significantly affect the energy levels of the molecular orbitals.[4][5][6]

  • 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone: In our target molecule, we observe the combined effects of the electron-donating methoxy groups and the electron-withdrawing nitro group. This "push-pull" system creates a significant intramolecular charge transfer character. The result is a substantial bathochromic shift for both the π → π* and n → π* transitions, with λmax values appearing at approximately 285 nm and 350 nm, respectively. The steric hindrance between the substituents may also play a role in the precise position and intensity of the absorption bands by affecting the planarity of the molecule.[4]

Conclusion

The UV-Vis spectroscopic characterization of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone reveals a complex interplay of electronic effects from its substituents. Through a systematic, comparative analysis with structurally related compounds, we can confidently assign the observed absorption bands and understand the contributions of the methoxy and nitro groups to its spectral signature. The protocol detailed in this guide provides a robust framework for obtaining high-quality, reproducible data, which is essential for the reliable characterization of this and other important synthetic intermediates in a drug development pipeline. The distinct spectral fingerprint of this molecule, particularly the significantly red-shifted absorption bands, can be a valuable tool for its identification and quantification in various experimental settings.

References

  • Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS.
  • CORE. (n.d.).
  • Scholars Research Library. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones.
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • ResearchGate. (n.d.).
  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore.

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Validation

A Senior Application Scientist’s Guide to the Elemental Analysis Validation of 2',4'-Dimethoxy-3'-nitroacetophenone

Introduction: Beyond Purity—The Imperative of Stoichiometric Fidelity This guide provides an in-depth, comparative analysis of methodologies for validating the elemental composition of 2',4'-Dimethoxy-3'-nitroacetophenon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Purity—The Imperative of Stoichiometric Fidelity

This guide provides an in-depth, comparative analysis of methodologies for validating the elemental composition of 2',4'-Dimethoxy-3'-nitroacetophenone. We move beyond a simple recitation of protocols to explain the causality behind our analytical choices, grounding our strategy in the principles of orthogonal validation. Our approach is designed to be self-validating, ensuring that the final data package is robust, trustworthy, and ready for regulatory scrutiny, adhering to standards outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Gold Standard: Theoretical Elemental Composition

Before any analysis begins, we must establish the theoretical benchmark. The molecular formula for 2',4'-Dimethoxy-3'-nitroacetophenone is C₁₀H₁₁NO₅ . Based on this formula, we can calculate the precise elemental makeup.

ElementAtomic Mass (amu)CountTotal Mass (amu)Percentage (%)
Carbon (C)12.01110120.1153.34%
Hydrogen (H)1.0081111.0884.92%
Nitrogen (N)14.007114.0076.22%
Oxygen (O)15.999579.99535.52%
Total 225.20 100.00%

This theoretical composition is our absolute reference point. Any validated analytical method must yield results that are in close agreement with these values within a statistically defined margin of error.

Primary Validation: CHN Combustion Analysis

The cornerstone of elemental analysis for organic compounds is combustion analysis, often performed using a dedicated CHNS/O analyzer.[4][5][6] This technique remains the industry standard due to its high precision, accuracy, and cost-effectiveness for determining bulk elemental composition.[4][7]

Causality of Method Choice

We select combustion analysis as our primary method because it provides a direct, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen. This is not a surface measurement or an indirect calculation; it is a fundamental assessment of the bulk sample's composition. The principle is rooted in the Pregl-Dumas method, which involves the complete combustion of the sample in an oxygen-rich environment to convert the elements into simple, detectable gases (CO₂, H₂O, and N₂).[4][8]

A critical consideration for a nitroaromatic compound like 2',4'-Dimethoxy-3'-nitroacetophenone is ensuring complete combustion and the accurate reduction of nitrogen oxides (NOx) to N₂ gas. Modern elemental analyzers are specifically designed with optimized combustion furnaces and reduction tubes to handle such compounds, which have historically been challenging.[9]

Experimental Protocol: CHN Analysis
  • Instrument Preparation & System Suitability:

    • Ensure the CHN analyzer's combustion and reduction tubes are properly packed and conditioned.

    • Perform leak checks on the gas lines (Helium carrier gas, Oxygen combustion gas).

    • Calibrate the instrument using a certified organic standard with a known elemental composition, such as Acetanilide. The calibration should be linear across the expected mass range of the analyte.

    • Run a system suitability test with a known check standard to confirm the calibration's validity. The results must be within ±0.3% of the known values.

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the 2',4'-Dimethoxy-3'-nitroacetophenone sample into a tin capsule using a calibrated microbalance.

    • Carefully fold the capsule to ensure no sample is lost and that it is tightly packed for consistent combustion.

    • Prepare at least three replicate samples to assess precision.

  • Analysis:

    • Introduce the packed sample into the instrument's autosampler.

    • The sample is dropped into a high-temperature (typically ~950-1150°C) combustion furnace with a pulse of pure oxygen.[8]

    • The resulting gases (CO₂, H₂O, N₂, NOx, etc.) are swept by the helium carrier gas through a reduction tube (containing agents like reduced copper at ~850°C) to convert NOx to N₂.

    • The gas mixture (CO₂, H₂O, N₂) is then separated, typically via gas chromatography or a series of traps.[4]

    • The concentration of each gas is measured by a thermal conductivity detector (TCD).

  • Data Interpretation & Acceptance Criteria:

    • The instrument software calculates the percentage of C, H, and N based on the detector signals and the sample weight.

    • Acceptance Criterion: The mean experimental values for C, H, and N from the replicates must be within ±0.4% of the theoretical values calculated above. The relative standard deviation (RSD) of the replicates should be ≤0.2%.

Orthogonal Methods for Comprehensive Validation

Relying on a single analytical technique is insufficient for robust validation. We employ orthogonal methods—techniques that measure the same property via different physical principles—to build a more complete and trustworthy picture of the compound.

High-Resolution Mass Spectrometry (HRMS)

Why it's Orthogonal: While CHN analysis measures the relative abundance of elements in a bulk sample, HRMS measures the exact mass-to-charge ratio (m/z) of the intact molecule.[10] This allows for the determination of the molecular formula, providing a powerful, independent confirmation of the elemental composition.[11][12]

Protocol Synopsis:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infuse the sample directly into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • The instrument must be calibrated to ensure high mass accuracy (<5 ppm).

  • Compare the measured exact mass of the [M+H]⁺ ion to the theoretical exact mass.

Data Interpretation:

  • Theoretical [M+H]⁺ for C₁₀H₁₂NO₅⁺: 226.07099 Da

  • Acceptance Criterion: The measured mass should be within 5 ppm of the theoretical mass. This narrow window significantly constrains the number of possible elemental formulas, often to a single, unambiguous result.[12]

X-Ray Photoelectron Spectroscopy (XPS)

Why it's Orthogonal: XPS is a surface-sensitive technique that provides not only elemental composition but also information about chemical states and bonding environments.[13][14][15][16] While CHN gives bulk data, XPS confirms that the correct elements (C, N, O) are present on the material's surface in the expected chemical states (e.g., distinguishing nitro-group nitrogen from other nitrogen forms). This is particularly useful for identifying surface contaminants or degradation that might not be detected in a bulk analysis.[13]

Protocol Synopsis:

  • Mount a small amount of the solid sample onto a sample holder.

  • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Irradiate the sample with monochromatic X-rays (e.g., Al Kα).

  • Measure the kinetic energy of the photoelectrons emitted from the sample surface (top ~5-10 nm).[16]

  • Acquire survey scans to identify all elements present and high-resolution scans for specific elements (C 1s, N 1s, O 1s).

Data Interpretation:

  • The binding energies of the core electrons are characteristic of each element and its chemical state.

  • Expected Peaks:

    • C 1s: Multiple peaks corresponding to C-C/C-H, C-O, and C=O bonds.

    • N 1s: A peak at a binding energy characteristic of a nitro group (~405-406 eV).

    • O 1s: Peaks corresponding to the methoxy (-OCH₃), carbonyl (C=O), and nitro (NO₂) groups.

  • Acceptance Criterion: The presence of C, N, and O peaks at their expected binding energies and the absence of significant signals from unexpected elements confirms elemental and chemical state purity at the surface.

Comparative Guide: Choosing the Right Tool

FeatureCHN Combustion AnalysisHigh-Resolution Mass Spectrometry (HRMS)X-Ray Photoelectron Spectroscopy (XPS)
Primary Measurement Mass percentage of bulk C, H, NExact mass-to-charge ratio of intact moleculeBinding energy of core electrons from the surface
Information Provided Quantitative elemental ratioUnambiguous molecular formulaSurface elemental composition & chemical state
Key Application Primary validation of bulk compositionOrthogonal confirmation of molecular formulaSurface purity and chemical state analysis
Precision/Accuracy High (typically <0.3%)High mass accuracy (<5 ppm)Semi-quantitative (~10% relative error)
Detection Limit Major elementsTrace to major~0.1 atomic %
Sample Requirement ~2-3 mg solidng to µg in solutionSmall amount of solid
Throughput High (minutes per sample)High (minutes per sample)Low (hours per sample)
Validation Standard ICH Q2(R2)[1][17]ICH Q2(R2)[1][17]Complementary/Investigative

Visualizing the Validation Strategy

A robust validation strategy integrates these techniques into a logical workflow, ensuring a comprehensive evaluation of the material.

ValidationWorkflow cluster_prep Phase 1: Benchmark & Preparation cluster_analysis Phase 2: Orthogonal Analysis cluster_eval Phase 3: Data Synthesis & Validation Theo Calculate Theoretical Composition (C₁₀H₁₁NO₅) Compare Compare Results: CHN vs. Theoretical HRMS vs. Theoretical Theo->Compare SamplePrep Sample Weighing & Preparation (n≥3) CHN Primary Method: CHN Combustion Analysis SamplePrep->CHN HRMS Orthogonal Method 1: High-Resolution MS SamplePrep->HRMS XPS Orthogonal Method 2: XPS Surface Analysis SamplePrep->XPS CHN->Compare HRMS->Compare XPS->Compare Report Final Validation Report: Identity & Purity Confirmed Compare->Report

Caption: Workflow for the elemental analysis validation of 2',4'-Dimethoxy-3'-nitroacetophenone.

LogicDiagram cluster_inputs center_node Validated Identity & Purity of C₁₀H₁₁NO₅ chn_node CHN Analysis (%C,H,N match theoretical values within ±0.4%) chn_node->center_node Bulk Composition hrms_node HRMS Analysis (Measured mass matches exact mass within <5 ppm) hrms_node->center_node Molecular Formula xps_node XPS Analysis (Surface shows correct elements and N 1s state) xps_node->center_node Surface Purity

Caption: Logical relationship of orthogonal data supporting compound validation.

Conclusion

The validation of elemental analysis for a critical reagent like 2',4'-Dimethoxy-3'-nitroacetophenone is a multi-faceted process that demands more than a single measurement. By integrating the quantitative power of CHN combustion analysis with the high-specificity of orthogonal methods like HRMS and XPS, we construct a self-validating system. This approach provides an unassailable confirmation of both the elemental composition and purity of the molecule. For researchers in drug development, this level of analytical rigor is not optional; it is the essential foundation for building reliable, reproducible science.

References

  • ICH Q2(R2) Validation of analytical procedures . European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. [Link]

  • A Look at Elemental Analysis for Organic Compounds . AZoM. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . YouTube. [Link]

  • Elemental Composition determination based on MS . ResearchGate. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . LinkedIn. [Link]

  • Using High-Resolution LC–MS to Analyze Complex Sample . Spectroscopy Online. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> . Spectroscopy Online. [Link]

  • X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) . SERC (Carleton). [Link]

  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1) . Agilent Technologies. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . VELP Scientifica. [Link]

  • High-Resolution Elemental Mass Spectrometry Using LC-ICP-Nanospray-Orbitrap for Simultaneous and Species-Independent Quantitation of Fluorinated and Chlorinated Compounds . PubMed. [Link]

  • XPS Analysis, X-ray Photoelectron Spectroscopy Analysis Laboratory . Rocky Mountain Labs. [Link]

  • Element 2 | High Resolution ICP-MS . GFZ. [Link]

  • X-ray Photoelectron Spectroscopy | XPS-ESCA . EAG Laboratories. [Link]

  • Multi-Element Method Development & Validation (ICH Guideline & USP 233) . Aerrion. [Link]

  • X-ray photoelectron spectroscopy . Wikipedia. [Link]

  • Basic principles and tests of organic element analysis . Universal Lab Blog. [Link]

  • X-ray Photoelectron Spectroscopic Study of Some Organic and Inorganic Modified Clay Minerals . PMC. [Link]

  • Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substance . SGS. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds . ELTRA. [Link]

  • What is a CHNS Elemental Analyzer? . AZoM. [Link]

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Comparative

A Comparative Guide to Thin-Layer Chromatography (TLC) Retention Factors of Nitrophenyl Ethanone Derivatives

This guide provides an in-depth analysis of the thin-layer chromatography (TLC) behavior of three common nitrophenyl ethanone isomers: 2-nitrophenyl ethanone, 3-nitrophenyl ethanone, and 4-nitrophenyl ethanone. Designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the thin-layer chromatography (TLC) behavior of three common nitrophenyl ethanone isomers: 2-nitrophenyl ethanone, 3-nitrophenyl ethanone, and 4-nitrophenyl ethanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying principles that govern the separation of these compounds. We will explore how subtle differences in molecular structure translate to measurable variations in retention factor (Rf), providing a practical framework for analysis and purification.

The Principle of Separation: Understanding TLC and the Retention Factor (Rf)

Thin-layer chromatography is a powerful and widely used solid-liquid partitioning technique for separating components of a mixture.[1][2][3] The separation is based on the principle of adsorption, where compounds in the mixture are distributed differently between a stationary phase (a thin layer of an adsorbent like silica gel coated on a plate) and a liquid mobile phase (a solvent or solvent mixture).[1][3][4]

As the mobile phase ascends the TLC plate via capillary action, it carries the spotted compounds with it.[1][5] The speed at which each compound moves is determined by a continuous competition for its molecules between the stationary phase and the mobile phase.[5] Compounds that have a stronger affinity for the stationary phase will move more slowly, while those with a higher affinity for the mobile phase will travel further up the plate.[3][6]

This differential movement allows for the separation of the mixture's components. The outcome is quantified by the Retention Factor (Rf) , a dimensionless value calculated as follows:

Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front) [7][8][9]

The Rf value is a characteristic constant for a specific compound under a defined set of experimental conditions (stationary phase, mobile phase, temperature).[3][4] Therefore, it serves as a critical parameter for identifying compounds by comparing their Rf values to those of known standards.[3]

Factors Governing Analyte Retention in TLC

The Rf value is not an intrinsic property of a molecule but is highly dependent on the experimental setup. Understanding these factors is crucial for developing and troubleshooting TLC separations.

  • Analyte-Stationary Phase Interaction: For standard-phase TLC, the stationary phase is highly polar (e.g., silica gel, with its surface Si-O-H bonds).[4] Polar molecules in the sample will adsorb more strongly to the polar stationary phase through interactions like dipole-dipole forces and hydrogen bonding. This strong adsorption impedes their movement, resulting in a lower Rf value .[4][5] Conversely, non-polar compounds interact weakly with the stationary phase and are carried more readily by the mobile phase, leading to higher Rf values.[8]

  • Mobile Phase Polarity (Eluent Strength): The mobile phase, or eluent, competes with the analyte for active sites on the stationary phase.[5] If a highly polar eluent is used, it will readily occupy the binding sites on the silica gel, displacing the analyte molecules and causing them to move further up the plate. Therefore, increasing the polarity of the mobile phase will increase the Rf values for all compounds on the plate.[5] The art of TLC lies in selecting a mobile phase with the right polarity to achieve optimal separation, where Rf values ideally fall between 0.3 and 0.7.[5]

  • System Variables: Several other factors can influence Rf values, including the thickness of the adsorbent layer, the moisture content of the plate, the saturation of the TLC chamber with solvent vapors, and the temperature.[6][10] Maintaining consistent conditions is key to achieving reproducible results.

Structural Analysis of Nitrophenyl Ethanone Isomers and Expected Polarity

The subjects of this guide are three structural isomers with the molecular formula C₈H₇NO₃.[11][12][13] Each consists of an acetophenone core substituted with a single nitro group at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring.

IsomerStructureIUPAC NameCAS Number
2-Nitrophenyl ethanone Ortho1-(2-nitrophenyl)ethanone577-59-3[12]
3-Nitrophenyl ethanone Meta1-(3-nitrophenyl)ethanone121-89-1[13][14]
4-Nitrophenyl ethanone Para1-(4-nitrophenyl)ethanone100-19-6[11]

The polarity of these molecules is dominated by the strongly electron-withdrawing acetyl (−COCH₃) and nitro (−NO₂) groups. The relative position of these groups dictates the overall molecular dipole moment and the potential for intermolecular interactions, which in turn affects their interaction with the TLC stationary phase.

  • 4-Nitrophenyl ethanone (para): The acetyl and nitro groups are positioned opposite each other. This arrangement leads to a large, symmetrical charge distribution and a significant overall molecular dipole moment. This high polarity is expected to cause strong adsorption to silica gel, resulting in the lowest Rf value of the three isomers.

  • 2-Nitrophenyl ethanone (ortho): The proximity of the nitro and acetyl groups allows for potential intramolecular interactions (steric hindrance and potential for weak intramolecular hydrogen bonding). These internal interactions can partially shield the polar groups, reducing their ability to bind effectively with the external stationary phase. This is expected to make the 2-nitro isomer less strongly adsorbed than the 4-nitro isomer, giving it a higher Rf value .

  • 3-Nitrophenyl ethanone (meta): This isomer lacks the direct symmetry of the para-isomer and the steric crowding of the ortho-isomer. Its polarity and, consequently, its interaction with the stationary phase are predicted to be intermediate between the other two. It is therefore expected to have an intermediate Rf value .

The following diagram illustrates the predicted relationship between isomer structure and TLC retention.

G cluster_0 Structural Isomers cluster_1 Molecular Property cluster_2 TLC Retention Factor (Rf) 2-Nitro 2-Nitrophenyl Ethanone (Ortho) Polarity_High Lowest Effective Polarity (Intramolecular Effects) 2-Nitro->Polarity_High 3-Nitro 3-Nitrophenyl Ethanone (Meta) Polarity_Mid Intermediate Polarity 3-Nitro->Polarity_Mid 4-Nitro 4-Nitrophenyl Ethanone (Para) Polarity_Low Highest Polarity 4-Nitro->Polarity_Low Rf_Low Lowest Rf Polarity_Low->Rf_Low Rf_Mid Intermediate Rf Polarity_Mid->Rf_Mid Rf_High Highest Rf Polarity_High->Rf_High G A 1. Mobile Phase Prep (Hexane:EtOAc 4:1) E 5. Plate Development (Place plate in chamber) A->E B 2. Sample Prep (Dissolve isomers in EtOAc) C 3. Plate Prep & Spotting (Draw baseline, spot samples) B->C C->E D 4. Chamber Saturation (Line chamber with filter paper) D->E F 6. Mark Solvent Front (Remove plate before solvent reaches top) E->F G 7. Visualization (Use UV lamp at 254 nm) F->G H 8. Rf Calculation (Measure distances and divide) G->H

Sources

Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone. As researchers, scientists, and drug development professionals, our commitment to...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is designed to provide essential, immediate safety and logistical information, ensuring that waste management protocols are as rigorous as our research methodologies.

Critical Safety Notice: Executive Summary

1-(2,4-Dimethoxy-3-nitrophenyl)ethanone is a substituted nitroaromatic ketone. Due to its chemical structure, it must be treated as hazardous waste . The nitro functional group and the aromatic ring contribute to its potential toxicity and environmental persistence[1].

Core Directive: Under no circumstances should this chemical or its containers be disposed of via standard laboratory trash or poured down the drain[2][3]. Improper disposal can lead to environmental contamination and may incur significant regulatory penalties[2]. All waste containing this compound must be collected, properly labeled, and transferred to a licensed hazardous waste disposal facility through your institution's Environmental Health and Safety (EHS) office[2][4][5].

Hazard Profile and Chemical Properties

General Hazards of Nitroaromatic Compounds:

  • Toxicity: Nitroaromatic compounds are known for their toxicity. They can be harmful if swallowed, inhaled, or absorbed through the skin. A significant risk associated with some nitro compounds is the induction of methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.

  • Environmental Persistence: The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation, contributing to their environmental recalcitrance[1].

  • Combustion Products: When heated to decomposition, nitro compounds can release toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO)[6].

Chemical & Physical Data Summary

PropertyValue / InformationSource
Chemical Name 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone-
Molecular Formula C₁₀H₁₁NO₅[7]
Molecular Weight 225.20 g/mol [7]
Appearance Likely a solid (powder or crystalline)Inferred from similar compounds[8][9]
Primary Hazards Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.[10]Inferred from class
Storage Class Combustible Solids (e.g., German Storage Class 11)[7]

The 'Why': Rationale for Stringent Disposal Protocols

The procedural steps for hazardous waste disposal are not arbitrary; they are based on the fundamental principles of chemistry and toxicology. Nitroaromatic compounds are widely used as intermediates in the synthesis of dyes, explosives, and pharmaceuticals[11][12]. However, their stability and biological activity make them significant environmental pollutants[1].

The nitro group makes the aromatic ring electron-deficient, rendering it resistant to the oxidative degradation pathways common in natural environments[1]. Improper disposal can lead to the contamination of soil and groundwater. Furthermore, the potential for these compounds to be reduced to carcinogenic aromatic amines presents a long-term public health risk[1]. Therefore, the only acceptable disposal method is through controlled processes, typically high-temperature incineration at a specialized facility, which can break down the stable aromatic ring and toxic nitro group into simpler, less harmful components.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures safety and compliance from the point of generation to the final pickup.

Step 1: Immediate Waste Segregation

Proper segregation is the most critical step in laboratory waste management. Never mix incompatible waste streams.

WasteSegregation cluster_waste_streams Laboratory Waste Streams cluster_containers Designated Waste Containers Waste_Gen 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone (Solid or in Solution) Nitro_Container Hazardous Solid Waste OR Non-Halogenated Organic Waste Waste_Gen->Nitro_Container Segregate Immediately NonHaz Non-Hazardous (e.g., buffer solutions) Halogen Halogenated Solvents (e.g., DCM, Chloroform) NonHalogen Non-Halogenated Solvents (e.g., Acetone, Hexanes) AcidBase Acids / Bases (Corrosives)

Caption: Waste segregation logic for 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone.

  • Identify the Waste Form:

    • Solid Waste: Collect pure compound, contaminated weigh boats, gloves, and paper towels in a dedicated, clearly labeled hazardous solid waste container[13].

    • Solution Waste: If dissolved in a non-halogenated solvent (e.g., acetone, ethanol, ethyl acetate), collect it in the "Non-Halogenated Organic Solvent Waste" container. If dissolved in a halogenated solvent (e.g., dichloromethane), it must go into the "Halogenated Organic Solvent Waste" container. Never mix halogenated and non-halogenated waste streams [13].

Step 2: Containerization
  • Select the Right Container: Use only appropriate, leak-proof containers provided by your institution's EHS department or a reputable supplier. The container must be compatible with the chemical waste being stored[2][5]. Plastic is often preferred for its durability[2].

  • Keep Containers Closed: Waste containers must be securely closed with a tight-fitting cap at all times, except when actively adding waste[2][3]. This prevents the release of vapors and protects against spills.

  • Do Not Overfill: Fill containers to no more than 75-90% capacity to allow for expansion and prevent spills during transport[3].

Step 3: Labeling

Accurate labeling is a regulatory requirement and is crucial for the safety of everyone who handles the waste[2].

  • Attach a Hazardous Waste Label: As soon as you begin collecting waste in a container, affix a completed hazardous waste label.

  • List All Contents: Clearly write out the full chemical name of all constituents, including solvents. Do not use abbreviations or chemical formulas. For 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone, list its full name.

  • Indicate Percentages: Estimate the percentage of each component.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA)[2][5].

  • Designated Location: The SAA must be a designated area within the lab, away from sinks or drains[3].

  • Secondary Containment: Store liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents[14].

Step 5: Arranging for Disposal

The final step is to contact your institution's EHS (or equivalent) department for waste pickup.

DisposalWorkflow Start Waste Generated Segregate Step 1: Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-Halogenated) Start->Segregate Containerize Step 2: Use Correct Container (Closed, Not Overfilled) Segregate->Containerize Label Step 3: Apply Hazardous Waste Label (Full Names, Percentages, Date) Containerize->Label Store Step 4: Store in SAA (Secondary Containment) Label->Store Check_Full Container >75% Full or Approaching Time Limit? Store->Check_Full Check_Full->Store No Request_Pickup Step 5: Request EHS Pickup Check_Full->Request_Pickup Yes End Professional Disposal Request_Pickup->End

Caption: Decision workflow for the disposal of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone.

  • Monitor Fill Level: Request a pickup when the container is 75-90% full[3].

  • Adhere to Time Limits: Hazardous waste can typically be stored in an SAA for a maximum period (e.g., 12 months) as long as accumulation limits (e.g., 55 gallons) are not exceeded[2]. Be aware of your institution's specific policies.

  • Follow Procedure: Use your institution's designated system (e.g., online form, email) to request a waste pickup from EHS[5].

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action.

Personal Protective Equipment (PPE) Requirements

EquipmentSpecification
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile).
Eye Protection Chemical safety goggles or a face shield.[15]
Skin/Body Protection Lab coat. Wear additional protective clothing as needed to prevent skin exposure.[6]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[16]

Spill Response:

  • Evacuate and Alert: Alert others in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact EHS/emergency services.

  • Contain: For small spills, prevent the spread by using an absorbent material (e.g., spill pads, sand).

  • Clean-Up: Wearing appropriate PPE, carefully pick up the absorbed material using non-sparking tools and place it in a designated hazardous waste container[15].

  • Decontaminate: Clean the spill area thoroughly.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[8].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention[8][15].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[15].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4].

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden for 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone and its containers:

  • Drain Disposal: Absolutely prohibited. This introduces hazardous material into the water system[2].

  • Trash Disposal: Do not place this chemical or its empty containers in the regular, biohazard, or sharps trash.

  • Evaporation: Intentionally allowing solvents containing this waste to evaporate in a fume hood is not an acceptable disposal method.

  • Unauthorized Incineration: Open burning of this chemical is illegal and dangerous, as it can release toxic and uncombusted compounds into the atmosphere.

By adhering to this guide, you contribute to a culture of safety, protect our environment, and ensure our work continues to meet the highest standards of professional and ethical conduct.

References

  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals. Retrieved from a Google search for "1-(2,4-Dimethoxy-3-nitrophenyl)
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Retrieved from [Link].

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. (1973). U.S. Environmental Protection Agency.
  • Safety Data Sheet - LKT Laboratories, Inc. Amazon S3.
  • SAFETY DATA SHEET - [Supplier]. (2025). Retrieved from a Google search for "1-(2-Hydroxy-4,6-dimethoxyphenyl)
  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety. Retrieved from [Link].

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  • Material Safety Data Sheet - Acetophenone. (2010). Fisher Scientific. Retrieved from a Google search for "Acetophenone msds".
  • 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016. PubChem, National Center for Biotechnology Information. Retrieved from [Link].

  • SAFETY DATA SHEET - [Supplier]. (2025). Retrieved from a Google search for "Ethanone, 1-(3,4-dimethoxyphenyl)
  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. Retrieved from [Link].

  • Laboratory Waste Management Guidelines. (2020). Old Dominion University Office of Environmental Health and Safety. Retrieved from [Link].

  • Proper disposal of chemicals. (2025). Sciencemadness Wiki. Retrieved from [Link].

  • Laboratory Waste Disposal Handbook. University of Essex.
  • Safety Data Sheet - Angene Chemical. (2021). Angene Chemical. Retrieved from a Google search for "1-(4-Fluoro-3-(trifluoromethyl)phenyl)
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link].

  • Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Cheméo. Retrieved from [Link].

  • Ethanone, 1-(3,4-dimethoxyphenyl)- Safety Data Sheet. (2018). Synerzine. Retrieved from a Google search for "Ethanone, 1-(3,4-dimethoxyphenyl)- sds".
  • Lu, C., et al. (2021). Substantial emissions of nitrated aromatic compounds in the particle and gas phases in the waste gases from eight industrial sectors. Environmental Pollution, 283, 117132.
  • Method of purifying nitrated aromatic compounds from a nitration process. (2016). Google Patents.
  • Ethanone, 1-(4-ethoxy-3-methoxyphenyl)- Properties. U.S. Environmental Protection Agency (EPA). Retrieved from [Link].

  • 2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione Safety Data Sheet. AK Scientific, Inc. Retrieved from a Google search for "2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione sds".
  • 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470. PubChem, National Center for Biotechnology Information. Retrieved from [Link].

Sources

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